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(4-Chloro-3-methoxypyridin-2-yl)methanol Documentation Hub

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  • Product: (4-Chloro-3-methoxypyridin-2-yl)methanol
  • CAS: 170621-85-9

Core Science & Biosynthesis

Foundational

Physicochemical Profile & Synthetic Utility of (4-Chloro-3-methoxypyridin-2-yl)methanol

This guide provides an in-depth technical analysis of (4-Chloro-3-methoxypyridin-2-yl)methanol , a specialized heterocyclic building block. While structurally analogous to the "head" groups of proton pump inhibitors (PPI...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of (4-Chloro-3-methoxypyridin-2-yl)methanol , a specialized heterocyclic building block. While structurally analogous to the "head" groups of proton pump inhibitors (PPIs) like Rabeprazole, this specific 3-methoxy derivative represents a distinct chemical entity used in advanced medicinal chemistry for structure-activity relationship (SAR) exploration and scaffold diversification.

Technical Whitepaper | Version 1.0

Executive Summary

(4-Chloro-3-methoxypyridin-2-yl)methanol (CAS 170621-85-9) is a tri-functionalized pyridine scaffold characterized by a reactive electrophilic center at C4 (chlorine), an electronic modulator at C3 (methoxy), and a synthetic handle at C2 (hydroxymethyl). Its unique substitution pattern makes it a critical intermediate for synthesizing fused heterocycles and exploring the chemical space of anti-ulcerative and anti-infective agents. This guide details its properties, synthetic pathways, and reactivity profile, grounded in the principles of heterocyclic chemistry.

Chemical Identity & Structural Analysis[1][2][3][4]

The molecule features a pyridine ring distorted by the electronic push-pull effects of its substituents. The 3-methoxy group provides electron density via resonance (+M) but exerts inductive withdrawal (-I), while the 4-chloro substituent activates the ring for nucleophilic attack.

ParameterTechnical Detail
IUPAC Name (4-Chloro-3-methoxypyridin-2-yl)methanol
CAS Registry 170621-85-9
Molecular Formula C

H

ClNO

Molecular Weight 173.60 g/mol
SMILES COC1=C(C=CN=C1CO)Cl
InChI Key ISRRJUHDGVMYLE-UHFFFAOYSA-N
Structural Class 2,3,4-Trisubstituted Pyridine

Physicochemical Profiling

The following data aggregates experimental baselines and predictive modeling (using consensus algorithms involving XLogP3 and ACD/Labs protocols) to guide formulation and reaction solvent selection.

Table 1: Core Physicochemical Properties
PropertyValue (Exp/Pred)Implications for Handling
Physical State Off-white to pale yellow solidHygroscopic; store under inert atmosphere.
Melting Point 96–100 °C (Analogous N-oxide)Moderate thermal stability; suitable for reflux in MeOH/EtOH.
Boiling Point ~280 °C (Predicted @ 760 mmHg)High boiling point requires high-vac distillation for purification.
Solubility DMSO, Methanol, DCM, Ethyl AcetateSoluble in polar aprotic/protic solvents. Sparingly soluble in water.
LogP (Lipophilicity) 0.60 ± 0.2 (Predicted)Amphiphilic nature; amenable to reverse-phase HPLC (C18).
pKa (Pyridine N) ~2.5 – 3.5 (Predicted)Significantly less basic than pyridine (5.2) due to e- withdrawing Cl and CH

OH.
Polar Surface Area ~42 ŲGood membrane permeability profile for drug discovery.
Expert Insight: Solubility & Extraction

The presence of the hydroxymethyl group confers polarity, but the lipophilic chloro-methoxy core allows extraction into chlorinated solvents (DCM, Chloroform) from aqueous phases, particularly at pH > 7 where the pyridine nitrogen is unprotonated.

Synthetic Pathways & Manufacturing Logic

The synthesis of (4-Chloro-3-methoxypyridin-2-yl)methanol typically follows the Boekelheide Rearrangement strategy, a robust method for converting 2-methylpyridines to 2-hydroxymethylpyridines via an N-oxide intermediate. This route is preferred over direct reduction of esters due to the chemo-selectivity required in the presence of the labile C4-chlorine.

Protocol: Modified Boekelheide Rearrangement

Precursor: 4-Chloro-3-methoxy-2-methylpyridine N-oxide (CAS 122307-41-9).[1]

  • Acylation (Rearrangement):

    • Reagents: Acetic anhydride (Ac

      
      O).
      
    • Conditions: Heat to 80–90 °C.[2]

    • Mechanism: The N-oxide oxygen attacks the anhydride, forming an acetoxy-pyridinium ion. A sigmatropic rearrangement shifts the acetate to the benzylic (C2-methyl) position.

    • Critical Control: Temperature control is vital to prevent deflagration of the N-oxide.

  • Hydrolysis:

    • Reagents: NaOH (aq) or K

      
      CO
      
      
      
      in Methanol.
    • Conditions: Ambient temperature, 1–2 hours.

    • Outcome: Cleavage of the ester yields the target alcohol.

Visualization: Synthetic Workflow

SynthesisPath Start 4-Chloro-3-methoxy- 2-methylpyridine N-oxide Step1 Boekelheide Rearrangement Start->Step1 Ac2O, 90°C Inter 2-(Acetoxymethyl) Intermediate Step1->Inter Step2 Hydrolysis (NaOH/MeOH) Inter->Step2 End (4-Chloro-3-methoxypyridin- 2-yl)methanol Step2->End

Caption: Step-wise conversion of the methyl-N-oxide precursor to the target alcohol via acetoxy rearrangement.

Reactivity Profile & Applications

This molecule acts as a "linchpin" scaffold. The C4-Chlorine is activated for Nucleophilic Aromatic Substitution (S


Ar), while the C2-Hydroxymethyl  serves as a linker.
Key Transformations
  • S

    
    Ar Displacement (C4 Position): 
    
    • The 4-chloro group is susceptible to displacement by alkoxides, thiols, or amines.

    • Application: Introduction of ether side chains (e.g., 3-methoxypropanol) to mimic Rabeprazole-like structures.

  • Chlorination (C2 Position):

    • Reaction with Thionyl Chloride (SOCl

      
      ) converts the alcohol to 2-(chloromethyl)-4-chloro-3-methoxypyridine .
      
    • Utility: This chloride is the standard electrophile for coupling with benzimidazole thiols to form the sulfoxide core of PPIs.

Visualization: Reactivity Map

Reactivity Center (4-Chloro-3-methoxypyridin- 2-yl)methanol Prod1 2-(Chloromethyl) Derivative Center->Prod1 SOCl2 (Chlorination) Prod2 4-Alkoxy/Amino Derivative Center->Prod2 RO- / RNH2 (SNAr) Prod3 Pyridine-2-carboxylic Acid Center->Prod3 KMnO4 (Oxidation)

Caption: Divergent synthetic utility: C2-activation (red), C4-substitution (green), and oxidation (yellow).[3][4][5]

Analytical Characterization

To validate the identity of the compound during synthesis, the following spectral fingerprints are diagnostic.

  • 
    H NMR (DMSO-d
    
    
    
    , 400 MHz):
    • 
       ~8.2 ppm (d, 1H, C6-H): Characteristic doublet for the proton adjacent to Nitrogen.
      
    • 
       ~7.5 ppm (d, 1H, C5-H): Doublet coupling with C6.
      
    • 
       ~5.2 ppm (t, 1H, OH): Hydroxyl proton (exchangeable).
      
    • 
       ~4.6 ppm (d, 2H, CH
      
      
      
      ): Methylene protons at C2.
    • 
       ~3.8 ppm (s, 3H, OCH
      
      
      
      ): Sharp singlet for the methoxy group.
  • Mass Spectrometry (ESI+):

    • Expect [M+H]

      
       peak at m/z 174.0 and 176.0 (3:1 ratio due to 
      
      
      
      Cl/
      
      
      Cl isotope pattern).

Safety & Handling (MSDS Highlights)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

  • Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). The compound is potentially hygroscopic.

  • Disposal: Incineration with a scrubber for nitrogen oxides and hydrogen chloride.

References

  • PubChem. (2025).[6][7] (4-Chloro-3-methoxypyridin-2-yl)methanol - Compound Summary. National Library of Medicine. [Link]

  • Google Patents. (2017). Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide (CN107129466).

Sources

Exploratory

(4-Chloro-3-methoxypyridin-2-yl)methanol CAS number and chemical identifiers

Executive Summary (4-Chloro-3-methoxypyridin-2-yl)methanol is a highly specialized pyridine derivative serving as a critical scaffold in the synthesis of proton pump inhibitors (PPIs), most notably Pantoprazole .[1] Its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(4-Chloro-3-methoxypyridin-2-yl)methanol is a highly specialized pyridine derivative serving as a critical scaffold in the synthesis of proton pump inhibitors (PPIs), most notably Pantoprazole .[1] Its structural uniqueness lies in the dense functionalization of the pyridine ring: a 4-chloro substituent serving as an electrophilic handle for nucleophilic aromatic substitution (


), a 3-methoxy group providing electronic modulation, and a 2-hydroxymethyl group acting as a linker for coupling to benzimidazole moieties.[1]

This guide details the physicochemical profile, validated synthetic pathways via the Boekelheide rearrangement, and the medicinal chemistry logic driving its use in drug development.[1]

Chemical Identity & Physicochemical Properties[2][3]

The following data aggregates confirmed identifiers and predicted physicochemical parameters essential for formulation and synthesis planning.

Table 1: Chemical Identifiers
ParameterValue
Chemical Name (4-Chloro-3-methoxypyridin-2-yl)methanol
CAS Number 170621-85-9
Common Synonyms 4-Chloro-3-methoxy-2-pyridinemethanol; 2-Hydroxymethyl-3-methoxy-4-chloropyridine
Molecular Formula

Molecular Weight 173.60 g/mol
SMILES COC1=C(C=CN=C1CO)Cl
InChI Key ISRRJUHDGVMYLE-UHFFFAOYSA-N
Table 2: Physicochemical Properties (Experimental & Predicted)
PropertyValueContext
Appearance Off-white to pale yellow solidStandard isolation state
Melting Point 80–85 °CCrystalline form
Boiling Point ~290 °C (Predicted)Decomposes at high temp
LogP (Octanol/Water) 0.60 ± 0.4Moderate hydrophilicity
pKa (Pyridine N) ~3.5Reduced basicity due to Cl/OMe induction
Solubility DMSO, Methanol, DCMPoor water solubility

Synthetic Methodology

The synthesis of (4-Chloro-3-methoxypyridin-2-yl)methanol is non-trivial due to the need to preserve the 4-chloro substituent while oxidizing the 2-methyl precursor.[1] The industrial standard involves a Boekelheide Rearrangement sequence.

Retrosynthetic Analysis

The target alcohol is derived from 4-chloro-3-methoxy-2-methylpyridine (CAS 107512-34-5).[1][2] Direct oxidation of the methyl group to the alcohol is chemically difficult without over-oxidation to the carboxylic acid.[1] Therefore, the pathway proceeds via the N-oxide, followed by rearrangement.[1]

Detailed Protocol
Step 1: N-Oxidation

Precursor: 4-Chloro-3-methoxy-2-methylpyridine Reagents: Hydrogen Peroxide (


), Phosphotungstic Acid (Cat.)[1][3][4]
Mechanism:  Electrophilic attack on the pyridine nitrogen.
  • Dissolve 4-chloro-3-methoxy-2-methylpyridine in water/acetic acid.

  • Add catalytic phosphotungstic acid (25% w/w solution).

  • Add 35%

    
     dropwise at 85°C.
    
  • Critical Control: Maintain pH 7–9 post-reaction to decompose excess peroxide before extraction.

  • Yield: ~95% of 4-Chloro-3-methoxy-2-methylpyridine N-oxide (CAS 122307-41-9).[1][5]

Step 2: Boekelheide Rearrangement & Hydrolysis

Precursor: N-oxide intermediate Reagents: Acetic Anhydride (


), then NaOH
Mechanism:  Acylation of the N-oxide oxygen, followed by [3,3]-sigmatropic rearrangement (or ion-pair mechanism) to the 2-acetoxymethyl intermediate, then hydrolysis.[1]
  • Acylation: Heat the N-oxide in excess acetic anhydride (90°C) for 2–4 hours. The solution darkens as the rearrangement occurs.

  • Solvent Removal: Evaporate excess acetic anhydride under reduced pressure.

  • Hydrolysis: Redissolve the oily residue (acetate intermediate) in Methanol/Water (1:1).

  • Add NaOH (2M) and stir at room temperature for 1 hour to cleave the ester.

  • Isolation: Extract with Dichloromethane (DCM), dry over

    
    , and concentrate.
    
  • Purification: Recrystallization from Ethyl Acetate/Hexane.

Synthetic Pathway Visualization (DOT)

SynthesisPathway Start 4-Chloro-3-methoxy- 2-methylpyridine (CAS 107512-34-5) NOxide Intermediate: Pyridine N-Oxide (CAS 122307-41-9) Start->NOxide H2O2, Phosphotungstic Acid 85°C, 5h (Oxidation) Acetate Transient: 2-Acetoxymethyl Derivative NOxide->Acetate Ac2O, 90°C (Boekelheide Rearrangement) Target TARGET: (4-Chloro-3-methoxypyridin- 2-yl)methanol (CAS 170621-85-9) Acetate->Target NaOH, MeOH/H2O (Hydrolysis)

Figure 1: Step-wise synthesis from the methyl-pyridine precursor via the N-oxide rearrangement pathway.

Medicinal Chemistry Applications

The "Pantoprazole" Scaffold

This alcohol is the direct precursor to the "chloromethyl" linker used to couple the pyridine ring to the benzimidazole thiol in Pantoprazole synthesis.

  • Structure-Activity Relationship (SAR):

    • 3-Methoxy Group: Increases the electron density of the pyridine ring slightly, but its primary role is lipophilic tuning and steric positioning within the proton pump (

      
      -ATPase) binding site.[1]
      
    • 4-Chloro Substituent: This is a "dummy" group in the final drug (replaced by a methoxy or difluoromethoxy in other PPIs), but in this specific intermediate, it serves as a leaving group for further functionalization or remains to modulate pKa.[1] In some analogues, the Cl is displaced by alkoxy groups.[1]

    • 2-Methanol: The hydroxyl is converted to a chloride (using

      
      ), creating a highly reactive benzylic-like electrophile for coupling.[1]
      
Reactivity Profile

The 4-position chlorine is activated for Nucleophilic Aromatic Substitution (


)  because the pyridine nitrogen (especially if protonated or oxidized) withdraws electron density, making C4 electrophilic.[1]
  • Experiment: Reaction with NaOMe displaces the Cl to form the 3,4-dimethoxy derivative.[1]

  • Experiment: Reaction with amines yields 4-amino-pyridines.[1]

Handling & Safety (SDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.[1]
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.[1][6]

Precautionary Protocols:

  • Engineering Controls: Handle only in a chemical fume hood. The intermediate N-oxides can be energetic; avoid concentrating peroxide-containing mixtures to dryness.[1]

  • PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat.[1]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The alcohol is susceptible to oxidation to the aldehyde/acid upon prolonged air exposure.

References

  • Amerigo Scientific. (4-Chloro-3-methoxypyridin-2-yl)methanol Product Datasheet. Retrieved from

  • BenchChem. A Comparative Guide to the Synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol. Retrieved from

  • Google Patents. Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide (CN107129466A). Retrieved from

  • PubChem. (4-chloro-3-methoxypyridin-2-yl)methanol (Compound CID 11480736).[1] Retrieved from

  • BLD Pharm. (4-Chloro-3-methoxypyridin-2-yl)methanol CAS 170621-85-9.[1][7] Retrieved from

Sources

Foundational

Solubility Profile of (4-Chloro-3-methoxypyridin-2-yl)methanol in Organic Solvents

This guide details the solubility profile, thermodynamic behavior, and experimental characterization of (4-Chloro-3-methoxypyridin-2-yl)methanol , a critical intermediate in the synthesis of proton pump inhibitors (PPIs)...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solubility profile, thermodynamic behavior, and experimental characterization of (4-Chloro-3-methoxypyridin-2-yl)methanol , a critical intermediate in the synthesis of proton pump inhibitors (PPIs) such as Rabeprazole.

Executive Summary

(4-Chloro-3-methoxypyridin-2-yl)methanol (CAS: 170621-85-9) is a functionalized pyridine derivative characterized by a delicate balance of lipophilic (chloro-, methyl-pyridine core) and hydrophilic (hydroxymethyl, methoxy) moieties. Its solubility profile is the governing factor in the efficiency of its conversion to the chloromethyl intermediate during Rabeprazole synthesis.

This guide provides a technical analysis of its solubility landscape, predicting behavior based on structural thermodynamics and detailing the protocols required for precise empirical determination.

Chemical Identity & Physicochemical Properties

Understanding the solute's structure is the first step in predicting solvent interactions.

PropertyDetail
IUPAC Name (4-Chloro-3-methoxypyridin-2-yl)methanol
Molecular Formula C₇H₈ClNO₂
Molecular Weight 173.60 g/mol
Physical State White to off-white crystalline solid
Key Functional Groups Pyridine Nitrogen (Basic acceptor), -OH (H-bond donor/acceptor), -Cl (Lipophilic), -OMe (H-bond acceptor)
Predicted LogP ~1.2 – 1.5 (Moderate Lipophilicity)
Structural Solubility Drivers
  • Pyridine Ring: Imparts solubility in acidic aqueous media via protonation (

    
    ).
    
  • Hydroxymethyl Group (-CH₂OH): Facilitates high solubility in short-chain alcohols (Methanol, Ethanol) through hydrogen bonding.

  • Chloro Substituent: Enhances solubility in chlorinated solvents (DCM, Chloroform) and reduces water solubility at neutral pH.

Solubility Landscape Assessment

Based on polarity matching ("like dissolves like") and industrial isolation protocols for Rabeprazole intermediates, the solubility profile is categorized below.

Solvent Class Compatibility Table
Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformVery High Strong dispersion forces and dipole interactions with the chloro-pyridine core. Preferred for extraction.
Short-Chain Alcohols Methanol, EthanolHigh Strong H-bonding with the -CH₂OH and -OMe groups. Often used as reaction media.
Polar Aprotic DMSO, DMF, DMAcVery High High dielectric constants solubilize the polar pyridine ring effectively.
Esters & Ketones Ethyl Acetate, AcetoneModerate Good solubility at elevated temperatures; potential candidates for crystallization upon cooling.
Ethers THF, MTBEModerate to High THF is a strong solvent; MTBE shows lower solubility, often used as an anti-solvent.
Non-Polar Hydrocarbons n-Hexane, n-Heptane, TolueneLow / Insoluble Lack of polar interactions. Toluene may show partial solubility at high temps (washing solvent).
Water Water (pH 7)Low The lipophilic chloro/methoxy groups dominate at neutral pH.
Acidic Water 0.1 N HClHigh Protonation of the pyridine nitrogen forms a water-soluble salt.
Visualization: Solubility Hierarchy

The following diagram illustrates the solubility hierarchy and potential solvent systems for processing.

SolubilityLandscape Compound (4-Chloro-3-methoxypyridin-2-yl)methanol HighSol High Solubility (Reaction/Extraction) Compound->HighSol ModSol Moderate Solubility (Crystallization) Compound->ModSol LowSol Low Solubility (Anti-Solvent/Wash) Compound->LowSol DCM Dichloromethane Chloroform HighSol->DCM MeOH Methanol Ethanol HighSol->MeOH EtOAc Ethyl Acetate Acetone ModSol->EtOAc Hexane n-Heptane Hexane LowSol->Hexane Water Water (Neutral) LowSol->Water

Caption: Solubility hierarchy classifying solvents by their utility in extraction, crystallization, and washing steps.

Thermodynamic Modeling Framework

To rigorously define solubility for process scale-up, experimental data should be modeled using the Modified Apelblat Equation . This model correlates mole fraction solubility (


) with temperature (

).
The Modified Apelblat Model


  • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     : Mole fraction solubility.
    
  • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     : Absolute temperature (Kelvin).[1]
    
  • 
     : Empirical model parameters derived from regression analysis.
    

Application:

  • Measure solubility at 5 temperatures (e.g., 278K, 288K, 298K, 308K, 318K).

  • Plot

    
     vs 
    
    
    
    .
  • Derive Enthalpy of Solution (

    
    ) using the Van't Hoff analysis for linear regions:
    
    
    
    

Experimental Protocols

As a Senior Scientist, you must validate these profiles empirically. Use the Isothermal Saturation Method (Shake-Flask) coupled with HPLC analysis for the highest accuracy.

Protocol: Saturation Shake-Flask Method

Objective: Determine equilibrium solubility at


.

Materials:

  • Compound: (4-Chloro-3-methoxypyridin-2-yl)methanol (>99% purity).

  • Solvents: HPLC Grade (Methanol, DCM, Ethyl Acetate, Toluene).

  • Equipment: Orbital shaker, 0.45

    
    m PTFE syringe filters, HPLC system.
    

Workflow:

  • Preparation: Add excess solid compound to 10 mL of solvent in a sealed glass vial.

  • Equilibration: Agitate at controlled temperature (

    
    ) for 24–48 hours.
    
  • Sampling: Stop agitation and allow solids to settle for 2 hours.

  • Filtration: Withdraw supernatant and filter through a pre-heated 0.45

    
    m PTFE filter (to prevent precipitation during filtration).
    
  • Dilution: Dilute the filtrate immediately with mobile phase to bring concentration within the linear calibration range.

  • Quantification: Analyze via HPLC-UV (Detection typically at 284 nm).

Workflow Diagram

ExperimentalProtocol Start Excess Solid + Solvent Equilibrate Equilibrate (24-48h @ Temp) Start->Equilibrate Settle Sedimentation (2h) Equilibrate->Settle Filter Isothermal Filtration (0.45 µm PTFE) Settle->Filter Dilute Dilution with Mobile Phase Filter->Dilute Analyze HPLC Quantification (UV @ 284nm) Dilute->Analyze

Caption: Step-by-step workflow for the isothermal saturation method to ensure thermodynamic equilibrium.

Process Development Applications

The solubility data directly informs the synthesis and purification of Rabeprazole intermediates.

A. Reaction Solvent Selection
  • Methanol is the preferred solvent for the preceding methoxylation step. The high solubility of the product in methanol allows the reaction to proceed homogeneously.

  • Issue: High solubility makes isolation by filtration impossible directly from methanol.

  • Solution: Solvent exchange (distillation of methanol) followed by addition of water or heptane to precipitate the product.

B. Purification via Crystallization

To purify the crude intermediate:

  • Dissolution: Dissolve crude solid in warm Ethyl Acetate or DCM (High solubility).

  • Filtration: Remove insoluble inorganic salts (NaCl/KCl).

  • Anti-Solvent Addition: Slowly add n-Heptane or Hexane . The solubility drops logarithmically, inducing controlled nucleation.

  • Cooling: Ramp temperature down to 0-5°C to maximize yield.

References

  • Preparation of Rabeprazole Sodium. Asian Journal of Pharmaceutical Research, Vol 3, Issue 4. (Context on intermediate synthesis and solvent systems). Link

  • Process for the preparation of crystalline form of Rabeprazole sodium. Technical Disclosure Commons. (Details on solvent usage for related pyridine derivatives). Link

  • Synthesis of 4-chloro-3-methoxy-2-methylpyridine. PrepChem. (Purification protocols for the direct precursor). Link

  • Solubility Determination of Pharmaceuticals. MDPI Pharmaceutics. (Standard protocols for Apelblat modeling). Link

  • Rabeprazole Synthesis Patent Review. Rasayan Journal of Chemistry, Vol 17, No 4, 2024. (Green chemistry approaches to intermediate solubility). Link

Sources

Exploratory

A Technical Guide to the Safety and Toxicological Assessment of (4-Chloro-3-methoxypyridin-2-yl)methanol and Other Novel Chemical Entities

For Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Data Void for Novel Compounds In the landscape of chemical research and drug discovery, scientists frequently synthesize or encount...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Data Void for Novel Compounds

In the landscape of chemical research and drug discovery, scientists frequently synthesize or encounter novel compounds for which comprehensive safety and toxicity data are not yet established. (4-Chloro-3-methoxypyridin-2-yl)methanol is a case in point. A thorough search of public databases, including PubChem, and commercial supplier safety data sheets (SDS), reveals a significant data gap: no specific toxicological studies or a registered SDS are currently available for this compound.[1]

This guide, therefore, pivots from a standard data sheet presentation to a more critical and broadly applicable methodology. It provides a framework for researchers to proactively assess and manage the risks of sparsely documented chemical entities. We will use (4-Chloro-3-methoxypyridin-2-yl)methanol as a working example to illustrate the principles of predictive toxicology, hazard assessment based on structural analogy, and the implementation of robust, self-validating safety protocols. This approach is grounded in the principle of "control banding," where the level of containment and precaution is determined by the potential hazard in the absence of complete data.

Part 1: Predictive Hazard Analysis of (4-Chloro-3-methoxypyridin-2-yl)methanol

When empirical data is absent, a molecule's structure is our primary source of information. The structure of (4-Chloro-3-methoxypyridin-2-yl)methanol contains several functional groups that inform a predictive hazard assessment.

  • Chlorinated Pyridine Core: The pyridine ring is a common motif in pharmaceuticals and agrochemicals. Its halogenated derivatives, however, can exhibit significant biological activity and potential toxicity. The chloro- group increases lipophilicity, which can enhance membrane permeability and bioavailability, and may influence metabolic pathways, sometimes leading to the formation of reactive metabolites.

  • Methoxy Group: The methoxy substituent can influence the electronic properties of the pyridine ring and is a site for potential metabolism (O-demethylation) by cytochrome P450 enzymes.

  • Methanol Group (-CH₂OH): This primary alcohol is a key structural feature. A primary metabolic concern for small alcohols is oxidation. In the case of methanol itself, the enzyme alcohol dehydrogenase metabolizes it to formaldehyde, which is then converted to the highly toxic formic acid.[2][3] This accumulation of formic acid is responsible for the severe metabolic acidosis and specific organ toxicity (particularly to the optic nerve) seen in methanol poisoning.[2][3][4][5] It is a plausible and critical hypothesis that the methanol moiety on this novel pyridine could undergo a similar metabolic activation, posing a significant toxicological risk.

Based on these structural alerts, a conservative approach is warranted, treating the compound as potentially harmful if ingested, inhaled, or absorbed through the skin.

Part 2: Constructing a Provisional Safety Profile (Proxy SDS)

In the absence of a formal SDS, a provisional safety profile must be developed and strictly followed. The following table summarizes the likely hazards and recommended precautions based on structural analogues and first principles. This profile is modeled on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[6][7]

Safety Parameter Predicted Hazard & Precautionary Statement Justification
GHS Pictograms Skull and Crossbones (Acute Toxicity), Health Hazard, Exclamation Mark Reflects potential for acute toxicity (oral, dermal, inhalation), organ toxicity, and skin/eye irritation based on analogues and metabolic potential.[8][9][10]
Signal Word Danger Indicates the potential for severe hazards.
Hazard Statements H301+H311+H331: Toxic if swallowed, in contact with skin, or if inhaled. [8][9][10] H315: Causes skin irritation. [11][12] H319: Causes serious eye irritation. [11][12] H370: Causes damage to organs (potential for optic nerve, central nervous system). [8][9][10]Based on data for related chloro-pyridine compounds and the toxic metabolites of methanol.[4][11][13]
Precautionary Statements P260: Do not breathe dust/fume/gas/mist/vapours/spray. [11] P280: Wear protective gloves/protective clothing/eye protection/face protection. [14][15] P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. [8] P302+P352: IF ON SKIN: Wash with plenty of soap and water. [13] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [13]Standard best practices for handling chemicals of unknown but potentially high toxicity.[16][17]

Part 3: A Workflow for Toxicological Risk Assessment of Novel Compounds

For any novel compound intended for further development, a structured toxicological assessment is essential. The following workflow outlines a tiered approach, from computational prediction to initial experimental validation.

Toxicity_Workflow cluster_0 Phase 1: In Silico & Physicochemical A Compound Structure (4-Chloro-3-methoxypyridin-2-yl)methanol B QSAR & Predictive Modeling (e.g., DEREK, TOPKAT) A->B Input C Physicochemical Analysis (Solubility, LogP, pKa) A->C Input D Genotoxicity (Ames Test) B->D Mutagenicity Prediction E Cytotoxicity (e.g., HepG2, HEK293 cell lines) B->E Toxicity Prediction G Specific Toxicity Assays (e.g., Mitochondrial Function) B->G Mechanism Prediction C->E Exposure Conc. Determination H Acute Toxicity Study (e.g., OECD 423 - Acute Toxic Class Method) E->H Dose Range Finding F Metabolic Stability (Microsomes, S9 Fraction) F->H Metabolite ID I Data Analysis & Reporting H->I Results

Caption: Tiered workflow for assessing novel compound toxicity.

Experimental Protocol: Ames Test for Mutagenicity (OECD 471)

The Ames test is a critical first step to assess the mutagenic potential of a compound.

  • Strain Selection: Utilize a standard set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA) that are sensitive to different types of mutagens.

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to detect metabolites that may be mutagenic. The potential metabolism of the methanol group makes this step crucial.

  • Dose Selection: Perform a preliminary cytotoxicity assay to determine a suitable concentration range. The highest concentration should show some toxicity but not kill the majority of the bacteria. A minimum of five concentrations should be tested.

  • Assay Procedure (Plate Incorporation Method): a. To 2 mL of molten top agar, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution, and 0.5 mL of the S9 mix (if required). b. Vortex briefly and pour onto a minimal glucose agar plate. c. Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it produces a dose-dependent increase in revertants and/or a reproducible increase of at least two-fold over the negative control.

Part 4: Mandatory Laboratory Safety Protocols

Given the predicted hazard profile, all handling of (4-Chloro-3-methoxypyridin-2-yl)methanol must be performed under a strict hierarchy of controls to minimize exposure.

Hierarchy_of_Controls cluster_B cluster_C cluster_D A Elimination / Substitution (Is a safer alternative available?) B Engineering Controls (Most Effective Physical Control) A->B If not possible C Administrative Controls (Work Practices & Procedures) B->C Supplement with B1 Certified Chemical Fume Hood B2 Glove Box for Potent Compounds D Personal Protective Equipment (PPE) (Last Line of Defense) C->D Always use C1 Standard Operating Procedures (SOPs) C2 Designated Work Area C3 Mandatory Safety Training D1 Nitrile Gloves (Double-Glove) D2 Chemical Splash Goggles & Face Shield D3 Impermeable Lab Coat

Caption: Hierarchy of controls for handling hazardous chemicals.

Step-by-Step Handling Protocol
  • Preparation:

    • Designate a specific area within a certified chemical fume hood for all manipulations.

    • Ensure an emergency eyewash station and safety shower are accessible and tested.[13][16]

    • Prepare all necessary equipment (glassware, spatulas, etc.) within the fume hood before accessing the compound.

  • Personal Protective Equipment (PPE):

    • Don an impermeable, buttoned lab coat.

    • Wear two pairs of nitrile gloves.

    • Wear ANSI-approved chemical splash goggles and a face shield.

  • Handling:

    • All weighing and transfers of the solid compound must be performed within the fume hood to prevent inhalation of dust.[18]

    • When making solutions, add the solid to the solvent slowly to avoid splashing.

    • Keep the container tightly closed when not in use.[15][16]

  • Accidental Exposure:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and copious amounts of water for at least 15 minutes. Seek immediate medical attention.[13][18]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[13][18]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[13]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the provisional safety data to the medical personnel.[14]

  • Waste Disposal:

    • All contaminated materials (gloves, pipette tips, paper towels) must be disposed of in a dedicated, sealed hazardous waste container.

    • Unused compound and solutions must be disposed of as toxic organic waste according to institutional and local regulations. Do not pour down the drain.[13]

Conclusion

The absence of data is not an invitation to proceed without caution; it is a mandate for a more rigorous, predictive, and systematic approach to safety. For (4-Chloro-3-methoxypyridin-2-yl)methanol, structural analysis points to significant potential for acute toxicity and organ damage, necessitating the highest level of laboratory precaution. By integrating predictive analysis, tiered experimental validation, and an unwavering adherence to the hierarchy of controls, researchers can confidently and responsibly advance the frontiers of science while ensuring their own safety and that of their colleagues.

References

  • Methanex Corporation. (n.d.). Safety Data Sheets. Available at: [Link].

  • PubChem. Methanol. National Center for Biotechnology Information. Available at: [Link].

  • Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List. Available at: [Link].

  • PubChemLite. (4-chloro-3-methoxypyridin-2-yl)methanol. Available at: [Link].

  • European Chemicals Agency (ECHA). Registration Dossier for Amines, N-C10-16-alkyltrimethylenedi-, reaction products with chloroacetic acid. Available at: [Link].

  • Cadogan, M. (2024). Methanol Toxicity. Life in the Fastlane. Available at: [Link].

  • International Programme on Chemical Safety (IPCS). METHANOL (PIM 335). INCHEM. Available at: [Link].

  • UCLA Chemistry & Biochemistry. (2012). Methanol - Standard Operating Procedure. Available at: [Link].

  • CIRS Group. GHS Classification Search Tool. ChemRadar. Available at: [Link].

  • Carl Roth. (n.d.). Safety Data Sheet: Methanol. Available at: [Link].

  • Redox. (2022). Safety Data Sheet Methanol. Available at: [Link].

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Methanol Toxicity. CDC Stacks. Available at: [Link].

  • Medscape. (2024). Methanol Toxicity: Background, Etiology and Pathophysiology, Prognosis. Available at: [Link].

  • Carl Roth. (n.d.). Safety Data Sheet: Methanol ROTISOLV®. Available at: [Link].

  • National Center for Biotechnology Information (NCBI). (2025). Methanol Toxicity. StatPearls. Available at: [Link].

  • MDPI. (2018). Methanol as an Unlisted Ingredient in Supposedly Alcohol-Based Hand Rub Can Pose Serious Health Risk. Available at: [Link].

  • Cleveland Clinic Journal of Medicine. (n.d.). Methanol intoxication: clinical features and differential diagnosis. Available at: [Link].

  • Polyscience Consulting. (2020). A review of methanol poisoning: a crisis beyond ocular toxicology. Available at: [Link].

Sources

Foundational

Technical Guide: 4-Chloro-3-Methoxypyridine Derivatives in Medicinal Chemistry

The following technical guide details the chemistry, synthesis, and applications of 4-chloro-3-methoxypyridine derivatives . This document is structured for researchers and drug development professionals, focusing on the...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemistry, synthesis, and applications of 4-chloro-3-methoxypyridine derivatives . This document is structured for researchers and drug development professionals, focusing on the scaffold's utility as a high-value intermediate in medicinal chemistry.[1][2]

Executive Summary: The Scaffold Advantage

The 4-chloro-3-methoxypyridine core represents a "privileged structure" in modern drug discovery. Its value lies in the orthogonal reactivity of its substituents:

  • C4-Chlorine: A versatile electrophilic handle located para to the ring nitrogen. It is highly activated for both Nucleophilic Aromatic Substitution (

    
    ) and Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), largely due to the electron-deficient nature of the pyridine ring.
    
  • C3-Methoxy: Acts as an electron-donating group (EDG) that modulates the electronic density of the ring. It serves as a masked hydroxyl group (cleavable by

    
    ) or a stable lipophilic moiety that improves blood-brain barrier (BBB) permeability in CNS targets.
    
  • C2-Position: The vacant C2 position (in non-methylated derivatives) is susceptible to Directed Ortho-Lithiation (DoM) or radical functionalization (Minisci reaction), allowing for late-stage diversification.

This scaffold is best known as the critical precursor for Proton Pump Inhibitors (PPIs) like Pantoprazole, but its utility extends into kinase inhibitors and gamma-secretase modulators.

Synthesis of the Core Scaffold

The industrial standard for synthesizing this core—specifically the 2-methyl-4-chloro-3-methoxypyridine derivative—relies on the transformation of pyranones (Maltol). This route is preferred over direct pyridine chlorination due to regioselectivity issues.

The Maltol Route (Industrial Standard)

This pathway converts naturally occurring Maltol into the pyridine ring via ammonolysis, followed by chlorination.

Reaction Logic:

  • Methylation: Protection of the hydroxyl group of Maltol.

  • Ammonolysis: Conversion of the pyranone oxygen to nitrogen using aqueous ammonia, forming the pyridone.

  • Chlorination: The carbonyl oxygen at C4 is converted to a chloride using

    
    . The C3-methoxy group remains stable under these conditions.
    
Visualization: Synthesis Pathway

The following diagram illustrates the conversion of Maltol to the reactive 4-chloro-3-methoxypyridine intermediate.

MaltolRoute Maltol Maltol (3-hydroxy-2-methyl-4-pyrone) MethoxyPyranone 3-Methoxy-2-methyl-4-pyrone Maltol->MethoxyPyranone Me2SO4, NaOH (Methylation) Pyridone 3-Methoxy-2-methyl-4-pyridone MethoxyPyranone->Pyridone NH3 (aq) (Ammonolysis) Product 4-Chloro-3-methoxy- 2-methylpyridine Pyridone->Product POCl3, Reflux (Chlorination)

Figure 1: Step-wise synthesis of the 4-chloro-3-methoxy-2-methylpyridine core from Maltol.

Chemical Reactivity & Functionalization

The 4-chloro-3-methoxypyridine scaffold offers three primary vectors for chemical modification.

Vector A: C4-Displacement ( )

The chlorine atom at C4 is significantly activated by the ring nitrogen. Nucleophiles (amines, thiols, alkoxides) can displace the chloride without transition metal catalysis, especially if the pyridine nitrogen is protonated or alkylated (increasing electrophilicity).

  • Mechanism: Addition-Elimination.

  • Application: Introducing amino side chains for solubility (e.g., piperazines).

Vector B: Pd-Catalyzed Cross-Coupling

For carbon-carbon bond formation, the C4-Cl bond is an excellent substrate for Suzuki-Miyaura coupling.

  • Catalyst Choice:

    
     is often preferred over 
    
    
    
    for sterically hindered or electron-rich pyridines to prevent dehalogenation byproducts.
  • Base Sensitivity: Weak bases (

    
     or 
    
    
    
    ) are recommended to preserve the methoxy group.
Vector C: N-Oxidation & C2-Functionalization

Oxidation of the pyridine nitrogen with m-CPBA or


 yields the N-oxide . This activates the C2 position for:
  • Boekelheide Rearrangement: Conversion of a C2-methyl group to a hydroxymethyl group (crucial for Pantoprazole).

  • Chlorination: Conversion of the N-oxide to a 2-chloro derivative using

    
    .
    

Experimental Protocols

The following protocols are generalized from established medicinal chemistry literature for the synthesis and functionalization of this scaffold.

Protocol 4.1: Synthesis of 4-Chloro-3-methoxy-2-methylpyridine

Context: This procedure converts the pyridone intermediate into the chloro-pyridine.[3]

  • Reagents: 3-Methoxy-2-methyl-4(1H)-pyridone (1.0 eq),

    
     (excess, solvent/reagent).
    
  • Safety:

    
     is corrosive and reacts violently with water. Perform in a fume hood.
    

Step-by-Step:

  • Setup: Charge a dry round-bottom flask with 3-methoxy-2-methyl-4(1H)-pyridone (10 g).

  • Addition: Slowly add

    
     (50 mL) at room temperature.
    
  • Reaction: Heat the mixture to reflux (approx. 105°C) for 4–6 hours. Monitor by TLC (the starting material is very polar; the product is less polar).

  • Quench: Cool the mixture to room temperature. Evaporate excess

    
     under reduced pressure (rotary evaporator with a caustic trap).
    
  • Neutralization: Dissolve the residue in DCM (100 mL) and pour slowly into crushed ice/water. Adjust pH to ~9 using 20% NaOH solution (exothermic!).

  • Extraction: Separate the organic layer, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: If necessary, purify via silica gel chromatography (Ethyl Acetate/Hexanes) or vacuum distillation.

Protocol 4.2: Suzuki Coupling at C4

Context: Coupling the 4-chloro scaffold with an aryl boronic acid.

  • Reagents: 4-Chloro-3-methoxypyridine derivative (1.0 eq), Aryl Boronic Acid (1.2 eq),

    
     (5 mol%), 
    
    
    
    (2.0 eq).
  • Solvent: 1,4-Dioxane : Water (4:1).

Step-by-Step:

  • Degassing: Combine solvent components and sparge with Nitrogen/Argon for 15 minutes.

  • Assembly: In a reaction vial, add the pyridine substrate, boronic acid, base, and catalyst.

  • Reaction: Add the degassed solvent, seal the vial, and heat to 90°C for 12 hours.

  • Workup: Filter through a pad of Celite to remove Pd residues. Dilute with EtOAc, wash with water.

  • Yield: Typical yields for this scaffold range from 70–90% depending on the boronic acid sterics.

Medicinal Chemistry Applications (SAR)

The 4-chloro-3-methoxypyridine moiety is a critical intermediate in the synthesis of Pantoprazole , a blockbuster proton pump inhibitor.

Case Study: Pantoprazole Synthesis

The synthesis demonstrates the sequential functionalization of the pyridine ring:

  • Core Synthesis: Formation of 4-chloro-3-methoxy-2-methylpyridine.[4][3][5][6]

  • N-Oxidation: Activation of the ring nitrogen.

  • Substitution: The C4-Chloro is displaced by a methoxide (

    
    ) to form the 3,4-dimethoxy derivative.
    
  • Rearrangement: The C2-methyl is functionalized to a chloromethyl group (via acetic anhydride rearrangement and subsequent hydrolysis/chlorination).

  • Coupling: The C2-chloromethyl group is coupled with a benzimidazole thiol.

Visualization: Reactivity Map

This diagram summarizes the diverse chemical pathways available from the core scaffold.

ReactivityMap Core 4-Chloro-3-methoxypyridine (Core Scaffold) SNAr S_NAr Reaction (Displacement of Cl) Core->SNAr Amines/Alkoxides, Heat Suzuki Suzuki Coupling (C-C Bond Formation) Core->Suzuki Ar-B(OH)2, Pd Cat. NOxide N-Oxidation (m-CPBA) Core->NOxide Oxidation AminoPyridine 4-Amino-3-methoxypyridines (Solubility/Binding) SNAr->AminoPyridine Biaryl 4-Aryl-3-methoxypyridines (Kinase Inhibitors) Suzuki->Biaryl FunctMethyl 2-Hydroxymethyl Derivatives (PPI Precursors) NOxide->FunctMethyl Ac2O, then Hydrolysis

Figure 2: Divergent synthesis pathways from the 4-chloro-3-methoxypyridine core.

Quantitative Data Summary

The following table highlights the impact of the C3-methoxy group compared to the unsubstituted analog in standard coupling reactions.

Feature4-Chloropyridine (Unsubstituted)4-Chloro-3-methoxypyridineMechanistic Insight
Electronic Nature Electron DeficientElectron Deficient (Inductive effect of OMe)OMe at C3 increases electrophilicity at C4 via induction, aiding

.
Solubility (LogP) 1.3 (Approx)1.9 (Approx)Methoxy group increases lipophilicity, aiding membrane permeability.
Suzuki Yield High (>90%)Moderate-High (75-90%)Steric hindrance from C3-OMe slightly slows oxidative addition.

Reactivity
HighVery HighThe -I (inductive) effect of OMe stabilizes the Meisenheimer intermediate.

References

  • Synthesis of Pyridine Derivatives: Process for the preparation of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.[3][6] (Pantoprazole Intermediate). Google Patents. Link

  • Suzuki Coupling Protocols: Suzuki-Miyaura Cross-Coupling Reaction: General Protocols. Fisher Scientific. Link

  • Medicinal Chemistry of Pyridines: Synthetic approaches and pharmaceutical applications of chloro-containing molecules.[1][2][7] PMC. Link

  • Chemical Properties: 4-Chloro-3-methoxy-2-methylpyridine PubChem Entry.[4][3][8] National Library of Medicine. Link

  • Gamma-Secretase Modulators: Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. PMC. Link

Sources

Exploratory

Technical Whitepaper: Strategic Utilization of (4-Chloro-3-methoxypyridin-2-yl)methanol in Pharmaceutical Synthesis

The following technical guide details the pharmaceutical applications, synthetic utility, and handling protocols for (4-Chloro-3-methoxypyridin-2-yl)methanol . [1] Executive Summary (4-Chloro-3-methoxypyridin-2-yl)methan...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmaceutical applications, synthetic utility, and handling protocols for (4-Chloro-3-methoxypyridin-2-yl)methanol .

[1]

Executive Summary

(4-Chloro-3-methoxypyridin-2-yl)methanol (CAS: 170621-85-9) is a high-value heterocyclic building block primarily utilized in the synthesis of Proton Pump Inhibitors (PPIs) and emerging kinase/protease inhibitors.[1] Structurally, it functions as a bifunctional pyridine scaffold , characterized by an electrophilic center at C4 (activated by the pyridine nitrogen and chlorine leaving group) and a nucleophilic/modifiable hydroxymethyl handle at C2.

Its industrial significance is anchored in its role as a key precursor for Pantoprazole and related benzimidazole-based therapeutics. Beyond generics, this molecule serves as a divergence point in drug discovery, enabling the synthesis of novel 4-amino and 4-alkoxy pyridine libraries via Nucleophilic Aromatic Substitution (


).[1]

Chemical Profile & Reactivity Analysis

The molecule's utility stems from the orthogonal reactivity of its substituents. The 4-chloro group is susceptible to displacement by nucleophiles, while the 2-methanol group serves as a linker for coupling reactions.[1]

Structural Properties
PropertyData
IUPAC Name (4-Chloro-3-methoxypyridin-2-yl)methanol
CAS Number 170621-85-9
Molecular Formula

Molecular Weight 173.60 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
Key Reactivity

(C4), Esterification/Halogenation (C2-OH)
Reactivity Map

The following diagram illustrates the divergent synthetic pathways accessible from this scaffold.

ReactivityMap Core (4-Chloro-3-methoxypyridin-2-yl) methanol (Scaffold) Path1 Pantoprazole Intermediate (3,4-Dimethoxy-2-pyridinemethanol) Core->Path1 S_NAr (NaOMe/MeOH) Displacement of Cl Path2 Activated Linker (2-Chloromethyl / 2-Mesylate) Core->Path2 SOCl2 or MsCl Activation of OH Path3 Novel 4-Amino Pyridines (Kinase/Protease Inhibitors) Core->Path3 S_NAr (R-NH2) Library Synthesis Desc1 Precursor for Pantoprazole Sodium Path1->Desc1 Desc2 Coupling with Benzimidazole Thiols Path2->Desc2 Desc3 Factor XIa / MALT1 Inhibitor Scaffolds Path3->Desc3

Figure 1: Divergent synthetic utility of the (4-Chloro-3-methoxypyridin-2-yl)methanol scaffold.

Primary Pharmaceutical Application: Pantoprazole Synthesis

The most commercially validated application of this molecule is in the manufacturing of Pantoprazole Sodium , a widely used proton pump inhibitor.

Mechanism of Synthesis

The synthesis exploits the 4-chloro substituent.[2][3] In many industrial routes, the 4-chloro group is displaced by a methoxide ion before or after the hydroxymethyl group is activated.[1] Using (4-Chloro-3-methoxypyridin-2-yl)methanol allows for a controlled introduction of the 4-methoxy group to generate the 3,4-dimethoxy pyridine core required for Pantoprazole.[1]

Process Workflow
  • Methoxylation (

    
    ):  The scaffold is treated with Sodium Methoxide (NaOMe) in methanol. The strong nucleophile displaces the chlorine at position 4.
    
    • Result: 3,4-Dimethoxy-2-pyridinemethanol.[1][4]

  • Chlorination: The hydroxymethyl group is converted to a chloromethyl group using Thionyl Chloride (

    
    ).
    
    • Result: 2-(Chloromethyl)-3,4-dimethoxypyridine.[1][4][5][6]

  • Coupling: The chloromethyl intermediate is reacted with 5-(difluoromethoxy)-2-mercaptobenzimidazole.

  • Oxidation: The resulting sulfide is oxidized (typically with mCPBA or NaOCl) to the sulfoxide (Pantoprazole).

PantoprazoleSynth Step1 Start: (4-Chloro-3-methoxypyridin-2-yl)methanol Step2 Intermediate: 3,4-Dimethoxy-2-pyridinemethanol Step1->Step2 NaOMe, MeOH, Reflux (Cl -> OMe Displacement) Step3 Activated: 2-(Chloromethyl)-3,4-dimethoxypyridine Step2->Step3 SOCl2, DCM (OH -> Cl Conversion) Step4 Coupled Sulfide Step3->Step4 5-(difluoromethoxy)-2-mercaptobenzimidazole NaOH, Phase Transfer Catalyst Final Final API: Pantoprazole Sodium Step4->Final Oxidation (NaOCl or mCPBA)

Figure 2: Step-by-step conversion of the scaffold into Pantoprazole Sodium.

Emerging Applications in Drug Discovery[1]

Beyond generic PPIs, this scaffold is increasingly cited in patents for novel inhibitors where the 4-position requires specific functionalization (e.g., aryl, amino, or ether linkages) that cannot be achieved with simple methoxy-pyridines.[1]

Factor XIa Inhibitors

Recent medicinal chemistry efforts (e.g., WO2014022767A1) utilize the 4-chloro-3-methoxypyridine core to synthesize dihydropyridone-based Factor XIa inhibitors.[1] The 4-chloro group serves as a handle for Suzuki couplings or Buchwald-Hartwig aminations to attach complex aryl groups.[1]

MALT1 Inhibitors

The scaffold is also relevant in the design of MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) inhibitors. The 3-methoxy group provides critical steric positioning, while the 2-methanol group allows for the attachment of solubilizing linkers or warheads.[1]

Experimental Protocols

Protocol A: Conversion to 3,4-Dimethoxy-2-pyridinemethanol (Pantoprazole Intermediate)

This protocol describes the


 displacement of the chlorine atom.[1]

Reagents:

  • (4-Chloro-3-methoxypyridin-2-yl)methanol (1.0 eq)[1]

  • Sodium Methoxide (30% in MeOH) (2.5 eq)

  • Methanol (Solvent, 10V)[1]

Procedure:

  • Charge a reaction vessel with (4-Chloro-3-methoxypyridin-2-yl)methanol and Methanol.

  • Add Sodium Methoxide solution dropwise at room temperature to control exotherm.

  • Heat the mixture to reflux (

    
    ) and maintain for 4–6 hours. Monitor by HPLC for the disappearance of the starting chloride.
    
  • Cool to ambient temperature and concentrate under reduced pressure to remove methanol.

  • Quench with water and extract with Dichloromethane (DCM).

  • Dry organic layer over

    
     and concentrate to yield the 3,4-dimethoxy derivative.
    
  • Yield Expectation: 85–92%.

Protocol B: Activation to 2-Chloromethyl Derivative

This protocol converts the alcohol to a reactive chloride for coupling.[1]

Reagents:

  • 3,4-Dimethoxy-2-pyridinemethanol (from Protocol A)[1]

  • Thionyl Chloride (

    
    ) (1.2 eq)
    
  • Dichloromethane (DCM) (Solvent)

  • Triethylamine (Base, 1.5 eq)[1]

Procedure:

  • Dissolve the alcohol in DCM and cool to

    
    .
    
  • Add Triethylamine.

  • Add Thionyl Chloride dropwise, maintaining temperature

    
    .
    
  • Stir at

    
     for 1 hour.
    
  • Quench carefully with saturated

    
     solution.
    
  • Separate layers immediately (the product is unstable in water over time).

  • Use the DCM solution directly in the next coupling step (in situ utilization is recommended to prevent degradation).

Safety & Handling

Hazard Classification:

  • Acute Toxicity (Oral): Category 4

  • Skin Corrosion/Irritation: Category 2[7][8]

  • Serious Eye Damage/Irritation: Category 2[8]

  • STOT-SE: Category 3 (Respiratory Irritation)

Handling Precautions:

  • Chlorinated Pyridines: Can be severe skin irritants.[7] Use nitrile gloves and full eye protection.

  • Thionyl Chloride Steps: Must be performed in a fume hood due to the release of

    
     and 
    
    
    
    gas.
  • Storage: Store at

    
     under inert atmosphere (Argon/Nitrogen). The hydroxymethyl group can oxidize if exposed to air for prolonged periods.
    

References

  • Synthesis of Rabeprazole and Pantoprazole Intermediates. Asian Journal of Pharmaceutical Research. 2011.

  • Dihydropyridone as Factor XIa Inhibitors. Patent WO2014022767A1. 2014.[9]

  • Cyclic Compounds and Methods of Using Same (MALT1 Inhibitors). Patent WO2021134004A1. 2021.

  • PubChem Compound Summary: (4-Chloro-3-methoxypyridin-2-yl)methanol. National Center for Biotechnology Information. 2025.[1]

  • Safety Data Sheet: Methanol. Carl Roth. 2025.

Sources

Foundational

Stability of (4-Chloro-3-methoxypyridin-2-yl)methanol under standard storage conditions

Executive Summary (4-Chloro-3-methoxypyridin-2-yl)methanol (CAS: 101990-69-6) is a critical heterocyclic building block, primarily utilized as a precursor in the synthesis of proton pump inhibitors (PPIs) such as Rabepra...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(4-Chloro-3-methoxypyridin-2-yl)methanol (CAS: 101990-69-6) is a critical heterocyclic building block, primarily utilized as a precursor in the synthesis of proton pump inhibitors (PPIs) such as Rabeprazole and its analogs.

Core Stability Verdict: This compound is moderately unstable under ambient conditions. It exhibits sensitivity to oxidation (conversion of the primary alcohol to aldehyde) and moisture (hygroscopicity leading to physical aggregation and potential hydrolysis). While the pyridine ring provides some aromatic stability, the 4-chloro substituent introduces a risk of nucleophilic displacement under elevated temperatures or basic conditions.

Standard Storage Recommendation:

  • Temperature: Refrigerate (2°C to 8°C).

  • Atmosphere: Store under inert gas (Argon or Nitrogen).

  • Container: Tightly sealed amber glass vial (protection from UV light and moisture).

  • Retest Period: 12 months (if stored strictly according to protocol).

Chemical Profile & Degradation Mechanisms

To understand the storage requirements, we must analyze the molecule's reactive centers. The compound features three distinct functionalities that dictate its stability profile:

  • The Pyridine Nitrogen: A basic center susceptible to N-oxidation and salt formation.[1]

  • The C2-Methanol Group: A primary alcohol attached to an aromatic ring, highly prone to oxidation to the corresponding aldehyde (4-chloro-3-methoxypicolinaldehyde) and subsequently the carboxylic acid.

  • The C4-Chloro Substituent: A potential leaving group. While the 3-methoxy group (an electron-donating group) stabilizes the ring against nucleophilic attack to some degree, the 4-position remains vulnerable to substitution reactions (SNAr) in the presence of strong nucleophiles or heat.

Visualization: Theoretical Degradation Pathways

The following diagram outlines the primary degradation routes that must be mitigated during storage.

DegradationPathways Compound (4-Chloro-3-methoxypyridin-2-yl)methanol (Target Compound) Aldehyde Impurity A: Aldehyde Derivative (Oxidation) Compound->Aldehyde Air/O2 (Ambient Storage) NOxide Impurity C: Pyridine N-Oxide (Peroxide/Light) Compound->NOxide Light/Peroxides Dimer Impurity D: Ether Dimer (Acid Catalyzed) Compound->Dimer Moisture + Trace Acid Acid Impurity B: Carboxylic Acid (Further Oxidation) Aldehyde->Acid Prolonged Exposure

Caption: Figure 1. Primary degradation pathways. The oxidative pathway (Red) is the dominant risk during standard storage.

Critical Stability Factors & Data

The following data summarizes the compound's behavior under stress conditions, derived from structural analogs (Rabeprazole intermediates) and standard pyridine chemistry.

Table 1: Stress Testing Profile (Predicted)
Stress ConditionStability RatingMajor Degradation ProductMitigation Strategy
Hydrolysis (Acidic) LowConversion to alkyl chloride (if HCl used) or dimerization.Keep strictly neutral/dry.
Hydrolysis (Basic) ModeratePotential displacement of 4-Cl group (SNAr).Avoid contact with strong bases.
Oxidation (H₂O₂) Very Low Pyridine N-oxide; Aldehyde formation.Critical: Store under Argon/N₂.
Photolysis (UV/Vis) LowRing degradation; N-oxide formation.Use Amber Glassware.
Thermal (60°C) ModerateMelt/degradation (if MP is low); polymerization.Refrigerated transport recommended.

Experimental Protocol: Stability-Indicating HPLC Method

To validate the quality of the material after storage, a Reverse-Phase HPLC (RP-HPLC) method is required. This protocol separates the parent alcohol from its likely oxidative impurities.

Method Parameters
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Buffer).

  • Mobile Phase B: Acetonitrile (Organic Modifier).

  • Gradient: 5% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm (Pyridine absorption max).

  • Temperature: 25°C.

Workflow Visualization: Quality Control Cycle

This workflow ensures that the compound is re-validated before use in critical synthesis steps (e.g., conversion to the chloromethyl intermediate for Rabeprazole).

QC_Workflow Start Storage Sample (t = X months) Visual Visual Inspection (Check for yellowing/caking) Start->Visual Solubility Solubility Check (Dissolve in MeOH) Visual->Solubility HPLC HPLC Analysis (Gradient Method) Solubility->HPLC Decision Purity > 98.0%? HPLC->Decision Pass Release for Synthesis Decision->Pass Yes Fail Recrystallize or Discard Decision->Fail No

Caption: Figure 2. Quality Control decision tree for assessing intermediate stability prior to synthesis.

Storage & Handling SOP

Primary Storage
  • Vessel: Borosilicate amber glass vials with Teflon-lined screw caps. Avoid polyethylene bags for long-term storage as they are permeable to oxygen.

  • Environment: The headspace of the vial must be purged with dry Nitrogen or Argon before sealing.

  • Desiccant: Place the sealed vial inside a secondary container (e.g., a wide-mouth jar) containing activated silica gel or molecular sieves to maintain low humidity.

Handling Precautions
  • Hygroscopicity: This alcohol can absorb atmospheric moisture, which complicates stoichiometry in subsequent reactions (e.g., reaction with thionyl chloride).

  • Equilibration: Allow the refrigerated container to reach room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

Safety (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[2]

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood.

References

  • PubChem. (4-Chloro-3-methoxypyridin-2-yl)methanol (Compound Summary). National Library of Medicine. Available at: [Link]

  • Asian Journal of Pharmaceutical Research. An Efficient Synthesis of Rabeprazole Sodium. (Discusses the handling of 4-chloro-3-methoxy pyridine intermediates). Available at: [Link]

  • ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. Available at: [Link]

Sources

Exploratory

Technical Guide: Physicochemical Profiling & Ionization of (4-Chloro-3-methoxypyridin-2-yl)methanol

Executive Summary Compound: (4-Chloro-3-methoxypyridin-2-yl)methanol CAS: 170621-85-9 Class: Trisubstituted Pyridine / Pharmaceutical Intermediate Primary Application: Scaffold for Proton Pump Inhibitor (PPI) synthesis (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: (4-Chloro-3-methoxypyridin-2-yl)methanol CAS: 170621-85-9 Class: Trisubstituted Pyridine / Pharmaceutical Intermediate Primary Application: Scaffold for Proton Pump Inhibitor (PPI) synthesis (e.g., Pantoprazole analogs).

This technical guide provides a rigorous analysis of the ionization constants (pKa) and physicochemical behavior of (4-Chloro-3-methoxypyridin-2-yl)methanol. Understanding the acid-base profile of this intermediate is critical for optimizing nucleophilic substitution reactions at the 4-position and controlling solubility during liquid-liquid extraction workups.

Based on structural substituent additivity rules and comparative analysis of pyridine congeners, the pyridine nitrogen pKa is estimated to be 3.1 ± 0.2 . This classifies the compound as a weak base , significantly less basic than the parent pyridine (pKa 5.23).

Structural Analysis & Ionization Centers

The molecule features a pyridine core decorated with three functional groups that exert conflicting electronic effects on the ring nitrogen.[1][2][3]

Electronic Substituent Effects

The basicity of the pyridine nitrogen (N1) is modulated by the electronic influence of substituents at positions 2, 3, and 4.

PositionSubstituentElectronic Effect (Inductive/Resonance)Impact on pKa
2 -CH₂OH (Hydroxymethyl)-I (Inductive Withdrawal): Moderate. The electronegative oxygen pulls electron density through the sigma bond network.Decrease (

)
3 -OCH₃ (Methoxy)-I (Inductive Withdrawal): Strong (close to N). +R (Resonance Donation): Moderate, but less effective at the 3-position (meta-like) regarding the nitrogen lone pair.Decrease (

)
4 -Cl (Chloro)-I (Inductive Withdrawal): Strong. +R (Resonance Donation): Weak. The inductive effect dominates, destabilizing the protonated pyridinium cation.Decrease (

)
Theoretical pKa Derivation

Using the Hammett equation principles and additivity of substituent effects on the pyridine core:



  • Base pKa (Pyridine): 5.23

  • 
     (2-CH₂OH):  -0.37 (Ref: 2-pyridinemethanol pKa = 4.86)
    
  • 
     (3-OCH₃):  -0.35 (Ref: 3-methoxypyridine pKa = 4.88)
    
  • 
     (4-Cl):  -1.40 (Ref: 4-chloropyridine pKa = 3.83)
    



Ionization Equilibrium & Species Distribution

The following diagram illustrates the protonation equilibrium and the structural factors influencing the stability of the cation.

IonizationScheme cluster_effects Destabilizing Factors on Cation Neutral (4-Chloro-3-methoxypyridin-2-yl)methanol (Neutral Free Base) LogP ≈ 1.9 Predominant at pH > 4.0 Protonated Pyridinium Cation (Protonated at N1) Soluble in Aqueous Acid Predominant at pH < 2.0 Neutral->Protonated + H+ (pKa ≈ 3.1) Effect1 4-Cl (-I effect) Reduces N electron density Protonated->Effect1 Effect2 3-OMe (-I effect) Inductive withdrawal > Resonance Protonated->Effect2

Caption: Equilibrium between the neutral free base and the protonated pyridinium cation. The low pKa is driven by the cumulative electron-withdrawing nature of the chloro and hydroxymethyl groups.

Experimental Determination Protocols

Given the estimated pKa of ~3.1 and the potential for low aqueous solubility of the neutral form, standard potentiometric titration may yield noisy data near the precipitation point. UV-Metric Titration is the recommended gold standard for this compound.

Protocol: UV-Metric pKa Determination

This method relies on the shift in UV absorption spectrum (bathochromic or hypsochromic shift) upon protonation of the pyridine nitrogen.

Reagents:

  • Stock Solution: 10 mM compound in Methanol (as co-solvent if water solubility is < 0.1 mg/mL).

  • Titrant: 0.5 M HCl and 0.5 M KOH (standardized).

  • Buffer: 0.15 M KCl (ionic strength adjustor).

Workflow:

  • Preparation: Dilute stock into the titration vessel to reach a final concentration of ~50 µM in water (keep MeOH < 2% to minimize dielectric constant shifts).

  • Acidification: Lower pH to ~1.5 using HCl. The pyridine nitrogen will be fully protonated.

  • Scanning: Titrate with KOH to pH ~7.0. Record UV spectra (200–350 nm) at 0.2 pH unit intervals.

  • Data Analysis: Extract absorbance at

    
     (likely ~270-290 nm). Plot Absorbance vs. pH.
    
  • Calculation: Fit the data to the Henderson-Hasselbalch equation to solve for the inflection point (pKa).

Solubility-pH Profile (LogS)

Understanding the pKa allows for the prediction of the pH-dependent solubility (LogS).

  • Intrinsic Solubility (

    
    ):  Solubility of the neutral form (likely low, < 1 mg/mL).
    
  • Total Solubility (

    
    ): 
    
    
    
    
  • Implication: To achieve a 10-fold increase in solubility for process extraction, the pH must be adjusted to at least 2.1 (one unit below pKa).

Implications for Drug Development & Synthesis[4]

Reactivity Hotspot: The 4-Chloro Group

The 4-chloro substituent is activated for Nucleophilic Aromatic Substitution (SnAr) . While the 3-methoxy group provides some deactivation via resonance, the protonated form (pyridinium) is highly electrophilic.

  • Risk: In acidic media (pH < 3), the nitrogen is protonated, making the C4 carbon highly susceptible to attack by nucleophiles (e.g., water, alcohols, thiols).

  • Control: Avoid prolonged exposure to acidic conditions if the 4-Cl group must be preserved. Conversely, if the next step involves displacing the Cl (e.g., with an alkoxide to form a Rabeprazole-like ether), protonation or N-oxidation can accelerate this reaction.

Partition Coefficient (LogD)

The lipophilicity changes drastically with pH.

pH ConditionSpeciesLogD (Approx)Behavior
pH 1.0 >99% Cationic-1.5 to -0.5Highly Water Soluble
pH 3.1 50% Cation / 50% Neutral~0.5Amphiphilic
pH 7.4 >99% Neutral~1.9 (LogP)Lipophilic / Membrane Permeable

Synthesis Workflow Visualization

The following diagram places the compound in the context of PPI synthesis, highlighting the critical pKa-dependent steps.

SynthesisWorkflow Start Precursor: 4-Chloro-3-methoxy-2-methylpyridine Oxidation Step 1: N-Oxidation (mCPBA or H2O2) Start->Oxidation Rearrangement Step 2: Boekelheide Rearrangement (Ac2O -> Hydrolysis) Oxidation->Rearrangement Target TARGET: (4-Chloro-3-methoxypyridin-2-yl)methanol pKa ≈ 3.1 Rearrangement->Target Coupling Step 3: Chlorination & Coupling (SOCl2 -> Sulfide Formation) Target->Coupling Activation of -OH Control CRITICAL CONTROL: Avoid strong acid (pH < 2) during workup to prevent 4-Cl hydrolysis or extraction loss to aqueous phase. Target->Control

Caption: Synthetic pathway highlighting the target intermediate. The pKa dictates the extraction strategy during the hydrolysis step of the Boekelheide rearrangement.

References

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths. (Source for Pyridine and 2-pyridinemethanol pKa standards).
  • Linnell, R. H., & Kaczmarczyk, A. (1961). The pH-Dependence of the Electronic Spectra of Some Substituted Pyridines. The Journal of Physical Chemistry, 65(7), 1196–1200. Link

  • PubChem. (2025).[4][5][6] Compound Summary: (4-Chloro-3-methoxypyridin-2-yl)methanol. National Library of Medicine. Link

  • Kutose, K., et al. (2014). Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine. Organic Process Research & Development.
  • ChemAxon. (2025). pKa Plugin Calculation Data for Substituted Pyridines.

Sources

Foundational

Role of (4-Chloro-3-methoxypyridin-2-yl)methanol as a building block in medicinal chemistry

This guide outlines the strategic application of (4-Chloro-3-methoxypyridin-2-yl)methanol (CAS: 170621-85-9), a high-value heterocyclic building block. It details its structural utility, synthetic pathways, and experimen...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the strategic application of (4-Chloro-3-methoxypyridin-2-yl)methanol (CAS: 170621-85-9), a high-value heterocyclic building block. It details its structural utility, synthetic pathways, and experimental protocols for medicinal chemistry programs.

Executive Summary: The "Linchpin" Scaffold

(4-Chloro-3-methoxypyridin-2-yl)methanol represents a "linchpin" intermediate in the synthesis of bioactive pyridine derivatives. Its value lies in its orthogonal reactivity profile :

  • C2-Hydroxymethyl: A versatile handle for electrophilic activation (conversion to alkyl halide) or oxidation (to aldehyde/acid).

  • C4-Chloride: An electrophilic site primed for nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling, allowing late-stage diversification.

  • C3-Methoxy: An electron-donating group (EDG) that modulates ring electronics, preventing rapid degradation of the pyridine core while offering potential for deprotection to a pyridinol hydrogen-bond donor.

This scaffold is historically significant as a precursor to Proton Pump Inhibitors (PPIs) (e.g., Rabeprazole analogs) but has evolved into a critical building block for kinase inhibitors and GPCR ligands requiring 2,3,4-trisubstituted pyridine cores.

Structural Analysis & Reactivity Profile

SiteFunctional GroupElectronic CharacterSynthetic Utility
C2 Hydroxymethyl (-CH₂OH)Nucleophilic (O) / Electrophilic (C after activation)Linker formation. Converted to -CH₂Cl for coupling with thiols/amines.
C3 Methoxy (-OCH₃)Electron Donor (+M)Directing group; modulates pKa. Can be demethylated to -OH (chelating site).
C4 Chloride (-Cl)Electron Withdrawing (-I), Leaving GroupThe Diversity Handle. Susceptible to SNAr (alkoxides, amines) or Pd-coupling (Suzuki, Buchwald).
N1 Pyridine NitrogenBasic / NucleophilicSalt formation, N-oxide formation (metabolic stability), or metal coordination.
Mechanistic Insight: The C4-Activation

The C4-chloride is activated for nucleophilic attack because it is para to the pyridine nitrogen. The electron-withdrawing nature of the nitrogen atom stabilizes the Meisenheimer complex intermediate during SNAr reactions. The C3-methoxy group, while electron-donating, does not sufficiently deactivate the ring to prevent substitution at C4, making this molecule a perfect balance of stability and reactivity.

Synthetic Workflows & Applications

Pathway A: The PPI "Linker" Strategy (Classic)

In the synthesis of H⁺/K⁺-ATPase inhibitors, this alcohol is the immediate precursor to the reactive "warhead."

  • Mechanism: The C2-alcohol is converted to a C2-chloride using Thionyl Chloride (SOCl₂). This benzylic-like chloride is highly reactive toward soft nucleophiles, such as the thiol group of 2-mercaptobenzimidazole.

  • Application: Synthesis of Rabeprazole/Lansoprazole analogs where the C4 substituent is modified before or after this coupling.

Pathway B: Late-Stage Diversification (Modern)

For library generation, the C4-Cl is preserved while the C2-alcohol is used to attach the scaffold to a resin or a core structure. Subsequently, the C4-Cl undergoes parallel synthesis:

  • Suzuki-Miyaura Coupling: Attachment of aryl/heteroaryl rings for kinase inhibition.

  • Buchwald-Hartwig Amination: Introduction of solubilizing amine tails.

Visualizing the Reaction Matrix

ReactionPathways Start (4-Chloro-3-methoxypyridin-2-yl)methanol (CAS: 170621-85-9) Chloride 2-(Chloromethyl)-4-chloro- 3-methoxypyridine Start->Chloride SOCl2, DCM (C2 Activation) SNAr_Product 4-Alkoxy/Amino Derivative (S_NAr Displacement) Start->SNAr_Product NaOR or HNR2 Base, Heat (C4 Substitution) Suzuki_Product 4-Aryl Pyridine (Pd-Catalyzed Coupling) Start->Suzuki_Product Ar-B(OH)2 Pd(PPh3)4, K2CO3 (C4 Coupling) PPI PPI Analogs (Thioether Coupling) Chloride->PPI 2-Mercaptobenzimidazole Base

Figure 1: Divergent synthetic pathways from the core building block. Path 1 (Red) targets linker activation; Path 2 (Green/Yellow) targets core diversification.

Experimental Protocols

Protocol A: Conversion to 2-(Chloromethyl)-4-chloro-3-methoxypyridine

This reaction activates the linker. It must be performed under anhydrous conditions to prevent hydrolysis.

Reagents:

  • Substrate: (4-Chloro-3-methoxypyridin-2-yl)methanol (1.0 equiv)

  • Reagent: Thionyl Chloride (SOCl₂) (1.5 – 2.0 equiv)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

  • Base (Optional scavenger): Triethylamine (Et₃N) (2.0 equiv)

Procedure:

  • Setup: Charge a flame-dried round-bottom flask with the substrate (e.g., 1.0 g, 5.76 mmol) and anhydrous DCM (10 mL) under N₂ atmosphere. Cool to 0°C.

  • Addition: Add SOCl₂ (0.63 mL, 8.64 mmol) dropwise over 10 minutes. Caution: Gas evolution (SO₂, HCl).

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (the chloride is less polar than the alcohol).

  • Workup: Evaporate volatiles under reduced pressure. The residue is often the hydrochloride salt. If the free base is required, partition between DCM and saturated NaHCO₃ (cold), separate, dry over Na₂SO₄, and concentrate.

  • Storage: The product is unstable; use immediately for the coupling step.

Protocol B: Nucleophilic Aromatic Substitution (SNAr) at C4

Demonstrating the introduction of a functional alkoxy tail.

Reagents:

  • Substrate: (4-Chloro-3-methoxypyridin-2-yl)methanol (1.0 equiv)

  • Nucleophile: 3-Methoxypropan-1-ol (1.2 equiv)

  • Base: Sodium Hydride (NaH, 60% dispersion) (2.5 equiv)

  • Solvent: THF or DMF (Anhydrous)

Procedure:

  • Activation: In a separate flask, suspend NaH in THF at 0°C. Add the alcohol nucleophile dropwise and stir for 30 min to generate the alkoxide.

  • Displacement: Add the pyridine substrate (dissolved in THF) to the alkoxide solution.

  • Heating: Heat the mixture to reflux (THF) or 80°C (DMF) for 4–12 hours. The C4-Cl is displaced by the alkoxide.

    • Note: The C2-OH will also be deprotonated (forming a dianion), but the C4-Cl displacement occurs preferentially due to the activation of the ring. The C2-alkoxide does not act as a leaving group.

  • Quench: Cool to 0°C, carefully quench with water/NH₄Cl. Extract with EtOAc.

References

  • PubChem. (2025). Compound Summary: (4-chloro-3-methoxypyridin-2-yl)methanol.[1][2][3][4][5] National Library of Medicine. Retrieved from [Link]

  • Organic Syntheses. (2013). Discussion on Thionyl Chloride Mediated Chlorination of Heterocyclic Alcohols. Org. Synth. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of (4-Chloro-3-methoxypyridin-2-yl)methanol from 2-methylpyridine precursors

Technical Application Note: Scalable Synthesis of (4-Chloro-3-methoxypyridin-2-yl)methanol Executive Summary This application note details the synthesis of (4-Chloro-3-methoxypyridin-2-yl)methanol , a critical pharmacoph...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Scalable Synthesis of (4-Chloro-3-methoxypyridin-2-yl)methanol

Executive Summary

This application note details the synthesis of (4-Chloro-3-methoxypyridin-2-yl)methanol , a critical pharmacophore often utilized in the development of proton pump inhibitors (PPIs) and other bioactive pyridine scaffolds.[1] Unlike standard literature that often begins with maltol, this protocol addresses the specific requirement of starting from 2-methylpyridine (2-picoline) precursors , specifically 3-hydroxy-2-methylpyridine .[1]

The route overcomes the inherent challenge of regioselective C4-functionalization and C2-methyl oxidation through a sequence involving N-oxide activation , nitro-group displacement , and the Boekelheide rearrangement .[1]

Strategic Retrosynthesis & Pathway Design

The synthesis hinges on the orthogonal reactivity of the pyridine N-oxide. The N-oxide serves two distinct roles:

  • Electrophilic Activation (Phase 1): It renders the C4 position susceptible to nitration (and subsequent nucleophilic substitution).

  • Sigmatropic Rearrangement (Phase 2): It facilitates the [3,3]-sigmatropic shift (Boekelheide reaction) required to oxidize the chemically inert 2-methyl group to the target alcohol.

Retrosynthesis cluster_legend Legend Target (4-Chloro-3-methoxypyridin-2-yl)methanol (Target) Intermediate1 2-Acetoxymethyl-4-chloro- 3-methoxypyridine Target->Intermediate1 Hydrolysis Intermediate2 4-Chloro-3-methoxy- 2-methylpyridine N-oxide Intermediate1->Intermediate2 Boekelheide Rearrangement Intermediate3 4-Nitro-3-methoxy- 2-methylpyridine N-oxide Intermediate2->Intermediate3 Nucleophilic Subst. (Cl for NO2) Start 3-Hydroxy-2-methylpyridine (Precursor) Intermediate3->Start Methylation & N-Oxidation/Nitration key1 Target key2 Key Intermediate

Figure 1: Retrosynthetic logic flow from the target alcohol back to the 3-hydroxy-2-methylpyridine precursor.

Detailed Experimental Protocols

Phase 1: Core Functionalization (Steps 1–4)

Objective: Install the 3-methoxy and 4-chloro substituents on the pyridine ring.[1]

Reagents:

  • 3-Hydroxy-2-methylpyridine (Starting Material)[1]

  • Dimethyl sulfate (DMS) / NaOH

  • Hydrogen Peroxide (30%) / Sodium Tungstate (Catalyst)

  • Fuming Nitric Acid / Sulfuric Acid[1][2][3][4]

  • Acetyl Chloride or POCl₃[1]

Workflow:

  • O-Methylation:

    • Dissolve 3-hydroxy-2-methylpyridine in aqueous NaOH.[1]

    • Add dimethyl sulfate dropwise at 25–30°C.

    • Mechanism: SN2 attack of the phenoxide oxygen on DMS.

    • QC Check: Monitor disappearance of starting material by TLC (MeOH:DCM 1:9). Product: 3-methoxy-2-methylpyridine .

  • N-Oxidation (Catalytic):

    • To the methylated product, add 30% H₂O₂ and catalytic sodium tungstate (Na₂WO₄).

    • Heat to 80°C for 4–6 hours.

    • Why: Direct oxidation with peracetic acid is hazardous; tungstate catalysis is safer and scalable.

    • Product: 3-methoxy-2-methylpyridine N-oxide .[1][5][6][7]

  • Regioselective Nitration:

    • Critical Safety Step: Dissolve the N-oxide in conc.[1] H₂SO₄.[2][3][4] Cool to 0°C.[2]

    • Add fuming HNO₃ dropwise.[2][4] Exothermic reaction—maintain T < 10°C.

    • Heat to 90°C for 2 hours.

    • Causality: The N-oxide group directs the nitro group to the para (C4) position via electronic activation.

    • Product: 4-nitro-3-methoxy-2-methylpyridine N-oxide .[1]

  • Chlorodeoxygenation & Re-oxidation:

    • React the 4-nitro-N-oxide with Acetyl Chloride (AcCl) or POCl₃ at reflux.[1]

    • Note: This typically removes the N-oxide oxygen while installing the chlorine.

    • Intermediate: 4-chloro-3-methoxy-2-methylpyridine.[1][5][6][7][8]

    • Re-oxidation: Treat the isolated chloro-pyridine again with H₂O₂/Acetic Acid or mCPBA to regenerate the 4-chloro-3-methoxy-2-methylpyridine N-oxide required for the next phase.[1]

Phase 2: The Boekelheide Rearrangement (Steps 5–6)

Objective: Convert the 2-methyl group to a 2-hydroxymethyl group via the N-oxide.[1]

Mechanism: The reaction proceeds via a [3,3]-sigmatropic rearrangement.[9] The N-oxide oxygen is acylated, followed by deprotonation of the benzylic (methyl) carbon, forming an anhydrobase that rearranges to the ester.

Boekelheide Step1 N-Oxide (Substrate) Step2 N-Acetoxy Cation Step1->Step2 + Ac2O (Acylation) Step3 Anhydrobase (Intermediate) Step2->Step3 - AcOH (Deprotonation) Step4 Acetoxymethyl Product Step3->Step4 [3,3]-Sigmatropic Rearrangement

Figure 2: Mechanistic pathway of the Boekelheide Rearrangement.

Protocol:

  • Rearrangement:

    • Setup: Charge 4-chloro-3-methoxy-2-methylpyridine N-oxide (1.0 eq) into a reactor.

    • Reagent: Add Acetic Anhydride (Ac₂O) (3.0–5.0 eq).

    • Conditions: Heat to 90–100°C for 2–4 hours.

    • Monitoring: The reaction mixture will darken. Monitor by HPLC for the disappearance of the N-oxide peak.

    • Workup: Remove excess Ac₂O under reduced pressure (azeotrope with toluene if necessary).[9]

    • Intermediate: (4-Chloro-3-methoxypyridin-2-yl)methyl acetate.[1]

  • Hydrolysis (Final Step):

    • Dissolve the crude acetate in Ethanol/Water (1:1).

    • Add NaOH (2.0 eq) and stir at Room Temperature for 1 hour.

    • Extraction: Adjust pH to ~8, extract with Dichloromethane (DCM).

    • Purification: Crystallization from Isopropyl Ether or Column Chromatography (Ethyl Acetate/Hexane).

Quantitative Data & Process Parameters

ParameterPhase 1 (Nitration)Phase 2 (Boekelheide)
Limiting Reagent 3-Methoxy-2-methylpyridine N-oxide4-Cl-3-OMe-2-Me-Pyridine N-oxide
Key Reagent Fuming HNO₃ / H₂SO₄Acetic Anhydride (Ac₂O)
Temperature 90°C (Reaction), <10°C (Addition)90–100°C
Time 2–3 Hours2–4 Hours
Typical Yield 65–75%70–80%
Critical Impurity 4-Nitro isomer (unreacted)2-Methylpyridine (reduction byproduct)
Safety Hazard Explosion Risk (Runaway exotherm)Thermal Risk (Ac₂O decomposition)

Troubleshooting & Critical Control Points

  • Issue: Incomplete Nitration.

    • Cause: Water content in HNO₃ or insufficient temperature.

    • Fix: Use fuming nitric acid; ensure temperature reaches 90°C after addition.

  • Issue: Low Yield in Boekelheide.

    • Cause: "Runaway" hydrolysis or polymerization.

    • Fix: Ensure anhydrous conditions during the Ac₂O step. Do not overheat (>110°C) as this degrades the labile chloro-pyridine ring.

  • Issue: Product Purity.

    • Validation: The target alcohol should show a distinct methylene singlet in ¹H NMR at approximately δ 4.6–4.8 ppm (CH₂OH). The 4-Cl and 3-OMe groups will show characteristic pyridine splitting patterns.[1]

References

  • Boekelheide, V., & Linn, W. J. (1954).[10] Rearrangements of N-Oxides.[1][9][10][11] A Novel Synthesis of Pyridyl Carbinols and Aldehydes. Journal of the American Chemical Society.[10] Link

  • BenchChem. (2025).[9] Reaction of 4-Methoxy-2,3,5-trimethylpyridine N-oxide with Acetic Anhydride.[1][9] (Protocol for analogous Boekelheide conditions). Link

  • ChemicalBook. (2024). Synthesis of 4-Chloro-3-methoxy-2-methylpyridine N-oxide.[1][5][6][7]Link

  • Kohl, B., et al. (Byk Gulden). Benzimidazoles, process for their preparation and their use. (Patent detailing the chlorination and rearrangement sequence for PPI intermediates). US Patent 5,045,552. Link

  • PubChem. (2025). Compound Summary: (4-Chloro-3-methoxypyridin-2-yl)methanol.[1]Link

Sources

Application

Application Note: Chemoselective Reduction of 4-Chloro-3-methoxypicolinic Acid

Abstract & Core Directive This application note details the high-yield reduction of 4-chloro-3-methoxypicolinic acid (CAS: 1017778-64-1) to (4-chloro-3-methoxypyridin-2-yl)methanol . The transformation of electron-defici...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Directive

This application note details the high-yield reduction of 4-chloro-3-methoxypicolinic acid (CAS: 1017778-64-1) to (4-chloro-3-methoxypyridin-2-yl)methanol .

The transformation of electron-deficient pyridine carboxylic acids presents a dual challenge:

  • Chemoselectivity: Preserving the C-4 chlorine atom, which is susceptible to hydrodehalogenation under aggressive reducing conditions (e.g., catalytic hydrogenation or unmoderated LiAlH₄).

  • Lewis Base Interference: The pyridine nitrogen possesses a lone pair that coordinates strongly with electrophilic reducing agents (Borane), forming stable N-borane adducts that can stall the reaction or complicate workup.

This guide prioritizes the Borane-Dimethyl Sulfide (


)  protocol. This method offers superior chemoselectivity over Lithium Aluminum Hydride (LAH) and avoids the hydrogenolysis risks associated with catalytic hydrogenation.

Reaction Mechanism & Strategy

The Borane Advantage

Borane (


) is an electrophilic reducing agent.[1][2][3][4][5] Unlike nucleophilic hydrides (like 

), borane reacts faster with electron-rich carboxylic acids. However, in pyridine systems, the mechanism is nuanced:
  • Acyl Activation:

    
     coordinates with the carboxyl oxygen, activating it for hydride transfer.
    
  • The Nitrogen Trap: The pyridine nitrogen is a potent Lewis base. It rapidly captures one equivalent of

    
    , forming a stable Pyridine-
    
    
    
    complex. Crucial Insight: You must use excess borane (>2.5 equivalents) to saturate the nitrogen and leave sufficient free borane to reduce the carboxyl group.
  • De-complexation: The product initially exists as a boron-amine adduct.[4] A rigorous oxidative or acidic workup is required to break the N-B bond and release the free alcohol.

Pathway Visualization[5]

ReactionPathway cluster_0 Critical Control Point SM 4-Chloro-3-methoxypicolinic Acid Complex Intermediate: N-Borane Adduct SM->Complex + BH3·DMS (Excess) THF, 0°C -> Reflux Product (4-Chloro-3-methoxypyridin-2-yl)methanol Complex->Product MeOH Quench Acid Hydrolysis (HCl)

Figure 1: Reaction pathway highlighting the stable N-Borane intermediate that requires specific workup conditions.

Experimental Protocol: Borane-DMS Reduction

Reagents & Equipment
ReagentMW ( g/mol )Equiv.RoleHazard Note
4-Chloro-3-methoxypicolinic acid 187.581.0SubstrateIrritant
Borane-Dimethyl Sulfide (2.0 M in THF) N/A3.0ReductantPyrophoric, Stench
Tetrahydrofuran (THF) 72.1110 VolSolventPeroxide former, Flammable
Methanol (MeOH) 32.04ExcessQuenchToxic, Flammable
6N Hydrochloric Acid 36.46ExcessHydrolysisCorrosive

Equipment:

  • Flame-dried 3-neck round bottom flask (RBF) with N2 inlet.

  • Pressure-equalizing addition funnel.

  • Reflux condenser.[5]

  • Bleach Trap: The exhaust line must bubble through a bleach (sodium hypochlorite) solution to neutralize the dimethyl sulfide (DMS) stench.

Step-by-Step Methodology
Phase 1: Setup and Addition[5]
  • Inert Atmosphere: Purge the RBF with nitrogen. Add 4-chloro-3-methoxypicolinic acid (10.0 g, 53.3 mmol) .

  • Solvation: Add anhydrous THF (100 mL). Cool the suspension to 0°C using an ice bath.

  • Controlled Addition: Charge the addition funnel with

    
     (80 mL, 160 mmol, 3.0 equiv) .
    
    • Expert Note: Add dropwise over 30-45 minutes. Gas evolution (

      
      ) will occur.[3][5] The initial suspension may clear as the borane-amine complex forms and solubilizes.
      
  • Reaction Drive: Once addition is complete, remove the ice bath. Stir at room temperature for 30 minutes, then heat to reflux (66°C) for 2-4 hours.

    • Why Reflux? The N-borane complex reduces the electrophilicity of the borane. Thermal energy is required to drive the reduction of the electron-deficient carboxylate.

Phase 2: Quench and Hydrolysis (Critical)
  • Cool Down: Cool the mixture to 0°C.

  • Methanol Quench: Carefully add MeOH (50 mL) dropwise.

    • Warning: Violent hydrogen evolution.[5] Do not rush. This step destroys excess hydride and converts boranes to trimethyl borate.[3]

  • Adduct Breaking: Concentrate the mixture in vacuo to remove THF/MeOH/DMS.

    • Residue: You will likely have a gummy residue (the N-B complex).

    • Action: Redissolve residue in MeOH (50 mL) and 6N HCl (20 mL). Reflux for 1 hour. This hydrolyzes the N-B bond.[5]

Phase 3: Isolation[5][6]
  • Neutralization: Cool and neutralize to pH ~8 using saturated

    
     or 
    
    
    
    (carefully).
  • Extraction: Extract with Ethyl Acetate (

    
    ).
    
    • Solubility Note: Pyridyl alcohols are water-soluble. If yield is low, saturate the aqueous layer with NaCl (salting out) or use continuous extraction (DCM).

  • Purification: Dry organics over

    
    , filter, and concentrate.
    
    • Result: The crude product is often pure enough for the next step. If necessary, recrystallize from EtOAc/Hexanes or purify via silica chromatography (Gradient: 0-10% MeOH in DCM).

Workflow Diagram

Workflow Setup Setup: Dry THF, N2 Atmosphere Cool to 0°C Addition Add BH3·DMS (3.0 equiv) Dropwise (Exothermic) Setup->Addition Reaction Reflux 3h (Drive Reaction) Addition->Reaction Quench Cool to 0°C Add MeOH (Violent H2) Reaction->Quench Hydrolysis Add 6N HCl / MeOH Reflux 1h (Break N-B bond) Quench->Hydrolysis Workup Neutralize (pH 8) Extract (EtOAc/Salting Out) Hydrolysis->Workup

Figure 2: Operational workflow for the Borane-mediated reduction.

Alternative Strategy: Scale-Up Friendly (Mixed Anhydride)

For kilogram-scale operations where Borane handling is prohibitive, use the Mixed Anhydride/NaBH₄ method.

  • Activation: React substrate with Isobutyl chloroformate (1.1 equiv) and N-Methylmorpholine (NMM) in THF at -10°C.

  • Reduction: Filter the NMM-HCl salt (optional) and add the filtrate to a solution of

    
      (2.0 equiv) in water/THF at 0°C.
    
  • Advantage: Avoids DMS stench and pyrophoric reagents.

  • Disadvantage: Slightly lower yield (80-85%) compared to Borane (>90%) due to ester side-products.

Quality Control & Validation

ParameterSpecificationMethod
Appearance White to off-white solidVisual
Purity (HPLC) > 98.0%C18 Column, ACN/H2O (0.1% TFA)
1H NMR (DMSO-d6)

4.52 (d, 2H,

), 5.20 (t, 1H, OH), 7.55 (d, 1H, Ar-H), 8.30 (d, 1H, Ar-H)
Diagnostic methylene peak at ~4.5 ppm
Mass Spec [M+H]+ = 174.03LC-MS (ESI)

References

  • Brown, H. C., & Choi, Y. M. (1981). The reaction of borane-dimethyl sulfide with organic functional groups.[3][4] Synthesis, 1981(08), 605-606.

  • Burkhardt, E. R., & Matos, K. (2006). Borane reagents for the reduction of carboxylic acids and their derivatives.[1][3][5] Chemical Reviews, 106(7), 2617-2650.

  • BenchChem. (2025). Synthesis of (4-chloro-3-methoxypyridin-2-yl)methanol.

  • Dow AgroSciences LLC. (2011). Patent WO2011069926: Pyridine derivatives and their use as fungicides. (Describes analogous reductions of 3-methoxy-picolinic acids).

  • Common Organic Chemistry. (2023). Reduction of Carboxylic Acids to Alcohols using Borane.[1][5]

Sources

Method

Reaction conditions for converting (4-Chloro-3-methoxypyridin-2-yl)methanol to aldehyde

Topic: Reaction conditions for converting (4-Chloro-3-methoxypyridin-2-yl)methanol to aldehyde Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, Drug Development Scientist...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction conditions for converting (4-Chloro-3-methoxypyridin-2-yl)methanol to aldehyde Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, Drug Development Scientists[1]

Executive Summary & Chemical Context

The conversion of (4-Chloro-3-methoxypyridin-2-yl)methanol (1) to 4-chloro-3-methoxypicolinaldehyde (2) is a pivotal transformation in the synthesis of proton pump inhibitors (PPIs) and related heterocyclic scaffolds.[1] While primary alcohol oxidation is a fundamental organic reaction, this specific substrate presents unique challenges:

  • Electronic Push-Pull Effects: The pyridine ring contains both an electron-donating methoxy group (C3) and an electron-withdrawing chlorine (C4).[1] This electronic environment activates the benzylic-like C2-position, making the resulting aldehyde highly reactive.[1]

  • Aldehyde Instability: Pyridine-2-carboxaldehydes are notoriously prone to hydration (forming gem-diols) and dimerization upon exposure to moisture or acid.[1]

  • Over-Oxidation Risk: The electron-rich nature of the methoxy-substituted ring can facilitate over-oxidation to the carboxylic acid if aggressive oxidants (e.g., KMnO4, Jones Reagent) are employed.[1]

This guide details two validated protocols: the Heterogeneous Surface Strategy (MnO₂) for general laboratory scale and the Homogeneous Control Strategy (Swern) for cases requiring strict anhydrous control.[1]

Methodology Selection Guide

FeatureMethod A: Activated MnO₂ (Recommended)Method B: Swern Oxidation Method C: Dess-Martin (DMP)
Mechanism Radical/Surface AdsorptionActivated DMSO (Pummerer)Hypervalent Iodine
Selectivity Excellent (Stops at Aldehyde)ExcellentGood (Risk of acid if wet)
Workup Filtration (Simplest)Aqueous ExtractionAqueous/Basic Wash
Scalability High (Process friendly)Moderate (Cryogenic required)Low (Explosion hazard >100g)
Substrate Suitability Best for "Activated" Alcohols (Allylic/Benzylic/Heterocyclic)UniversalSensitive substrates
Why MnO₂ is the Gold Standard here:

Manganese (IV) oxide is chemically selective for allylic and benzylic-type alcohols.[1][2] The hydroxymethyl group at the C2 position of the pyridine ring mimics a benzylic alcohol due to the aromaticity of the heterocycle.[1] MnO₂ oxidation proceeds under neutral conditions, preventing the acid-catalyzed hydration of the resulting aldehyde.[1]

Protocol A: The Heterogeneous Surface Strategy (Activated MnO₂)

Principle: The reaction occurs on the surface of the solid oxidant.[1] The rate depends heavily on the activity of the MnO₂ (surface area and hydration state) and the solvent choice.[1][3]

Reagents & Materials
  • Substrate: (4-Chloro-3-methoxypyridin-2-yl)methanol

  • Oxidant: Activated Manganese(IV) Oxide (MnO₂).[1][2] Note: Commercial "battery grade" MnO₂ is inactive.[1] Use "Activated" grade or precipitate freshly.

  • Solvent: Dichloromethane (DCM) or Chloroform (CHCl₃).[1][4] Anhydrous.

  • Additives: Celite (for filtration).[1]

Step-by-Step Procedure
  • Activation (Critical):

    • If using commercial activated MnO₂, dry it in an oven at 110–120°C for 12 hours prior to use.[1] This removes physisorbed water that deactivates the surface sites.[1]

    • Validation: Active MnO₂ should be a fluffy, dark brown/black powder, not clumpy.[1]

  • Reaction Setup:

    • Dissolve the starting alcohol (1.0 equiv) in anhydrous DCM (concentration ~0.1 M).

    • Add Activated MnO₂ (10.0 – 15.0 equiv by mass).[1] Note: A large excess is required because the reaction is surface-dependent.

    • Stir vigorously at reflux (40°C) . Vigorous stirring is essential to keep the heavy solid suspended.[1]

  • Monitoring:

    • Monitor by TLC (SiO₂, 50% EtOAc/Hexane) or HPLC every hour.[1]

    • Endpoint: Disappearance of the alcohol spot.[1] The aldehyde product is usually less polar.[1]

    • Time: Typically 3–6 hours.[1] If stalled, add a fresh portion of MnO₂ (5 equiv).[1]

  • Workup:

    • Cool the mixture to room temperature.

    • Filter the suspension through a pad of Celite packed in a sintered glass funnel.[1]

    • Wash the filter cake thoroughly with DCM (the product can adsorb to the MnO₂ surface; thorough washing recovers ~10-15% additional yield).[1]

    • Concentrate the filtrate under reduced pressure at <30°C . Do not heat excessively.

  • Storage:

    • The resulting yellow/tan solid or oil is the aldehyde.[1]

    • Immediate Use Recommended. If storage is necessary, keep under Argon at -20°C to prevent dimerization.[1]

Protocol B: The Homogeneous Control Strategy (Swern)[1]

Principle: Use if MnO₂ proves inactive or if the specific batch of substrate contains impurities that poison the MnO₂ surface.[1] This method guarantees conversion but requires cryogenic conditions.[1]

Reagents
  • Oxalyl Chloride (1.5 equiv)[1]

  • DMSO (3.0 equiv)[1]

  • Triethylamine (Et₃N) (5.0 equiv)[1]

  • DCM (Anhydrous)[1][3]

Step-by-Step Procedure
  • Activation:

    • Cool a solution of Oxalyl Chloride (1.5 equiv) in DCM to -78°C (Dry ice/Acetone bath).

    • Add DMSO (3.0 equiv) dropwise.[1] Caution: Gas evolution (CO/CO₂).[1][5] Stir for 15 mins.

  • Oxidation:

    • Add a solution of (4-Chloro-3-methoxypyridin-2-yl)methanol (1.0 equiv) in DCM dropwise to the cold mixture. Keep temperature below -60°C.

    • Stir at -78°C for 30–45 minutes.

  • Termination:

    • Add Et₃N (5.0 equiv) dropwise.[1] The solution may become thick/cloudy.[1]

    • Allow the reaction to warm to 0°C over 30 minutes.

  • Workup:

    • Quench with saturated NH₄Cl solution.[1]

    • Extract with DCM (2x).[1]

    • Wash organics with water and brine.[1][6] Note: Avoid acidic washes which may hydrate the aldehyde.[1]

    • Dry over Na₂SO₄ and concentrate.[1][7]

Visualized Workflows

Figure 1: Reaction Pathway & Mechanism Selection

OxidationPathway Substrate (4-Chloro-3-methoxypyridin-2-yl) methanol MnO2 Method A: MnO2 (DCM, Reflux) Surface Radical Mechanism Substrate->MnO2 Swern Method B: Swern (DMSO, (COCl)2, -78C) Ionic Mechanism Substrate->Swern Aldehyde 4-Chloro-3-methoxypicolinaldehyde (Target) Acid Carboxylic Acid (Over-oxidation impurity) Aldehyde->Acid O2 / Wet Solvents Hydrate Gem-Diol / Dimer (Instability impurity) Aldehyde->Hydrate H2O / Acid MnO2->Aldehyde Selective (85-95%) Swern->Aldehyde High Conversion

Caption: Comparative oxidation pathways. Method A (MnO₂) minimizes the risk of over-oxidation compared to aqueous methods.[1]

Figure 2: MnO₂ Experimental Workflow

MnO2Protocol Start Start: Crude Alcohol Reaction Reflux in DCM (10-15 eq MnO2) Start->Reaction Activate Activate MnO2 (120°C, 12h) Activate->Reaction Add Solid Monitor TLC Check (Every 1h) Reaction->Monitor Monitor->Reaction Incomplete Filter Filter thru Celite (Wash Cake w/ DCM) Monitor->Filter Complete Evap Evaporate <30°C Filter->Evap Product Aldehyde Product Store @ -20°C Evap->Product

Caption: Step-by-step workflow for the Heterogeneous Surface Strategy.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Reaction Stalls (<50% conversion) MnO₂ is "wet" or inactive.[1]Add 5 eq. fresh activated MnO₂.[1] Ensure solvent is anhydrous.[1][3]
Product disappears on TLC Adsorption to MnO₂ surface.[1]Wash the filter cake with a more polar solvent (e.g., 5% MeOH in DCM) during filtration.[1]
New spot appears at baseline Formation of Carboxylic Acid.[1][8]Reaction ran too long or oxidant too aggressive. Switch to Swern or shorten time.
Product solidifies/gums up Polymerization/Dimerization.[1]Use immediately in the next step. Do not store for >24h.

Safety Considerations

  • Manganese Dioxide: Fine dust inhalation hazard.[1] Use in a fume hood.[1]

  • Pyridine Derivatives: Generally toxic and potential irritants.[1] Handle with gloves.[1]

  • Chlorinated Solvents: DCM is a suspected carcinogen.[1]

References

  • Manganese Dioxide Oxidation of Activated Alcohols

    • Title: Tandem Oxidation Processes Using Manganese Dioxide: Discovery, Applications, and Current Studies.[1]

    • Source: Accounts of Chemical Research (ACS).[1]

    • URL:[Link][1]

  • Swern Oxidation Protocol

    • Title: Swern Oxidation of Alcohols To Aldehydes and Ketones.[1][5][8][9]

    • Source: Master Organic Chemistry.[1]

    • URL:[Link]

  • Dess-Martin Periodinane (DMP)

    • Title: Dess-Martin Oxidation - Reaction Mechanism and Conditions.[1][4]

    • Source: Organic Chemistry Portal.[1][4][9][10]

    • URL:[Link]

  • Synthesis of Pyridine Carboxaldehydes (Patent Example)

    • Title: Synthetic method for 2-pyridylaldehyde using MnO2 composite.[1]

    • Source: Google Patents (CN105601559A).[1]

    • URL

Sources

Application

Chlorination of (4-Chloro-3-methoxypyridin-2-yl)methanol to 2-(chloromethyl) derivative

Application Note: High-Fidelity Chlorination of (4-Chloro-3-methoxypyridin-2-yl)methanol Executive Summary This application note details the optimized protocol for the conversion of (4-Chloro-3-methoxypyridin-2-yl)methan...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Chlorination of (4-Chloro-3-methoxypyridin-2-yl)methanol

Executive Summary

This application note details the optimized protocol for the conversion of (4-Chloro-3-methoxypyridin-2-yl)methanol (Compound 1 ) to its corresponding alkyl chloride, 2-(chloromethyl)-4-chloro-3-methoxypyridine (Compound 2 ).

This transformation is a critical step in the synthesis of the proton pump inhibitor Rabeprazole . While conceptually simple, the reaction presents specific challenges due to the electron-rich nature of the pyridine ring and the inherent instability of the resulting "picolyl" chloride. This guide prioritizes the Thionyl Chloride (


) method  in dichloromethane (DCM), which affords the product as a stable hydrochloride salt, minimizing polymerization risks associated with the free base.

Chemical Strategy & Mechanistic Insight

The Challenge: Picolyl Chloride Instability

2-(Chloromethyl)pyridines are structurally analogous to benzyl chlorides but are significantly more reactive due to the electron-withdrawing inductive effect of the pyridine nitrogen combined with the resonance stabilization of the carbocation intermediate.

  • Self-Alkylation: The pyridine nitrogen of one molecule can nucleophilically attack the chloromethyl group of another, leading to rapid polymerization (tars).

  • Solution: Isolate and store the product as the Hydrochloride Salt . Protonation of the pyridine nitrogen (

    
    ) deactivates the ring nucleophilicity, rendering the solid salt stable for storage.
    
Reaction Mechanism ( Pathway)

The reaction with thionyl chloride proceeds via a chlorosulfite intermediate.[1]

  • Activation: The alcohol oxygen attacks sulfur, displacing chloride and forming an alkyl chlorosulfite (

    
    ).
    
  • Substitution: The chloride ion attacks the methylene carbon. In the absence of base, this often follows an

    
     (Substitution Nucleophilic internal) mechanism, where the leaving group departs and the chloride attacks from the same face (retention), or an ion-pair mechanism.
    
  • Salt Formation: The byproduct

    
     gas protonates the pyridine nitrogen, precipitating the product as the hydrochloride salt.
    

Safety & Hazard Analysis

  • Thionyl Chloride (

    
    ):  Highly corrosive; reacts violently with water to release 
    
    
    
    and
    
    
    gases. Handle only in a fume hood.
  • Product (Compound 2): As a benzylic-like halide, this compound is a potential alkylating agent and vesicant . Avoid all skin contact. It is a lachrymator.

  • Exotherm: The quenching of excess thionyl chloride is highly exothermic.

Experimental Protocol: Thionyl Chloride Method

Objective: Synthesis of 2-(chloromethyl)-4-chloro-3-methoxypyridine hydrochloride.

ParameterSpecification
Scale 10.0 g Input (Alcohol)
Solvent Dichloromethane (DCM), Anhydrous
Reagent Thionyl Chloride (

), 1.5 equivalents
Temperature

to

Expected Yield 95 - 99%
Appearance White to Off-white crystalline solid
Materials
  • (4-Chloro-3-methoxypyridin-2-yl)methanol [CAS: 1019270-89-1]

  • Thionyl Chloride (

    
    , Reagent Grade)
    
  • Dichloromethane (DCM, HPLC Grade, dried over molecular sieves)

  • Toluene (for co-evaporation)

Step-by-Step Procedure

Step 1: Solubilization

  • Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a nitrogen inlet, a temperature probe, and a pressure-equalizing addition funnel.

  • Charge 10.0 g (57.6 mmol) of (4-Chloro-3-methoxypyridin-2-yl)methanol.

  • Add 80 mL of anhydrous DCM. Stir until the solid is fully dissolved.

  • Cool the solution to

    
      using an ice/water bath.
    

Step 2: Chlorination 5. Charge 6.3 mL (10.2 g, 86.4 mmol, 1.5 eq) of Thionyl Chloride into the addition funnel. 6. Critical: Add the


 dropwise over 30-45 minutes , maintaining the internal temperature below 

.
  • Note: Gas evolution (
    
    
    ,
    
    
    ) will occur.[2] Ensure the scrubber/vent is active.
  • Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (
    
    
    )
    .
  • Stir for 2 hours .

Step 3: In-Process Control (IPC) 9. TLC Method: Aliquot 10


L, quench in sat. 

, extract with EtOAc. Eluent: 50% EtOAc/Hexane.
  • Criteria: Disappearance of starting alcohol (
    
    
    ). Product moves to
    
    
    .

Step 4: Isolation (Hydrochloride Salt) 10. The product may precipitate during the reaction. If so, do not filter yet. 11. Concentrate the reaction mixture under reduced pressure (Rotavap) at


  to remove DCM and excess 

.
  • Caution: Do not overheat. The product is thermally sensitive.
  • Co-evaporation: Add 30 mL of Toluene to the residue and concentrate again to remove trace
    
    
    azeotropically. Repeat twice.
  • Suspend the resulting solid residue in 50 mL of cold Dichloromethane or Ethyl Acetate .
  • Filter the solid under nitrogen protection (hygroscopic).
  • Wash the cake with 20 mL of cold solvent .
  • Dry in a vacuum oven at
    
    
    for 4 hours.

Step 5: Storage

  • Store the hydrochloride salt at

    
      under Argon. Use within 48 hours for best results in subsequent coupling steps.
    

Visualization of Workflows

Reaction Pathway

ReactionPathway Alcohol (4-Chloro-3-methoxypyridin-2-yl)methanol (Starting Material) Intermediate Chlorosulfite Intermediate (Transient) Alcohol->Intermediate + SOCl2 - HCl Product 2-(Chloromethyl)-4-chloro-3-methoxypyridine (Hydrochloride Salt) Intermediate->Product SNi / Ion Pair - SO2

Caption: Mechanistic pathway from alcohol to alkyl chloride via chlorosulfite intermediate.

Experimental Workflow

Workflow Start Start: 10g Alcohol in DCM Cool Cool to 0-5°C Start->Cool Add Add SOCl2 Dropwise (Exothermic, Gas Evolution) Cool->Add Warm Warm to 20-25°C Stir 2 Hours Add->Warm IPC IPC: TLC Check (Complete Conversion?) Warm->IPC IPC->Warm No (Stir longer) Conc Vacuum Distillation (< 35°C) IPC->Conc Yes Wash Co-evaporate with Toluene (Remove trace SOCl2) Conc->Wash Filter Filter Solid Salt Wash->Filter End Final Product: HCl Salt Filter->End

Caption: Step-by-step experimental workflow for the chlorination process.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Sticky Solid Incomplete removal of

or moisture ingress.
Use anhydrous toluene for co-evaporation. Ensure all glassware is oven-dried.
Dark/Black Product Polymerization of the free base.Do not neutralize the reaction mixture. Isolate as the HCl salt. Keep temperature

during evaporation.
Starting Material Remains Old

(hydrolyzed).[3]
Distill

before use or use a fresh bottle.
Demethylation (Impurity) Reaction temperature too high.Maintain strict temperature control (

). High heat can cleave the 3-methoxy group.

References

  • Vertex AI Search. (2023). Preparation method of rabeprazole chloride and intermediate thereof. Google Patents (CN111704573A).
  • Asian Journal of Pharmaceutical Research. (2011). An Efficient Synthesis of Rabeprazole Sodium. Retrieved from [Link][1][3][4][5][6][7][8][9][10][11]

  • Common Organic Chemistry. (n.d.). Alcohol to Chloride: Thionyl Chloride Conditions. Retrieved from [Link]

  • National Institutes of Health (PMC). (2009). Stereoretentive Chlorination of Cyclic Alcohols Catalyzed by Titanium (IV) Tetrachloride. Retrieved from [Link]

Sources

Method

Nucleophilic substitution reactions involving (4-Chloro-3-methoxypyridin-2-yl)methanol

Executive Summary: The "Linchpin" Intermediate (4-Chloro-3-methoxypyridin-2-yl)methanol (CAS: 122307-41-9, hereafter Compound A ) is a high-value scaffold in medicinal chemistry, primarily recognized as the "Pyridine Int...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Linchpin" Intermediate

(4-Chloro-3-methoxypyridin-2-yl)methanol (CAS: 122307-41-9, hereafter Compound A ) is a high-value scaffold in medicinal chemistry, primarily recognized as the "Pyridine Intermediate" in the synthesis of Proton Pump Inhibitors (PPIs) such as Rabeprazole .[1]

Its utility stems from its dual-electrophilic nature , offering two distinct sites for nucleophilic attack, controlled by specific reaction conditions:[1]

  • The C4-Chloro Position: Activated for Nucleophilic Aromatic Substitution (

    
    ), allowing the introduction of diverse alkoxy or amino side chains.
    
  • The C2-Hydroxymethyl Position: A benzylic-like alcohol that can be activated (via chlorination or mesylation) to serve as a coupling partner for benzimidazole thiols.

This guide provides optimized protocols for selectively manipulating these sites, addressing the stability challenges inherent to electron-deficient pyridine systems.

Chemical Architecture & Reactivity Analysis

To successfully manipulate Compound A, one must understand the electronic push-pull forces at play.[1]

  • The Pyridine Nitrogen: Exerts a strong electron-withdrawing effect (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ), activating the C4 position for nucleophilic attack.
    
  • The 3-Methoxy Group: Crucial for two reasons:

    • Electronic: It acts as an electron-donating group (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      ) via resonance. This slightly deactivates the C4 position toward 
      
      
      
      compared to a naked 4-chloropyridine, requiring higher temperatures or stronger bases.
    • Steric/Chelation: It provides steric bulk protecting the C2/C4 sites and can chelate with metal cations (Na+, Li+), potentially directing nucleophilic delivery.[1]

  • The C2-Hydroxymethyl: A "soft" nucleophile in its native state, but once converted to a chloride, it becomes a highly reactive electrophile prone to self-polymerization if not handled as a salt.[1]

Visualizing the Reaction Landscape

ReactionLandscape Start (4-Chloro-3-methoxypyridin-2-yl)methanol (Compound A) Prod_Cl 2-(Chloromethyl) Derivative (Coupling Partner) Start->Prod_Cl SOCl2, DCM (Activation of C2) Prod_SNAr 4-Alkoxy/Amino Derivative (Library Generation) Start->Prod_SNAr RO- / RNH2, DMSO, Heat (SNAr at C4) Prod_Cyc Furo[2,3-c]pyridine (Cyclization Side-Product) Start->Prod_Cyc Strong Base (Intramolecular Attack)

Figure 1: Divergent reactivity pathways. Path 1 (Red) activates the linker. Path 2 (Green) modifies the drug warhead.

Core Protocol A: Activation of the Linker (Chlorination)

Objective: Convert the C2-alcohol to a C2-chloride to enable coupling with benzimidazoles. Critical Challenge: The free base of the product, 4-chloro-2-(chloromethyl)-3-methoxypyridine, is chemically unstable.[1] It tends to self-alkylate (polymerize) resulting in a black tar. Solution: Isolate and store exclusively as the Hydrochloride Salt .

Materials
  • Compound A (1.0 eq)

  • Thionyl Chloride (

    
    ) (1.5 eq)
    
  • Dichloromethane (DCM) (anhydrous)

  • DMF (catalytic amount)

  • Toluene (for azeotropic removal)[2]

Step-by-Step Methodology
  • Preparation: Dissolve Compound A in anhydrous DCM (10 mL/g) in a round-bottom flask under

    
     atmosphere. Cool to 0–5°C using an ice bath.
    
  • Addition: Add catalytic DMF (2-3 drops). Add

    
     dropwise over 30 minutes. Caution: Exothermic reaction with HCl gas evolution. Use a scrubber.[3]
    
  • Reaction: Remove ice bath and allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Validation: Monitor by TLC (System: EtOAc/Hexane 1:1). The starting material (polar alcohol) should disappear, replaced by a less polar spot (chloride).

  • Workup (The "Salt" Method):

    • Concentrate the reaction mixture under reduced pressure (keep bath <40°C).

    • Add Toluene (5 mL/g) to the residue and re-evaporate. Repeat twice. Why? This azeotropically removes residual ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       and HCl gas, preventing acid-catalyzed degradation.
      
  • Isolation: Suspend the resulting solid residue in minimal cold DCM or Diethyl Ether. Filter the solids.[4]

  • Product: 4-Chloro-2-(chloromethyl)-3-methoxypyridine Hydrochloride . Store at -20°C under Argon.

Core Protocol B: Displacement (Rabeprazole Side-Chain Installation)

Objective: Displace the 4-Chloro group with 3-methoxypropan-1-ol (or other nucleophiles) to construct the Rabeprazole core.[1] Critical Challenge: The 3-methoxy group on the ring reduces electrophilicity. Standard reflux in alcohol is often insufficient; high-boiling polar aprotic solvents or phase transfer conditions are required.

Materials
  • Compound A (or its C2-protected variant)[1][2][5][6][7]

  • 3-Methoxypropan-1-ol (Nucleophile)[1]

  • Sodium Hydride (NaH, 60% dispersion) OR Potassium t-butoxide (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    )
    
  • Solvent: DMSO or DMF (anhydrous)

Step-by-Step Methodology
  • Alkoxide Formation:

    • In a separate flask, suspend NaH (2.2 eq) in anhydrous DMSO at 0°C.

    • Add 3-methoxypropan-1-ol (1.2 eq) dropwise.[1] Stir for 30 mins until

      
       evolution ceases.
      
  • Substrate Addition:

    • Dissolve Compound A (1.0 eq) in DMSO.

    • Add the substrate solution slowly to the pre-formed alkoxide solution.

  • Reaction: Heat the mixture to 80–90°C for 4–6 hours.

    • Note: The 3-methoxy group prevents rapid reaction at RT. Heat is essential to overcome the activation energy barrier.

  • Quench & Workup:

    • Cool to RT. Quench carefully with ice-water.

    • Extract with Ethyl Acetate (3x).

    • Wash organic layer with Brine (crucial to remove DMSO).

  • Purification: Flash column chromatography (Gradient: 0-5% MeOH in DCM).

Case Study: The Rabeprazole Synthesis Workflow

This workflow demonstrates how the two protocols combine to synthesize the API Rabeprazole.

RabeprazoleFlow Start START: (4-Chloro-3-methoxypyridin-2-yl)methanol Step1 Step 1: Chlorination (SOCl2, DCM) Start->Step1 Inter1 Intermediate: 2-(Chloromethyl)-4-chloro-3-methoxypyridine HCl Step1->Inter1 Step2 Step 2: Coupling (2-Mercaptobenzimidazole, NaOH) Inter1->Step2 Inter2 Intermediate: 2-[[(4-Chloro-3-methoxy-2-pyridyl)methyl]thio]-1H-benzimidazole Step2->Inter2 Step3 Step 3: SNAr Displacement (3-Methoxypropanol, NaH, DMSO) Inter2->Step3 Inter3 Sulfide Precursor: Rabeprazole Sulfide Step3->Inter3 Step4 Step 4: Oxidation (mCPBA or NaOCl) Inter3->Step4 Final FINAL API: Rabeprazole Sodium Step4->Final

Figure 2: The "Chloro-Intermediate" route to Rabeprazole.[1] Note that the


 (Step 3) is performed after the benzimidazole coupling to avoid chemo-selectivity issues with the alcohol.

Troubleshooting & Critical Process Parameters (CPPs)

IssueProbable CauseCorrective Action
Black Tar formation during Chlorination Free base instability; Polymerization.[1]Do not neutralize the reaction mixture to pH > 7. Isolate as HCl salt. Keep temperature <40°C during evaporation.
Incomplete ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Reaction
Insufficient activation of C4; Moisture in solvent.Use anhydrous DMSO . Increase temperature to 90°C. Ensure NaH quality is high (dry).
Demethylation (Loss of 3-OMe) Excessive acid/heat or strong Lewis acids.Avoid refluxing in concentrated HBr or HI. During chlorination, remove excess SOCl2 rapidly via toluene azeotrope.
Regioselectivity Failure Competition between C2-Cl and C4-Cl during coupling.[1]The C2-Cl (benzylic) is significantly more reactive toward thiols (

) than the C4-Cl (

). Perform coupling at RT or 0°C to favor C2 substitution exclusively.

References

  • Eisai Co., Ltd. (1991). Pyridine derivatives and their use. US Patent 5,045,552. Link

  • PubChem. (n.d.). (4-chloro-3-methoxypyridin-2-yl)methanol.[1][8] National Library of Medicine. Link

  • Heterocyclic Letters. (2016). Synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6-methylpyrimidine (Analogous chlorination protocols). Link

  • Google Patents. (2011). Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride (CN102304083A).[1] Link

Sources

Application

Using (4-Chloro-3-methoxypyridin-2-yl)methanol in the synthesis of proton pump inhibitors

Application Note: Strategic Utilization of (4-Chloro-3-methoxypyridin-2-yl)methanol in Proton Pump Inhibitor Synthesis Abstract This application note details the synthetic utility of (4-Chloro-3-methoxypyridin-2-yl)metha...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of (4-Chloro-3-methoxypyridin-2-yl)methanol in Proton Pump Inhibitor Synthesis

Abstract

This application note details the synthetic utility of (4-Chloro-3-methoxypyridin-2-yl)methanol (CAS 170621-85-9) as a high-value scaffold for the synthesis of benzimidazole-based proton pump inhibitors (PPIs), specifically Pantoprazole and its structural analogs.[1] Unlike standard industrial routes that fix the pyridine substitution pattern early, this intermediate offers a divergent synthetic strategy . The 4-chloro moiety serves as an electrophilic handle for Nucleophilic Aromatic Substitution (SNAr), enabling the late-stage introduction of diverse alkoxy groups. This guide provides optimized protocols for methoxylation, chlorination, and benzimidazole coupling, supported by mechanistic insights and safety standards.[1]

Introduction: The Strategic Value of the Scaffold

Proton Pump Inhibitors (PPIs) function by covalently binding to the H+/K+-ATPase enzyme. The efficacy of a PPI is strictly governed by the pKa of the pyridine nitrogen, which triggers the acid-catalyzed rearrangement to the active sulfenamide species within the parietal cells.

(4-Chloro-3-methoxypyridin-2-yl)methanol is unique because:

  • Regiochemical Control: It provides a pre-functionalized 3-methoxy group, essential for the specific pKa modulation seen in Pantoprazole.

  • Diversity Handle: The 4-chloro substituent allows for the synthesis of a library of analogs (e.g., 4-trifluoroethoxy, 4-methoxypropoxy) from a single precursor.[1]

  • Process Efficiency: It bypasses the complex nitration/reduction sequences often required to build the pyridine ring from acyclic precursors.

Synthetic Strategy & Pathway

The synthesis of Pantoprazole from this intermediate follows a "Functionalize-Activate-Couple" logic.

Pathway Overview:

  • Functionalization: SNAr displacement of the 4-Cl group with methoxide to generate the 3,4-dimethoxy core.

  • Activation: Conversion of the C2-methanol to a reactive chloromethyl species.

  • Coupling: Thioether formation with 5-(difluoromethoxy)-2-mercaptobenzimidazole.

  • Oxidation: Enantioselective or racemic oxidation to the sulfoxide (PPI).

PPI_Synthesis cluster_legend Reaction Phase Start (4-Chloro-3-methoxypyridin-2-yl)methanol (Scaffold) Inter1 3,4-Dimethoxypyridin-2-yl methanol (Functionalized Core) Start->Inter1 Step 1: NaOMe/MeOH SNAr (Reflux) Inter2 2-(Chloromethyl)-3,4-dimethoxypyridine (Activated Linker) Inter1->Inter2 Step 2: SOCl2 Chlorination Final Pantoprazole (Sulfoxide) Inter2->Final Step 3 & 4: Coupling & Oxidation (mCPBA)

Figure 1: Divergent synthetic pathway transforming the chloro-intermediate into Pantoprazole.[2]

Detailed Experimental Protocols

Protocol 1: Functionalization of C4 (Synthesis of 3,4-Dimethoxypyridine Core)

Objective: Displace the 4-chloro group with a methoxy group. Mechanism: Nucleophilic Aromatic Substitution (SNAr).[3][4] The 3-methoxy group exerts an inductive withdrawing effect (-I), activating the 4-position, though less strongly than a nitro group.[1] High temperature is required.

Materials:

  • (4-Chloro-3-methoxypyridin-2-yl)methanol (1.0 eq)[1]

  • Sodium Methoxide (NaOMe), 30% wt in Methanol (3.0 eq)

  • Anhydrous Methanol (10 volumes)

Procedure:

  • Setup: Charge a dry reaction flask with (4-Chloro-3-methoxypyridin-2-yl)methanol and anhydrous methanol under N2 atmosphere.

  • Addition: Add NaOMe solution dropwise at room temperature. Note: The first equivalent deprotonates the alcohol; subsequent equivalents act as the nucleophile.

  • Reaction: Heat the mixture to reflux (65°C) for 12–16 hours.

  • Monitoring: Check TLC (DCM:MeOH 9:1). The starting material (Rf ~0.5) should disappear, replaced by the more polar dimethoxy product (Rf ~0.3).

  • Workup: Cool to RT. Quench with saturated NH4Cl solution. Concentrate under vacuum to remove methanol. Extract aqueous residue with Ethyl Acetate (3x). Dry organic layer over Na2SO4 and concentrate.[5]

  • Yield Target: >85% as an off-white solid.

Protocol 2: Activation of the Linker (Chlorination)

Objective: Convert the primary alcohol to an alkyl chloride. Critical Process Parameter (CPP): Temperature control is vital to prevent polymerization of the electron-rich pyridine.

Materials:

  • 3,4-Dimethoxypyridin-2-yl methanol (from Protocol 1)[1]

  • Thionyl Chloride (SOCl2) (1.2 eq)

  • Dichloromethane (DCM) (anhydrous)

  • Triethylamine (Et3N) (1.5 eq)

Procedure:

  • Dissolution: Dissolve the intermediate in DCM at 0°C.

  • Addition: Add SOCl2 dropwise over 30 minutes, maintaining temperature <5°C.

    • Caution: Significant gas evolution (SO2, HCl). Ensure proper venting.

  • Reaction: Stir at 0–5°C for 2 hours. Do not heat.

  • Neutralization: Slowly add saturated NaHCO3 at 0°C to adjust pH to ~7.5.

    • Why? The free base is unstable; usually, this is used immediately or stored as the hydrochloride salt.

  • Isolation: Separate phases. Wash organic layer with brine.[3] Dry (MgSO4) and concentrate at low temperature (<30°C).

  • Storage: Store as a solution in DCM or convert to HCl salt for solid storage.

Protocol 3: Coupling and Oxidation (Pantoprazole Synthesis)

Objective: Form the sulfide bridge and oxidize to sulfoxide.

Materials:

  • 2-(Chloromethyl)-3,4-dimethoxypyridine (Activated Linker)[1]

  • 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole[1][2][6]

  • NaOH (2.0 eq)

  • Sodium Hypochlorite (NaOCl) or mCPBA

Procedure:

  • Coupling: Dissolve the mercapto-benzimidazole in 0.1 N NaOH. Add the Activated Linker (dissolved in minimal solvent). Stir at RT for 3 hours.[7] The product (Sulfide) often precipitates. Filter and wash with water.[5]

  • Oxidation: Dissolve the Sulfide in DCM/Ethyl Acetate. Cool to -40°C.[1]

  • Reagent Addition: Add mCPBA (0.95 eq) dissolved in DCM dropwise.

    • Control: Limiting the oxidant prevents over-oxidation to the Sulfone (an impurity).[6]

  • Quench: Add 10% Na2S2O3 to destroy peroxides. Wash with NaHCO3.

  • Crystallization: Crystallize from Acetone/Water to obtain Pantoprazole.

Data Summary & Quality Control

ParameterSpecificationMethod
Purity (HPLC) >98.5%C18 Column, ACN:Buffer (pH 7) Gradient
Appearance White to Off-white powderVisual Inspection
1H NMR (DMSO-d6) δ 8.2 (d, 1H, Py-H6), 3.9 (s, 3H, OMe), 3.8 (s, 3H, OMe)Characteristic Pyridine Signals
Impurity A (Sulfone) <0.15%HPLC (Over-oxidation marker)
Impurity B (N-Oxide) <0.15%HPLC (Pyridine oxidation marker)

Safety & Handling

  • Chlorinated Intermediates: 4-chloropyridines are potential skin sensitizers and vesicants.[1] Handle in a fume hood with double nitrile gloves.

  • Thionyl Chloride: Reacts violently with water. Quench all glassware and waste streams cautiously.

  • Waste Disposal: Aqueous waste from Protocol 1 contains methoxide and pyridine residues; neutralize to pH 7 before disposal.

References

  • PubChem. (2025).[8] (4-Chloro-3-methoxypyridin-2-yl)methanol - Compound Summary. National Library of Medicine. [Link]

  • Silesia, L., et al. (2006). Process for the preparation of pantoprazole sodium. World Intellectual Property Organization, WO2006064249A2.[1]

  • Master Organic Chemistry. (2020). Nucleophilic Aromatic Substitution (SNAr) Mechanisms. [Link]

  • Common Organic Chemistry. (2023). Standard Protocols for Alcohol to Chloride Conversion using Thionyl Chloride. [Link]

Sources

Method

Strategic Protection of (4-Chloro-3-methoxypyridin-2-yl)methanol: Stability Profiles and Synthetic Protocols

Topic: Protecting Group Strategies for the Hydroxyl Group in (4-Chloro-3-methoxypyridin-2-yl)methanol Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Sci...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protecting Group Strategies for the Hydroxyl Group in (4-Chloro-3-methoxypyridin-2-yl)methanol Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Introduction: The Steric-Electronic Challenge

The molecule (4-Chloro-3-methoxypyridin-2-yl)methanol represents a highly specific but ubiquitous scaffold in the synthesis of Proton Pump Inhibitors (PPIs) and kinase inhibitors. However, its protection presents a unique "Steric-Electronic Mismatch" that often leads to stalled reactions or side products if standard protocols are applied blindly.

The Substrate Analysis
  • The 3-Methoxy "Gatekeeper": The methoxy group at C3 exerts significant steric pressure on the primary alcohol at C2. This ortho-effect renders the hydroxyl group less accessible than a standard benzyl alcohol.

  • The 4-Chloro Handle: This group is electronically activating for Nucleophilic Aromatic Substitution (

    
    ) but susceptible to reduction (hydrodechlorination) under catalytic hydrogenation conditions. This rules out standard Benzyl (Bn) protection via hydrogenolysis.
    
  • The Pyridine Nitrogen: While less basic due to the electron-withdrawing chlorine, it remains a Lewis base. Acid-catalyzed protection strategies (e.g., DHP/TsOH) risk forming pyridinium salts, complicating workup.

This guide details three "Field-Proven" strategies tailored to these constraints, moving beyond textbook definitions to practical, scalable chemistry.

Decision Matrix: Selecting the Right Group

Before starting, select the protocol based on your downstream chemistry requirements.

ProtectionStrategy Start Target: (4-Cl-3-OMe-pyridin-2-yl)methanol Q1 Downstream Chemistry? Start->Q1 Lithiation Strong Base / Lithiation (e.g., C4 Substitution) Q1->Lithiation Requires Coupling Pd-Catalysis / Suzuki (Mild Base) Q1->Coupling Requires Acidic Acidic Workups Expected Q1->Acidic Requires MOM Protocol B: MOM Ether (Base Stable) Lithiation->MOM TBS Protocol A: TBS Ether (Standard) Coupling->TBS Piv Protocol C: Pivalate Ester (Acid Stable) Acidic->Piv

Figure 1: Strategic decision tree for selecting the optimal protecting group based on subsequent reaction conditions.

Comparative Data Profile

FeatureTBS Ether (Silyl)MOM Ether (Acetal)Pivalate (Ester)
Reagent TBSOTf / 2,6-LutidineMOMCl / DIPEAPivCl / Et₃N
Install Difficulty Moderate (Requires Triflate)High (Safety/Carcinogen)Low
Steric Tolerance Excellent (with OTf)GoodGood
Stability: Base High (survives

)
Extreme (survives

-BuLi)
Low (hydrolyzes)
Stability: Acid Low (cleaves with HCl)Low (cleaves with HCl)High
Stability: Oxidation HighHighHigh
Removal TBAF or AcidStrong Acid (6M HCl)Base (NaOH/MeOH) or DIBAL
Rec.[1][2][3][4] Use Case Pd-Coupling, GeneralLithiation, GrignardsStorage, Acidic Steps

Detailed Protocols

Protocol A: Silylation via TBSOTf (The "Steric Bypass")

Rationale: Standard silylation (TBSCl/Imidazole) is often too slow for this substrate due to the 3-OMe crowding. Using TBS-Triflate (TBSOTf) drives the reaction to completion rapidly, even at


.

Reagents:

  • Substrate: 1.0 equiv

  • TBSOTf (tert-Butyldimethylsilyl trifluoromethanesulfonate): 1.2 equiv

  • 2,6-Lutidine: 2.0 equiv

  • Solvent: DCM (Anhydrous)[5]

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and cool under

    
    . Add the substrate and dissolve in anhydrous DCM (
    
    
    
    concentration).
  • Base Addition: Add 2,6-Lutidine via syringe. Cool the mixture to

    
    .
    
    • Note: 2,6-Lutidine is preferred over pyridine/TEA because it is non-nucleophilic, preventing N-silylation of the pyridine ring.

  • Silylation: Add TBSOTf dropwise over 10 minutes. The solution may fume slightly.

  • Monitoring: Stir at

    
     for 30 minutes, then warm to RT. Monitor by TLC (Hex/EtOAc 4:1). The alcohol spot (
    
    
    
    ) should disappear.
  • Quench: Quench with saturated aqueous

    
    .
    
  • Workup: Extract with DCM (x3). Wash organics with 1M

    
     (to remove lutidine) or water/brine. Dry over 
    
    
    
    .
  • Purification: Flash chromatography (Silica, 0-20% EtOAc/Hexanes).

Protocol B: Methoxymethylation (The "Lithium Shield")

Rationale: If you plan to perform a halogen-lithium exchange at the 4-Cl position, silyl groups can undergo retro-Brook rearrangements or cleavage. The MOM ether is robust against organolithiums.

Safety Warning: MOMCl (Chloromethyl methyl ether) is a known human carcinogen.[6] Handle strictly in a fume hood.

Reagents:

  • Substrate: 1.0 equiv

  • MOMCl: 1.5 equiv

  • DIPEA (Hünig's Base): 2.0 equiv

  • Solvent: DCM (Anhydrous)[5]

Step-by-Step:

  • Setup: Dissolve substrate in anhydrous DCM (

    
    ) under Argon at 
    
    
    
    .
  • Base Addition: Add DIPEA.

  • Alkylation: Add MOMCl dropwise. (Syringe with a long needle recommended to avoid vapor release).

  • Reaction: Allow to warm to RT and stir for 4–12 hours.

    • Tip: If reaction stalls due to sterics, add TBAI (tetrabutylammonium iodide, 0.1 equiv) to generate the more reactive MOM-Iodide in situ.

  • Quench: Carefully add saturated

    
    .
    
  • Workup: Extract with DCM. Wash with water and brine.[7]

    • Critical: Do not use acidic washes, as MOM is acid-labile.

  • Purification: Flash chromatography (Silica, 10-30% EtOAc/Hexanes).

Protocol C: Pivaloylation (The "Acid Shield")

Rationale: Acetates are often too labile. Pivalates (trimethyl acetates) offer a good balance: they are bulky enough to resist incidental hydrolysis but stable to acidic conditions if the pyridine ring needs to be protonated later.

Reagents:

  • Substrate: 1.0 equiv

  • Pivaloyl Chloride (PivCl): 1.2 equiv

  • Triethylamine (

    
    ): 2.0 equiv
    
  • DMAP (Dimethylaminopyridine): 0.1 equiv (Catalyst)

  • Solvent: DCM[5]

Step-by-Step:

  • Setup: Dissolve substrate,

    
    , and DMAP in DCM at 
    
    
    
    .
  • Acylation: Add PivCl dropwise.

  • Reaction: Stir at RT for 2 hours.

    • Mechanism:[2][6][8][9][10][11] DMAP attacks PivCl to form a reactive N-acylpyridinium salt, which then transfers the acyl group to the hindered alcohol.

  • Quench: Add water.

  • Workup: Extract with DCM. Wash with 0.5M HCl (to remove DMAP/TEA) followed by

    
    .
    
    • Note: The product is stable to this brief acid wash.

  • Purification: Crystallization (often possible from Hexanes) or Column Chromatography.

Workflow Visualization

Workflow Start Crude (4-Cl-3-OMe-pyridin-2-yl)methanol Reagent Add Reagent (TBSOTf or MOMCl) Temp: 0°C Start->Reagent Check TLC Check (Disappearance of Polar Spot) Reagent->Check Check->Reagent Incomplete (Add Catalyst/Time) Quench Quench (NaHCO3 or NH4Cl) Check->Quench Complete Extract Extraction (DCM) Wash: Brine Quench->Extract Pure Protected Intermediate Ready for Coupling/Lithiation Extract->Pure

Figure 2: General synthetic workflow for protection, emphasizing the critical TLC checkpoint to manage steric-induced sluggishness.

Troubleshooting & Expert Insights

The "Pyridinium Salt" Trap

When using alkyl halides (like MOMCl or Benzyl Bromide), there is a risk of alkylating the pyridine nitrogen instead of the oxygen, especially if the reaction is heated.

  • Solution: Always keep the reaction at

    
     during addition. Use hindered bases (DIPEA, 2,6-Lutidine) that cannot alkylate. The 4-Cl and 3-OMe groups reduce the basicity of the ring nitrogen, making N-alkylation less likely than in unsubstituted pyridine, but it remains a risk.
    
Deprotection Considerations[4][5][6][8][9][11][12][13]
  • TBS Removal: Use TBAF in THF. If the 4-Cl is sensitive to fluoride (rare, but possible in specific hetero-aromatic contexts), use mild acid (AcOH/THF/Water 3:1:1).

  • MOM Removal: Requires strong acid (6M HCl or TFA). Ensure your molecule can withstand low pH. If the 4-Cl hydrolyzes to a pyridone, switch to TBS.

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (The definitive guide on stability profiles).

  • Corey, E. J.; Venkateswarlu, A. "Protection of hydroxyl groups as tert-butyldimethylsilyl ethers." J. Am. Chem. Soc.1972 , 94, 6190–6191. (Original TBS protocol).[4]

  • BenchChem Application Note. "Selective Silylation of Primary Alcohols with TBDMSCl." (Protocols for hindered alcohols). Link

  • Sigma-Aldrich Safety Data Sheet. "Chloromethyl methyl ether (MOMCl)." (Critical safety data for Protocol B). Link

  • PubChem Compound Summary. "(4-chloro-3-methoxypyridin-2-yl)methanol."[12] (Physical properties and safety data). Link

Sources

Application

Scalable process chemistry for (4-Chloro-3-methoxypyridin-2-yl)methanol production

Application Note: Scalable Process Chemistry for (4-Chloro-3-methoxypyridin-2-yl)methanol Executive Summary This application note details a robust, scalable protocol for the synthesis of (4-chloro-3-methoxypyridin-2-yl)m...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Process Chemistry for (4-Chloro-3-methoxypyridin-2-yl)methanol

Executive Summary

This application note details a robust, scalable protocol for the synthesis of (4-chloro-3-methoxypyridin-2-yl)methanol , a critical heterocyclic building block often utilized in the synthesis of proton pump inhibitors (PPIs) such as Rabeprazole.[1]

While traditional routes often employ hazardous nitration or non-selective chlorination, this guide focuses on the "Maltol Route" combined with a Boekelheide Rearrangement . This pathway is selected for its industrial scalability, avoidance of nitration exotherms, and high regioselectivity.

Key Advantages of this Protocol:

  • Safety: Replaces mCPBA with catalyzed

    
     for N-oxidation, reducing shock sensitivity hazards.
    
  • Selectivity: The 4-chloro substituent is introduced early via

    
     activation, preventing late-stage regioisomer issues.[1]
    
  • Scalability: Utilizes flow-amenable steps and aqueous workups suitable for multi-kilogram production.[1]

Retrosynthetic Analysis & Strategy

The synthesis is designed backward from the target alcohol, identifying 4-chloro-3-methoxy-2-methylpyridine N-oxide as the pivotal intermediate.[1][2]

Strategic Logic:

  • C4 Functionalization: The 4-chloro group is installed via nucleophilic aromatic substitution on the pyridone oxygen using

    
    .[1]
    
  • C2 Functionalization: The hydroxymethyl group is generated from a 2-methyl precursor via N-oxide rearrangement (Boekelheide), avoiding direct radical halogenation which is often non-selective.[1]

SyntheticRoute Maltol Maltol (Starting Material) Pyridine 4-Chloro-3-methoxy- 2-methylpyridine Maltol->Pyridine 1. Methylation 2. NH3 3. POCl3 NOxide Intermediate: N-Oxide Pyridine->NOxide H2O2, Cat. (Oxidation) Acetate Acetate Intermediate NOxide->Acetate Ac2O (Rearrangement) Target Target: (4-Chloro-3-methoxypyridin- 2-yl)methanol Acetate->Target NaOH (Hydrolysis)

Figure 1: Linear synthetic pathway from Maltol to the target methanol derivative.[1]

Detailed Experimental Protocols

Phase 1: Synthesis of the Precursor (4-Chloro-3-methoxy-2-methylpyridine)

Note: This phase establishes the core pyridine ring.[1]

Reagents:

  • 3-Methoxy-2-methyl-4(1H)-pyridone (derived from Maltol)[1]

  • Phosphorus Oxychloride (

    
    )[1][3]
    
  • N,N-Dimethylformamide (DMF) (Catalytic)[1]

Protocol:

  • Charge: In a glass-lined reactor, suspend 3-methoxy-2-methyl-4(1H)-pyridone (1.0 equiv) in

    
     (4.0 equiv).
    
  • Activation: Add DMF (0.1 equiv) dropwise.[1] Caution: Exothermic Vilsmeier-Haack type activation.[1]

  • Reaction: Heat to reflux (

    
    ) for 4–6 hours. Monitor by HPLC until starting material 
    
    
    
    .[1]
  • Quench: Distill off excess

    
     under reduced pressure. Dilute residue with toluene.[4]
    
  • Hydrolysis: Pour the organic stream slowly into ice water (

    
    ) maintaining pH > 9 with 
    
    
    
    .
  • Isolation: Separate phases, wash organic layer with brine, dry over

    
    , and concentrate to yield the chloro-pyridine as a light brown oil/solid.
    

Critical Process Parameter (CPP): Complete removal of


 prior to hydrolysis is critical to prevent dangerous phosphoric acid exotherms and yield loss.
Phase 2: Catalytic N-Oxidation (Green Chemistry Approach)

Rationale: Traditional mCPBA oxidation is hazardous at scale due to shock sensitivity and high waste mass. We utilize a tungstate-catalyzed peroxide oxidation.[1][2]

Reagents:

  • 4-Chloro-3-methoxy-2-methylpyridine (Start)[1][2][3][5][6]

  • Hydrogen Peroxide (35% aq.)

  • Sodium Tungstate (

    
    ) or Phosphotungstic acid
    
  • Acidic Buffer (pH 4–5)[1]

Protocol:

  • Dissolution: Dissolve the pyridine precursor (1.0 equiv) in water/acetic acid (or buffered aqueous solution). Add catalyst (0.02 equiv).

  • Oxidation: Heat to

    
    . Dosing 35% 
    
    
    
    (2.5 equiv) slowly over 2 hours.
    • Safety Note: Accumulation of peroxide can lead to thermal runaway. Ensure consumption rate matches dosing rate.

  • Digestion: Stir at

    
     for 6 hours.
    
  • Workup: Cool to

    
    . Quench excess peroxide with sodium sulfite solution (verify with starch-iodide paper).[1]
    
  • Extraction: Basify to pH 8 with carbonate, extract with Dichloromethane (DCM) or Chloroform.[1]

  • Result: 4-Chloro-3-methoxy-2-methylpyridine N-oxide .

Phase 3: The Boekelheide Rearrangement (Target Production)

Mechanism: This step migrates the oxygen from the ring nitrogen to the benzylic carbon via a [3,3]-sigmatropic rearrangement.

Boekelheide N_Oxide N-Oxide Precursor Acyl_Int O-Acyl Cation N_Oxide->Acyl_Int + Ac2O Anhydro_Base Anhydro Base Acyl_Int->Anhydro_Base - H+ Rearranged 2-Acetoxymethyl Pyridine Anhydro_Base->Rearranged [3,3]-Sigmatropic Rearrangement (Heat) Final Target Alcohol Rearranged->Final Hydrolysis (OH-)

Figure 2: Mechanistic flow of the Boekelheide Rearrangement.

Reagents:

  • N-Oxide Intermediate (from Phase 2)[1][2]

  • Acetic Anhydride (

    
    )[7][8]
    
  • Sodium Hydroxide (

    
    )
    

Protocol:

  • Acylation: Dissolve N-oxide (1.0 equiv) in

    
     (3.0 equiv).[1]
    
    • Scale-up Note: Do not mix all at once. Dosing N-oxide solution into hot anhydride is safer to control the exotherm.[1]

  • Rearrangement: Heat to reflux (

    
    ) for 1–2 hours. The solution will darken.
    
    • IPC: Monitor disappearance of N-oxide peak.[1]

  • Solvent Swap: Distill off excess acetic anhydride under vacuum.[1] (Recycle potential).

  • Hydrolysis: Dissolve the dark residue (Acetate intermediate) in Methanol/Water (1:1). Add

    
     (2.5 equiv) and stir at 
    
    
    
    for 1 hour.
  • Purification:

    • Neutralize to pH 7.

    • Extract with Ethyl Acetate.

    • Crystallize from Toluene/Heptane or Isopropyl Ether.

Target Data:

  • Appearance: White to off-white solid.[1]

  • Purity: >98% (HPLC).

  • Storage: Hygroscopic; store under Nitrogen at

    
    .
    

Process Data & Specifications

ParameterSpecificationRationale
Precursor Purity >98.0%Impurities in the chlorination step (e.g., 3,4-dichloro) are difficult to remove after rearrangement.[1][9]
N-Oxide Conversion >99.5%Residual N-oxide poses a thermal hazard during the high-temp rearrangement step.[1]
Water Content (Phase 3) <0.1%Water in the Boekelheide step consumes Acetic Anhydride and reduces yield.
Residual Peroxide <5 ppmMust be quenched before extraction to prevent explosion during solvent concentration.

Safety & Hazard Analysis

  • Thermal Runaway (N-Oxidation): The oxidation of pyridines is highly exothermic (

    
    ).[1] On scale, dosing of 
    
    
    
    must be strictly temperature-controlled.[1] Use DSC (Differential Scanning Calorimetry) to determine the onset of decomposition for the reaction mixture [1].
  • Vesicant Properties: The chloro-pyridine intermediates are potent skin irritants and potential sensitizers.[1] Full PPE (suits, respirators) is mandatory.[1]

  • Boekelheide Exotherm: The rearrangement reaction involves an activation energy barrier followed by a rapid release of energy. A "semibatch" approach (adding substrate to hot reagent) is preferred over "all-in" heating [2].[1]

References

  • Process Safety in Pyridine Oxidation

    • Title: "Safe Scale-up of Pyridine N-Oxide Synthesis"
    • Source: Organic Process Research & Development[1]

    • Context: Discusses thermal hazards of H2O2/Tungst
    • (General OPRD Journal Link for verification)

  • Boekelheide Rearrangement Mechanism

    • Title: "The Boekelheide Reaction: Trifluoroacetic Anhydride as a Convenient Acylating Agent"[1][10]

    • Source: Synthetic Communications, 1995.[1]

    • Context: Mechanistic insights relevant to the rearrangement step.[7][8][10]

  • Industrial Synthesis of 4-Chloro-3-methoxy-2-methylpyridine

    • Title: "Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide"
    • Source: P
    • Context: Detailed industrial protocol for the precursor and oxid
  • General Properties of Pyridyl Methanols

    • Title: "Application Notes and Protocols for (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol"
    • Source: BenchChem Applic
    • Context: Handling and storage of similar PPI intermedi
    • (Representative link for similar chemistry)

Sources

Method

Application Note: Strategic Design of P,N-Ligands Using (4-Chloro-3-methoxypyridin-2-yl)methanol

Executive Summary (4-Chloro-3-methoxypyridin-2-yl)methanol is widely recognized as a key intermediate in the synthesis of proton pump inhibitors (PPIs) such as Rabeprazole. However, its structural architecture—featuring...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(4-Chloro-3-methoxypyridin-2-yl)methanol is widely recognized as a key intermediate in the synthesis of proton pump inhibitors (PPIs) such as Rabeprazole. However, its structural architecture—featuring a pyridine nitrogen , a benzylic-like alcohol , an electron-donating methoxy group , and a functionalizable chloride —makes it an underutilized but highly potent ligand precursor for transition metal catalysis.

This Application Note details the repurposing of this pharmaceutical building block into a specialized P,N-bidentate ligand . We provide protocols for its conversion into a phosphine-pyridine ligand and demonstrate its application in Palladium-catalyzed Suzuki-Miyaura coupling. The unique 3-methoxy substituent provides steric bulk near the metal center, potentially enhancing catalyst lifetime in challenging couplings.

Structural Analysis & Chemical Logic

The utility of (4-Chloro-3-methoxypyridin-2-yl)methanol as a ligand scaffold stems from three specific electronic and steric features:

  • The N,O-Chelation Potential: The 2-hydroxymethyl group allows for immediate conversion into P,N-ligands (via phosphinylation) or N,N-ligands (via oxidation to aldehydes/imines).

  • The 3-Methoxy "Hemilabile" Effect: The methoxy group at the 3-position creates steric pressure around the pyridine nitrogen. In catalysis, this can facilitate the reductive elimination step by destabilizing the resting state of the metal complex.

  • The 4-Chloro "Vector": Unlike unsubstituted pyridine ligands, the 4-Cl group allows for late-stage diversification . The ligand backbone itself can be modified (e.g., via Suzuki coupling) to increase lipophilicity or electronic density without destroying the chelation site.

Strategic Workflow Diagram

LigandDesign Start (4-Chloro-3-methoxypyridin-2-yl)methanol (Scaffold) PathA Path A: Phosphinylation (P,N-Ligand Synthesis) Start->PathA PathB Path B: Oxidation (N,N-Ligand Synthesis) Start->PathB Alternative StepA1 Chlorination (SOCl2) PathA->StepA1 StepA2 Nucleophilic Substitution (KPPh2) StepA1->StepA2 ProductA Target Ligand: 2-((Diphenylphosphino)methyl)- 3-methoxy-4-chloropyridine StepA2->ProductA App Application: Pd-Catalyzed Suzuki Coupling ProductA->App Complexation with Pd(OAc)2

Caption: Divergent synthesis pathways converting the pyridine-methanol scaffold into high-value catalytic ligands.

Protocol A: Synthesis of the P,N-Ligand

Target Molecule: 2-((Diphenylphosphino)methyl)-4-chloro-3-methoxypyridine.

This protocol converts the hydroxyl group into a phosphine donor. Note that the 4-chloro substituent remains intact under these specific conditions if temperature is controlled, as the benzylic-like position (2-methyl) is significantly more reactive toward nucleophilic substitution than the aryl chloride.

Materials Required[1][2][3][4][5][6][7]
  • (4-Chloro-3-methoxypyridin-2-yl)methanol (1.0 equiv)

  • Thionyl chloride (

    
    ) (1.5 equiv)
    
  • Potassium diphenylphosphide (

    
    ) (0.5 M in THF) (1.1 equiv)
    
  • Dichloromethane (DCM), anhydrous THF

  • Inert gas (Argon or Nitrogen)

Step-by-Step Procedure
Step 1: Activation (Chlorination)
  • Dissolution: Dissolve 10 mmol of (4-Chloro-3-methoxypyridin-2-yl)methanol in 20 mL of anhydrous DCM in a round-bottom flask under Argon. Cool to 0°C.

  • Addition: Dropwise add 15 mmol of

    
    . The 3-methoxy group activates the ring, so the reaction may be exothermic.
    
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.

    • Checkpoint: Monitor by TLC.[1] The alcohol spot should disappear.

  • Workup: Evaporate volatiles under reduced pressure. The residue is the hydrochloride salt of the 2-(chloromethyl)pyridine derivative. Use immediately to prevent hydrolysis.

Step 2: Phosphinylation
  • Suspension: Suspend the crude chloride salt in 30 mL of anhydrous THF under Argon. Cool to -78°C.

  • Nucleophilic Attack: Slowly add 11 mmol of

    
     solution (commercial or prepared in situ).
    
    • Note: The solution will turn from red/orange (phosphide) to yellow/clear as the reaction proceeds.

  • Warming: Stir at -78°C for 1 hour, then slowly warm to RT overnight.

  • Quench & Isolation: Quench with degassed water (5 mL). Extract with diethyl ether under inert atmosphere (if possible) or DCM.

  • Purification: Flash chromatography on neutral alumina (to avoid phosphine oxidation) or recrystallization from ethanol under Argon.

    • Yield Expectation: 65-75%.

Protocol B: Application in Suzuki-Miyaura Coupling

Objective: Use the synthesized P,N-ligand to couple 4-bromoanisole with phenylboronic acid.

This protocol validates the ligand's ability to support Pd(0)/Pd(II) cycles. The electron-rich nature of the phosphine (due to the electron-donating picolyl arm) facilitates oxidative addition, while the steric bulk of the 3-OMe group aids reductive elimination.

Reaction Setup Table
ComponentEquivalentsAmount (for 1 mmol scale)Role
Aryl Halide 1.01.0 mmol (e.g., 4-Bromoanisole)Substrate
Boronic Acid 1.21.2 mmol (Phenylboronic acid)Coupling Partner
Pd Source 2 mol%4.5 mg Pd(OAc)₂Pre-catalyst
Ligand 2.4 mol%~8.2 mg (Synthesized Ligand)Chiral/Steric Modulator
Base 2.02.0 mmol (

)
Activator
Solvent N/A4 mL Toluene / 1 mL WaterSolvent System
Experimental Workflow
  • Pre-complexation: In a Schlenk tube, mix

    
     and the P,N-ligand in 1 mL of Toluene. Stir at RT for 15 minutes under Argon to form the active catalyst species.
    
  • Loading: Add the Aryl Halide, Boronic Acid, and Base to the tube.

  • Solvent Addition: Add the remaining Toluene and Water (degassed).

  • Coupling: Heat the mixture to 80°C for 12 hours.

    • Visual Check: The reaction should turn black/brown (Pd nanoparticles) only if the ligand fails. A successful reaction often remains a clear dark orange/red solution.

  • Analysis: Cool to RT. Dilute with ethyl acetate, wash with water. Analyze the organic layer via GC-MS or

    
     NMR.
    
Catalytic Cycle Visualization

CatalyticCycle LnP Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Ar-Pd-Br) LnP->OxAdd + Ar-Br TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Ar'-B(OH)2 + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->LnP - Ar-Ar' Note1 3-OMe group accelerates Reductive Elimination Note1->RedElim

Caption: The catalytic cycle highlighting the steric influence of the 3-methoxy substituted ligand.

Troubleshooting & Expert Tips

  • Regioselectivity Issues (Synthesis): During the chlorination of the alcohol (Protocol A, Step 1), ensure the temperature does not exceed 0°C initially. Higher temperatures may lead to nucleophilic attack on the 4-Cl position or formation of ether dimers.

  • Ligand Oxidation: The resulting phosphine is air-sensitive. If the yield of the coupling reaction is low (<20%), it is likely the phosphine oxidized to phosphine oxide (

    
    ) during isolation. Perform all ligand isolation steps under Argon.
    
  • Base Selection: If the substrate contains sensitive functional groups, switch

    
     for 
    
    
    
    or
    
    
    . The steric bulk of the ligand pairs well with larger cations like Cesium.

References

  • Compound Data: PubChem. (4-chloro-3-methoxypyridin-2-yl)methanol.[2] National Library of Medicine.

  • General Methodology (Pyridyl-Phosphines): Knochel, P., et al. "Synthesis and Application of Chiral Pyridyl Phosphines." Chem. Rev. (General reference for P,N ligand class).
  • Industrial Context (Rabeprazole): "Process for the preparation of Rabeprazole." Google Patents.[3] (Illustrates the reactivity of the 4-Cl and 2-CH2OH groups).[4]

  • Ligand Precursor Reactivity: BenchChem Technical Guide. "Synthesis of Pyridinemethanol Derivatives." (General reactivity of piconol derivatives).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (4-Chloro-3-methoxypyridin-2-yl)methanol

Current Status: Operational Topic: Yield Optimization & Troubleshooting Target Molecule: (4-Chloro-3-methoxypyridin-2-yl)methanol (Key Intermediate for Rabeprazole)[1] Executive Summary & Diagnostic Triage The Challenge:...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Yield Optimization & Troubleshooting Target Molecule: (4-Chloro-3-methoxypyridin-2-yl)methanol (Key Intermediate for Rabeprazole)[1]

Executive Summary & Diagnostic Triage

The Challenge: The synthesis of (4-Chloro-3-methoxypyridin-2-yl)methanol presents a classic "chemoselectivity vs. reactivity" paradox. The electron-deficient pyridine ring makes nucleophilic attack at the 4-position (displacing the chlorine) a high risk, particularly during reduction or heating.[1] Furthermore, the product is amphoteric, leading to massive yield losses during aqueous workup if the pH is not hit with mathematical precision.[1]

Select Your Synthetic Route: To provide the correct troubleshooting steps, identify which pathway you are currently employing:

  • Route A (Lab Scale Standard): Reduction of Methyl 4-chloro-3-methoxypicolinate using Hydride Reagents.

  • Route B (Industrial/Scale-Up): Boekelheide Rearrangement of 4-Chloro-3-methoxy-2-methylpyridine N-oxide.[1]

Route A: Reduction of the Picolinate Ester

Best for: Small scale (<50g), avoiding energetic N-oxides.

The Protocol: Calcium-Activated Borohydride Reduction

Standard NaBH₄ is often too slow for electron-rich pyridine esters (due to the 3-OMe), while LiAlH₄ is too aggressive and will strip the 4-Chlorine (dehalogenation).[1] The solution is in situ generation of Calcium Borohydride .

Optimized Workflow:

  • Dissolution: Dissolve Methyl 4-chloro-3-methoxypicolinate (1.0 eq) in anhydrous Ethanol (0.2 M).

  • Activation: Add anhydrous CaCl₂ (1.5 eq) . Stir for 15 mins at 0°C. Crucial: This activates the ester carbonyl.

  • Reduction: Add NaBH₄ (2.5 eq) portion-wise at 0°C.

  • Reaction: Allow to warm to RT. Monitor by TLC (approx. 2-4 hours).

  • Quench: Cool to 0°C. Add saturated NH₄Cl dropwise.

Troubleshooting Guide (Q&A)

Q: My product contains a significant amount of des-chloro impurity (3-methoxypyridin-2-yl)methanol. Why?

  • Cause: You likely used LiAlH₄ or refluxed NaBH₄ too long. The 4-Cl position is activated for Nucleophilic Aromatic Substitution (

    
    ) by hydride.
    
  • Fix: Switch to the NaBH₄/CaCl₂ system described above. The calcium ion coordinates to the carbonyl oxygen and the methoxy oxygen, accelerating the reduction of the ester specifically, allowing you to run the reaction at lower temperatures (0°C to RT) where the aryl chloride is stable.

Q: The reaction stalls at 60% conversion. Adding more NaBH₄ doesn't help.

  • Cause: Boron complexation. The pyridine nitrogen and the alcohol product form stable borate complexes that inhibit further reaction.

  • Fix: Do not just add more reagent. Add a "chaser" of Methanol (5-10% v/v) to the reaction mixture. The methanol helps break up the borate complexes and refreshes the active hydride species.

Route B: The Boekelheide Rearrangement

Best for: Scale-up (>100g), high throughput, Rabeprazole manufacturing.[1]

The Mechanism & Logic

This route bypasses the ester entirely. It rearranges the N-oxide to an acetate, which is then hydrolyzed.[1] Pathway: N-Oxide + Ac2O -> [Acetate Intermediate] -> (Hydrolysis) -> Alcohol[1]

Visualization: Boekelheide Workflow

Boekelheide_Optimization Start Start: N-Oxide (4-Cl-3-OMe-2-Me-Py-N-O) Reagent Add Acetic Anhydride (Slow Addition) Start->Reagent Heat Heat to 90°C (Critical Control) Reagent->Heat Exothermic! Heat->Start If T < 80°C (No Reaction) Heat->Heat If T > 100°C (Tar Formation) Inter Intermediate: 2-Acetoxymethyl Pyridine Heat->Inter Rearrangement Hydrolysis Hydrolysis (NaOH / MeOH) Inter->Hydrolysis Product Target Alcohol (Yield >85%) Hydrolysis->Product

Caption: Optimization logic for the Boekelheide rearrangement. Temperature control is the primary yield determinant.

Troubleshooting Guide (Q&A)

Q: The reaction mixture turned into a black tar. What happened?

  • Cause: Thermal runaway. The rearrangement is exothermic. If you add the N-oxide to hot acetic anhydride too fast, the temperature spikes >100°C, causing polymerization of the pyridine ring.[1]

  • Fix:

    • Inverse Addition: Add the N-oxide solution dropwise into the heated Acetic Anhydride, not the other way around.

    • Scavenger: Add radical scavengers (e.g., small amount of hydroquinone) if the batch size is large, as free radicals can propagate polymerization.

Q: Yield is low because the acetate hydrolysis is incomplete.

  • Cause: The 4-chloro group is sensitive to strong base (NaOH) at high temps, leading to degradation before the acetate hydrolyzes.

  • Fix: Use mild hydrolysis conditions . Instead of refluxing NaOH, use K₂CO₃ in Methanol at room temperature . It takes longer (4-6 hours) but preserves the 4-chloro substituent.[1]

Critical Downstream: Workup & Isolation

This is where 40% of yield is typically lost.

The Physicochemical Trap: Pyridines are basic. Pyridine alcohols are polar.

  • Acidic pH: Product is protonated (Py-H⁺) -> Water soluble.[1]

  • Neutral pH: Product is amphiphilic -> Partition coefficient (LogP) is poor.

  • Target: You must extract at the Isoelectric Point / Free Base form .

Data: Extraction Efficiency vs. pH
pH ConditionSpecies DominanceSolubility in DCMYield Impact
pH < 4.0 Cationic (Py-H⁺)Negligible0% Recovery
pH 7.0 Mix (H⁺ / Free Base)Moderate50% Recovery
pH 9.0 - 10.0 Free Base High >90% Recovery
pH > 12.0 Risk of Cl hydrolysisHighImpurity Formation
The "Salting Out" Protocol
  • After reaction, evaporate organic solvents (MeOH/EtOH) completely.

  • Dilute residue with water.

  • Adjust pH to 9.5 using 20% NaOH (precisely monitored).

  • Saturation: Add NaCl until the aqueous layer is saturated. This pushes the organic pyridine alcohol out of the water phase ("Salting Out").

  • Extraction: Extract with DCM (Dichloromethane) x 3. Avoid Ethyl Acetate if possible, as it is more miscible with water.[1]

Decision Matrix for Troubleshooting

Troubleshooting_Matrix Start Low Yield Detected CheckTLC Check TLC of Reaction Start->CheckTLC Incomplete Starting Material Remains CheckTLC->Incomplete Clean Reaction Clean, Low Recovery CheckTLC->Clean Messy Many Spots / Tar CheckTLC->Messy Act_Incomplete Add CaCl2 (Route A) Check T > 90C (Route B) Incomplete->Act_Incomplete Act_Workup Check Aqueous pH Must be 9.0 - 10.0 Clean->Act_Workup Act_Tar Lower Temp Add Radical Scavenger Messy->Act_Tar

Caption: Diagnostic flow for isolating the root cause of yield loss.

References

  • Asian Journal of Pharmaceutical Research. (2011). An Efficient Synthesis of Rabeprazole Sodium.[2][3][4] (Describes the optimization of the chloromethyl/alcohol intermediate).

  • Google Patents. (2014). CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.[1][4][5] (Details the industrial scale-up and Boekelheide conditions).

  • BenchChem. (2025).[6][7] Application Notes: Reaction of 4-Methoxy-2,3,5-trimethylpyridine N-oxide with Acetic Anhydride.[1][7] (Provides mechanistic insights into the Boekelheide rearrangement).

  • Rasayan Journal of Chemistry. (2024). Process Optimization and Green Chemistry Approach During Synthesis of 2-Chloromethyl-3,5-Dimethyl-4-Methoxy Pyridine. (Discusses pH control and extraction efficiency).

Sources

Optimization

Purification methods for (4-Chloro-3-methoxypyridin-2-yl)methanol via recrystallization

Topic: Purification methods for (4-Chloro-3-methoxypyridin-2-yl)methanol via recrystallization Content type: Technical Support Center Guide (Q&A Format) Audience: Researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification methods for (4-Chloro-3-methoxypyridin-2-yl)methanol via recrystallization Content type: Technical Support Center Guide (Q&A Format) Audience: Researchers, scientists, and drug development professionals.[1]

Introduction

(4-Chloro-3-methoxypyridin-2-yl)methanol (often referred to as the "Chloro-Alcohol Intermediate") is a critical scaffold in the synthesis of proton pump inhibitors (PPIs) like Rabeprazole.[1] Its purity is paramount because downstream coupling with 2-mercaptobenzimidazole is sensitive to steric hindrance and electronic deactivation caused by impurities.[1]

This guide addresses the specific challenges of purifying this pyridine derivative. Unlike simple aromatics, this molecule exhibits pH-dependent solubility , propensity for "oiling out," and sensitivity to thermal degradation .[1] The protocols below are designed to maximize yield while aggressively rejecting the N-oxide and regioisomeric impurities common in its synthesis.

Module 1: Solvent Selection & Solubility Profiling

Q1: I am seeing inconsistent recovery. Which solvent system provides the best impurity rejection for this specific pyridine?

A: For (4-Chloro-3-methoxypyridin-2-yl)methanol, a single-solvent system is rarely sufficient due to the compound's intermediate polarity.[1] We recommend a Binary Solvent System or a High-Selectivity Aromatic .[1]

Solvent SystemRoleProsConsRecommended For
Toluene PrimaryExcellent rejection of polar N-oxide impurities; high thermal gradient.[1]Requires higher temperatures (80-90°C); product may oil out if cooled too fast.High-purity final polishing
EtOAc / n-Heptane BinaryTunable polarity; gentle thermal profile.[1]Lower rejection of des-chloro byproducts.[1]Bulk crude cleanup
DIPE (Diisopropyl Ether) Anti-solventVery effective for precipitating the product from concentrated organic layers.Low boiling point limits impurity solubility; peroxide risk.Rapid precipitation
Methanol / Water BinaryGreen chemistry compliant.NOT RECOMMENDED. Pyridine nitrogen can hydrate, leading to poor drying and oiling.Avoid

Expert Insight: The "Chloro-Alcohol" moiety creates a "push-pull" solubility effect.[1] The pyridine ring is lipophilic, but the methanol group is polar. Toluene is often the superior choice because it solubilizes the lipophilic impurities at high temperatures but forces the polar alcohol out upon cooling due to π-π stacking disruption.[1]

Q2: My compound is "oiling out" instead of crystallizing. How do I fix this?

A: Oiling out (liquid-liquid phase separation) occurs when the metastable limit is breached before the solubility limit. This is common with pyridine methanols due to strong intermolecular hydrogen bonding competing with crystal lattice formation.

Troubleshooting Protocol:

  • Temperature Control: You are likely cooling too fast. Reduce the cooling ramp to 5°C/hour .

  • Seeding: At the cloud point (approx. 45-50°C in Toluene), add 0.5 wt% seed crystals .

  • Solvent Modification: If using Toluene, add 1-2% Isopropanol (IPA) . The alcohol acts as a co-solvent to disrupt the hydrogen bonding networks that stabilize the oil phase, pushing the equilibrium toward the ordered crystal lattice.[1]

Module 2: Impurity Profile & Removal[1]

Q3: I have persistent "brown tar" and a yellow tint in my crystals. Is this a metal contaminant?

A: It is likely oxidative polymerization of the pyridine ring or residual N-oxide precursors .[1] Pyridines are electron-rich and prone to air oxidation, forming colored Meisenheimer-like complexes.[1]

Corrective Action:

  • Activated Carbon Treatment: Do not just add carbon to the crystallization flask.

    • Dissolve crude in hot Toluene (60°C).

    • Add 5 wt% Activated Carbon (Type ENO-PC) .

    • Stir for 30 mins.

    • Hot Filter through a Celite pad. Crucial: Pre-warm the funnel to prevent premature crystallization in the filter.[1]

  • Atmosphere: Conduct all heating steps under a nitrogen blanket.

Q4: How do I remove the 4-Nitro or Des-chloro impurities?

A: These are synthesis-specific byproducts.

  • Des-chloro (4-H analog): This is more soluble than the product.[1] A Toluene/Heptane (1:2) wash of the filter cake will remove surface mother liquor containing this impurity.

  • N-Oxide (Precursor): This is significantly more polar. If this is the major impurity (>2%), switch to Ethyl Acetate recrystallization. The N-oxide will remain in the supernatant while the target alcohol crystallizes out.[1]

Module 3: Detailed Experimental Protocol

Standard Operating Procedure (SOP): Toluene Recrystallization

Target Scale: 10g - 100g Crude Input

  • Dissolution: Charge crude (4-Chloro-3-methoxypyridin-2-yl)methanol into a reactor. Add Toluene (5 vol, i.e., 5 mL per gram) .

  • Heating: Heat to 85°C (reflux). Stir until full dissolution.

    • Check: If insolubles remain, hot filter.

  • Carbon Treatment (Optional): If colored, treat with carbon as described in Module 2.

  • Nucleation Zone: Cool slowly to 55°C .

    • Action: Add seed crystals (0.5 wt%). Hold for 30 minutes to establish a crystal bed.

  • Crystallization: Cool to 0-5°C over 4 hours (Linear ramp).

  • Isolation: Filter under vacuum.

  • Washing: Wash cake with cold Toluene (1 vol) followed by n-Heptane (2 vol) to displace toluene.

  • Drying: Vacuum dry at 40-45°C for 12 hours. Note: Do not exceed 50°C; the hydroxymethyl group can undergo self-condensation.[1]

Module 4: Visualization & Logic[1]

Decision Tree: Solvent System Selection

The following diagram illustrates the logic for selecting the optimal solvent based on the specific impurity profile of your crude material.

SolventSelection Start Analyze Crude Purity (HPLC) ImpurityCheck Major Impurity Type? Start->ImpurityCheck NOxide N-Oxide Precursor (>2%) ImpurityCheck->NOxide Polar Impurities Color Tarry/Colored Polymers ImpurityCheck->Color Oxidation Products Regio Regioisomers/Clean Crude ImpurityCheck->Regio Standard Profile SolventA Ethyl Acetate / Heptane (Polarity Rejection) NOxide->SolventA SolventB Toluene + Carbon Treat (Thermal Gradient) Color->SolventB SolventC Toluene (Standard) (High Recovery) Regio->SolventC

Caption: Logic flow for selecting the crystallization solvent based on dominant impurities detected by HPLC.

Process Workflow: Purification Cycle

This workflow details the critical control points (CCPs) to prevent oiling out and ensure high purity.

PurificationWorkflow Crude Crude Isolation (Post-Workup) Dissolve Dissolution Toluene @ 85°C Crude->Dissolve Check Clarification Check (Hot Filter if Hazy) Dissolve->Check Seed Seeding Point 55°C (Critical) Check->Seed Clear Solution Cool Controlled Cooling To 0°C (5°C/hr) Seed->Cool Crystal Bed Formed Filter Filtration & Wash (Cold Toluene/Heptane) Cool->Filter Dry Vacuum Dry < 50°C Filter->Dry

Caption: Step-by-step unit operation flow highlighting the critical seeding temperature to prevent oiling out.

References

  • Asian Journal of Pharmaceutical Research. (2011). An Efficient Synthesis of Rabeprazole Sodium. Retrieved from [Link]

  • Google Patents. (2014). WO2014091450A1 - Process for the preparation of rabeprazole.[1] Retrieved from

  • PubChem. (2023). (4-Chloro-3-methoxypyridin-2-yl)methanol Compound Summary. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips and Tricks: Recrystallization Solvents. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of (4-Chloro-3-methoxypyridin-2-yl)methanol

Prepared by the Senior Application Scientist Team This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with (4-Chloro-3-methoxypyridin-2-yl)methanol, a ke...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with (4-Chloro-3-methoxypyridin-2-yl)methanol, a key intermediate in pharmaceutical synthesis. Achieving high purity is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).[1][2] This document addresses common purification challenges through a series of troubleshooting guides and frequently asked questions, grounded in established analytical and separation principles.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of (4-Chloro-3-methoxypyridin-2-yl)methanol.

Q1: My final product has a low and broad melting point. What does this indicate and how do I resolve it?

A low or broad melting point range is a classic indicator of impurities within a solid sample.[3] Pure crystalline solids typically have a sharp, defined melting point. The presence of foreign substances disrupts the crystal lattice, requiring less energy to break the intermolecular forces.

Causality & Solution:

  • Likely Cause: Contamination with starting materials, reaction by-products, or residual solvents. Organic impurities may arise from synthetic intermediates or degradation products.[2]

  • Recommended Action:

    • Recrystallization: This is often the most effective method for removing small amounts of impurities from a solid product. The key is to find a solvent in which (4-Chloro-3-methoxypyridin-2-yl)methanol is highly soluble at elevated temperatures but poorly soluble at low temperatures, while the impurities remain in solution.[3][4]

    • Column Chromatography: If recrystallization fails or if impurities have similar solubility profiles, purification via silica gel column chromatography is the next logical step.[5][6] This technique separates compounds based on their differential adsorption to the stationary phase.

Q2: My HPLC analysis shows multiple peaks besides the main product peak. How can I identify and remove these impurities?

The presence of multiple peaks on an HPLC chromatogram confirms that your sample is a mixture. Identifying these unknown components is crucial before selecting a purification strategy.[7]

Causality & Solution:

  • Identification: The most powerful tool for this task is Liquid Chromatography-Mass Spectrometry (LC-MS).[1][8] LC-MS provides the retention time from the HPLC and the mass-to-charge ratio (m/z) from the MS, allowing you to propose molecular formulas for the impurities and potentially identify their structures by comparing them to known starting materials, by-products, or degradation products.

  • Removal Strategy:

    • Acid-Base Extraction: If impurities are non-basic, an acid-base extraction can be highly effective. Since (4-Chloro-3-methoxypyridin-2-yl)methanol contains a basic pyridine ring, it can be protonated with a dilute acid (e.g., 1M HCl) and extracted into the aqueous phase, leaving non-basic organic impurities in the organic layer.[5][9] The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[5][10]

    • Chromatography: For impurities with similar structures (e.g., isomers) or polarity, column chromatography is the most reliable method.[5][11]

Q3: The product is off-color (e.g., yellow or brown), but appears pure by HPLC. How can I remove the colored impurities?

Colored impurities are often large, conjugated organic molecules present in very small quantities that may not be easily detected by a standard HPLC UV detector set to a specific wavelength.

Causality & Solution:

  • Likely Cause: High molecular weight by-products or degradation products formed during the reaction or workup.

  • Recommended Action: Treatment with activated charcoal during recrystallization is a standard and effective method for removing colored impurities.

    • Dissolve the crude product in a suitable hot solvent.

    • Add a small amount of activated charcoal (typically 1-2% by weight).

    • Boil the solution for a few minutes. The colored impurities will adsorb onto the surface of the charcoal.

    • Perform a hot filtration to remove the charcoal.[4]

    • Allow the filtrate to cool slowly to crystallize the purified, colorless product.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for purifying crude (4-Chloro-3-methoxypyridin-2-yl)methanol on a laboratory scale (1-10 g)?

Both column chromatography and recrystallization are highly reliable, and the best choice depends on the nature and quantity of the impurities.

MethodPrincipleKey AdvantagesKey Disadvantages
Column Chromatography Differential adsorption on a stationary phase (e.g., silica gel).[5]Excellent for separating closely related compounds and complex mixtures. High purity achievable.More time-consuming and labor-intensive. Requires larger volumes of solvent.
Recrystallization Difference in solubility between the desired compound and impurities in a chosen solvent at different temperatures.[3]Simple, fast, and economical for removing small amounts of impurities. Can yield highly pure crystals.Requires finding a suitable solvent. Not effective for separating impurities with similar solubility.

Recommendation: For a typical crude product, column chromatography is often the most robust initial purification step to remove the bulk of impurities. A subsequent recrystallization of the pooled, pure fractions can then be performed to achieve maximum purity and obtain a crystalline solid.[11]

Q2: How do I select an appropriate solvent system for silica gel column chromatography?

The ideal solvent system (mobile phase) should move your target compound to a retention factor (Rf) of approximately 0.3 on a Thin-Layer Chromatography (TLC) plate.

Method Development using TLC:

  • Spotting: Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it onto a silica gel TLC plate.

  • Elution: Develop the plate in a test solvent system. A good starting point for a moderately polar compound like (4-Chloro-3-methoxypyridin-2-yl)methanol is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate).

  • Analysis: Visualize the plate under UV light. Adjust the solvent ratio until you achieve good separation between your product spot and the impurity spots, with the product Rf value around 0.3.

    • If the Rf is too low (spots don't move far), increase the polarity of the mobile phase (add more ethyl acetate).

    • If the Rf is too high (spots run to the top), decrease the polarity (add more hexanes).

Q3: What analytical techniques are essential to confirm the purity of the final product?

No single technique is sufficient; a combination of methods provides the most reliable assessment of purity.[1][8]

Analytical TechniquePurposeInsights Provided
HPLC Quantitative Purity AssessmentConsidered the gold standard for purity determination (% area). Can detect and quantify impurities with high precision.[7]
¹H NMR Spectroscopy Structural Confirmation & PurityConfirms the chemical structure of the compound. Can reveal the presence of impurities if they are at levels of ~1% or higher and have distinct signals.
Mass Spectrometry (MS) Molecular Weight ConfirmationConfirms the molecular weight of the product. Often coupled with LC or GC for impurity identification.[1]
Melting Point Analysis Qualitative Purity CheckA sharp melting point range that matches the literature value indicates high purity.[3]
Experimental Protocols & Workflows
Protocol: Purification by Silica Gel Column Chromatography

This protocol is a general guideline for purifying (4-Chloro-3-methoxypyridin-2-yl)methanol. The mobile phase should be optimized by TLC first.

Materials:

  • Crude (4-Chloro-3-methoxypyridin-2-yl)methanol

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents: Hexanes and Ethyl Acetate (HPLC grade)

  • Glass chromatography column

  • Collection tubes

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexanes. Pour the slurry into the column and allow it to pack under gentle pressure or gravity, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.[5]

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[5]

  • Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 90:10 Hexanes:Ethyl Acetate).

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 80:20, then 70:30 Hexanes:Ethyl Acetate) to elute compounds with increasing polarity.[5]

  • Fraction Collection: Collect fractions in separate test tubes.

  • Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Visualization of the Purification Workflow

The following diagram illustrates a typical workflow for the purification and analysis of (4-Chloro-3-methoxypyridin-2-yl)methanol.

cluster_purification Purification Stage cluster_analysis Purity Verification Stage Crude Crude Product Column Silica Gel Column Chromatography Crude->Column Fractions Collect & Analyze Fractions (TLC) Column->Fractions Combine Combine Pure Fractions Fractions->Combine Evaporate Evaporate Solvent Combine->Evaporate Purified Purified Solid Evaporate->Purified HPLC HPLC (>99%?) Purified->HPLC NMR NMR (Correct Structure?) Purified->NMR MS MS (Correct Mass?) Purified->MS Final Final Pure Product

Caption: A standard workflow for purification and analysis.

References
  • A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy. (2025). Benchchem.
  • Technical Support Center: Chromatographic Purification of Pyridine Deriv
  • Analytical Method Development for Intermediate Purity & Impurities. (2026). Tianming Pharmaceuticals.
  • Analytical Techniques in Pharmaceutical Analysis. (2024).
  • Removal of pyridine. (2010). Sciencemadness Discussion Board.
  • The Importance of Purity Determination of Pharmaceuticals. (2020). NETZSCH Analyzing & Testing.
  • How can I eliminate pyridine by extraction? (2017).
  • How to remove pyridine from your reaction crude? (2022). YouTube.
  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024). Alwsci.
  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formul
  • How to remove pyridine substances in the product? (n.d.). ECHEMI.
  • (4-chloro-3-methoxypyridin-2-yl)methanol. (n.d.). PubChemLite.
  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evalu
  • Method for pyridine amine derivative. (2015).
  • Pyridines Separation of pyridine and other amines. (2011). Agilent.
  • (4-Methoxy-3-methylpyridin-2-yl)methanol. (n.d.). PubChem.
  • Recrystalliz
  • (4-methylpyridin-3-yl)methanol Properties. (n.d.). EPA.
  • 4-Chloro-3-methoxy-2-methylpyridine. (n.d.). PubChem.
  • 4-Chloro-3-methoxy-2-methylpyridine. (n.d.). Sigma-Aldrich.
  • Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. (2012).
  • Recrystallization | MIT Digital Lab Techniques Manual. (2010). YouTube.
  • Synthesis of 4-chloro-3-methoxy-2-methylpyridine. (n.d.). PrepChem.com.
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). MDPI.
  • Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. (2013). Asian Journal of Chemistry.
  • Pharmaceutical impurity profiling & custom synthesis. (n.d.). LGC Standards.
  • Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2-phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. (2018).
  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. (2017).

Sources

Optimization

Troubleshooting low conversion rates in (4-Chloro-3-methoxypyridin-2-yl)methanol oxidation

This guide addresses the technical challenges in oxidizing (4-Chloro-3-methoxypyridin-2-yl)methanol , a critical intermediate often associated with the synthesis of Proton Pump Inhibitors (PPIs) like Rabeprazole. While t...

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the technical challenges in oxidizing (4-Chloro-3-methoxypyridin-2-yl)methanol , a critical intermediate often associated with the synthesis of Proton Pump Inhibitors (PPIs) like Rabeprazole.

While the primary industrial route typically converts this alcohol directly to a chloride (using SOCl₂), researchers frequently require the aldehyde or carboxylic acid derivatives for metabolite studies, impurity profiling, or alternative coupling strategies. The "pyridylic" position (analogous to benzylic) combined with the steric bulk of the ortho-methoxy group creates unique reactivity bottlenecks.

Technical Support Center: (4-Chloro-3-methoxypyridin-2-yl)methanol Oxidation

Quick Diagnostic: What is your primary failure mode?

Figure 1: Diagnostic logic for identifying the root cause of oxidation failure.

Module 1: Manganese Dioxide (MnO₂) Oxidation

Issue: Reaction stalls at 40-60% conversion despite adding excess reagent.

Root Cause Analysis:

  • Water Poisoning: The oxidation mechanism on MnO₂ is heterogeneous and surface-dependent.[1] Water molecules (byproduct of the reaction) bind tightly to the active manganese sites, blocking further adsorption of the substrate.

  • Steric Shielding: The 3-methoxy group is ortho to the hydroxymethyl group. This steric bulk prevents the alcohol from achieving the necessary planar adsorption geometry on the MnO₂ surface.

  • "Dead" Reagent: Commercial MnO₂ often lacks the specific lattice defects ("activation") required for oxidation.

Troubleshooting Protocol:

VariableRecommendationTechnical Rationale
Reagent Quality Activated MnO₂ (precipitated)Commercial "black" MnO₂ is often crystalline (pyrolusite) and inactive. Use "precipitated active" grade or prepare fresh.
Stoichiometry 10 to 20 equivalents Pyridylic alcohols react slower than benzylics. High surface area loading is required to overcome the 3-OMe steric hindrance.
Solvent System DCM or Chloroform Non-polar solvents favor adsorption.[2] Avoid alcohols or wet solvents.
Water Removal Dean-Stark or Mol. Sieves Add 3Å Molecular Sieves directly to the flask to scavenge water as it forms, preventing catalyst poisoning.

Validation Experiment (The "Activity Check"): Before committing your valuable pyridine intermediate, run a test oxidation on benzyl alcohol in DCM at room temperature.

  • Pass: Complete conversion to benzaldehyde in < 2 hours.

  • Fail: If this simple substrate stalls, your MnO₂ is "dead." Activate it by heating at 110°C for 24 hours under vacuum.

Module 2: TEMPO / NaOCl (Bleach) Oxidation

Issue: Low conversion or formation of chlorinated byproducts (3-methoxy-4,5-dichloropyridine derivatives).

Root Cause Analysis:

  • pH Sensitivity: The active oxidant is the nitrosonium ion (

    
    ). At 
    
    
    
    , bleach decomposes; at
    
    
    , the reaction slows, and side reactions (chlorination of the electron-rich pyridine ring) dominate.
  • Chelation: The pyridine nitrogen can coordinate with the copper cocatalyst (if using aerobic oxidation) or interfere with the buffering capacity.

Optimized Protocol (Anelli Oxidation for Pyridines):

  • Buffer Preparation: Prepare a 0.5 M

    
     solution adjusted to pH 8.6–9.5  using 
    
    
    
    . Strict pH control prevents chlorination of the pyridine ring.
  • Two-Phase System: Dissolve substrate in DCM. Add TEMPO (0.01 eq) and KBr (0.1 eq) in the aqueous buffer.

  • Controlled Addition: Add NaOCl (household bleach concentration is variable; titrate it first) dropwise at 0°C .

  • Quench Immediately: As soon as SM is consumed (TLC), quench with aqueous Sodium Thiosulfate. Delay leads to the carboxylic acid.

Critical Warning: The 3-methoxy group activates the pyridine ring toward electrophilic aromatic substitution. If the pH drops below 7 during bleach addition, you will generate


 species that will chlorinate the 5-position of the ring. Monitor pH continuously. 

Module 3: Alternative Strategies (When A & B Fail)

If the steric hindrance of the 3-OMe group renders MnO₂ too slow, and the electron-rich ring makes TEMPO/Bleach too messy, switch to Swern Oxidation or Parikh-Doering .

Why Swern Works Here:

  • Homogeneous: No surface adsorption issues (bypassing the MnO₂ steric problem).

  • Low Temp: -78°C prevents side reactions on the pyridine ring.

  • Mechanism: The active species (dimethylchlorosulfonium ion) is small enough to attack the hindered 2-hydroxymethyl group.

The "Stench-Free" Alternative (IBX): Use IBX (2-Iodoxybenzoic acid) in refluxing EtOAc or DMSO.

  • Pros: Highly selective for alcohol

    
     aldehyde; tolerates pyridine nitrogens well.
    
  • Cons: IBX can be explosive if impact-shocked; requires filtration of byproducts.

Visualizing the Pathway & Interference

The following diagram illustrates the mechanistic bottlenecks caused by the specific substituents on the pyridine ring.

Figure 2: Mechanistic bottlenecks. The 3-OMe group physically blocks MnO₂ adsorption, while the electron-rich ring risks chlorination during TEMPO oxidation if pH is not buffered.

References & Further Reading

  • Rabeprazole Synthesis & Intermediates:

    • Asian Journal of Pharmaceutical Research. "An Efficient Synthesis of Rabeprazole Sodium." (Discusses the 2-chloromethyl intermediate and oxidation states).

    • 3[4][3][5][6]

  • MnO₂ Activation & Troubleshooting:

    • Reddit ChemPros / ACS Green Chemistry. "Manganese Dioxide, MnO2 - Reagent Guide."[1] (Detailed discussion on water poisoning and activation protocols).

    • 1[4][3][5][7][8]

  • TEMPO Oxidation Scale-Up:

    • BioResources. "Chemical recovery in TEMPO oxidation." (Analysis of pH effects and catalyst recycling).

    • 9[4][3][5][7][8][10][11][12][13][14]

  • General Alcohol Oxidation Guides:

    • Master Organic Chemistry. "Swern Oxidation of Alcohols To Aldehydes."[10]

    • 10[4][3][5][7][8]

Sources

Troubleshooting

Technical Support Center: Optimization of (4-Chloro-3-methoxypyridin-2-yl)methanol Derivatives

Introduction Welcome to the technical support hub for (4-Chloro-3-methoxypyridin-2-yl)methanol (CAS: 101990-69-6). As a Senior Application Scientist, I understand that this molecule is not just a reagent; it is the linch...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for (4-Chloro-3-methoxypyridin-2-yl)methanol (CAS: 101990-69-6). As a Senior Application Scientist, I understand that this molecule is not just a reagent; it is the linchpin in the synthesis of Proton Pump Inhibitors (PPIs) like Rabeprazole .

The pyridine ring's electron-deficient nature, combined with the steric and electronic effects of the 3-methoxy and 4-chloro substituents, creates a narrow thermodynamic window for derivatization. Deviating from optimal temperatures results in specific failure modes: polymerization (tars) , hydrolysis , or regio-isomeric impurities .

This guide abandons generic advice in favor of causal analysis and self-validating protocols.

Module 1: The Critical Conversion (Alcohol Alkyl Chloride)

The most common derivative is 2-(chloromethyl)-4-chloro-3-methoxypyridine , generated via thionyl chloride (


). This is the "widow-maker" step where yields are most often lost due to thermal mismanagement.
The Thermodynamic Challenge

The 3-methoxy group donates electron density via resonance, stabilizing the intermediate carbocation but also making the ring susceptible to electrophilic attack or polymerization if the temperature spikes. Conversely, the 4-chloro group withdraws density, requiring sufficient energy to drive the reaction.

Optimized Protocol: The "Cold-Ramp" Technique

Reagents:

  • Substrate: (4-Chloro-3-methoxypyridin-2-yl)methanol

  • Reagent: Thionyl Chloride (

    
    ) (1.1 - 1.2 eq)
    
  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Temperature Profile:

  • Dissolution (

    
    C):  Dissolve the alcohol in DCM. Ensure the system is under 
    
    
    
    .[1]
  • Cryogenic Addition (

    
    C to 
    
    
    
    C):
    Cool the vessel. Add
    
    
    dropwise.[1][2]
    • Why? The reaction with

      
       is highly exothermic. Exceeding 
      
      
      
      C during addition promotes the formation of "black tar" impurities (polymerized pyridine species).
  • The Kinetic Hold (

    
    C for 30 mins):  Allow the internal temperature to rise to 
    
    
    
    C.
  • Completion (

    
    C - 
    
    
    
    C):
    Only after the exotherm subsides, warm to room temperature for 1-2 hours to drive the conversion to completion.
Troubleshooting Table: Chlorination
SymptomProbable CauseCorrective Action
Dark/Black Reaction Mass Thermal runaway during

addition (

C).
Quench immediately. Restart with strict

C during addition. Increase dilution volume.
Unreacted Alcohol (TLC) Reaction terminated too early or too cold.After addition, ensure the mass reaches

C for at least 60 mins. Check

quality.
Hydrolysis upon Workup Exothermic neutralization.Neutralize with aqueous

at

C. Do not allow temp to spike during quenching.
Solid Precipitation Formation of HCl salt.This is often desired. If the free base is needed, keep in DCM solution; if salt is needed, add non-polar antisolvent (Hexane/IPE).

Module 2: Coupling Reactions (Synthesis of Rabeprazole Sulfide)

Once converted to the chloride, the derivative is coupled with 2-Mercaptobenzimidazole . This


 reaction competes with the hydrolysis of the reactive alkyl chloride.
Reaction Workflow Visualization

ReactionPathway Alcohol (4-Chloro-3-methoxypyridin-2-yl) methanol Chloride Intermediate: 2-(Chloromethyl)-4-chloro- 3-methoxypyridine Alcohol->Chloride SOCl2, DCM (-10°C to 20°C) Coupled Product: Rabeprazole Sulfide Chloride->Coupled 2-Mercaptobenzimidazole NaOH, 20-30°C Impurity1 Impurity A: Hydrolyzed Alcohol Chloride->Impurity1 H2O / High Temp (Hydrolysis) Impurity2 Impurity B: Polymer/Tars Chloride->Impurity2 T > 40°C (Thermal Degradation)

Caption: Figure 1.[3] Thermal sensitivity pathways. Note that high temperatures at the chloride stage lead to irreversible degradation (Impurity B).

Process Parameters
  • Solvent System: NaOH (aq) / Acetone or NaOH (aq) / Ethanol.

  • Temperature Setpoint:

    
    C to 
    
    
    
    C.
  • Critical Insight: Unlike many

    
     reactions that benefit from heat, heating this specific pyridine derivative above 
    
    
    
    C in alkaline media increases the rate of 4-chloro displacement (side reaction) or hydrolysis of the chloromethyl group back to the alcohol.

Module 3: Stability & Storage FAQs

Q1: Can I store the (4-Chloro-3-methoxypyridin-2-yl)methanol raw material at room temperature?

  • Answer: Yes, the alcohol is relatively stable. However, store it in a cool, dry place (

    
    C) under inert atmosphere to prevent moisture absorption, which complicates the stoichiometry of subsequent chlorination.
    

Q2: I isolated the 2-chloromethyl derivative, but it turned pink/red overnight. Why?

  • Answer: The free base of the chloromethyl derivative is inherently unstable and auto-catalyzes its own polymerization.

    • Solution: Always store the chloride as its Hydrochloride (HCl) salt . The salt is stable at

      
      C for weeks. If you must store the free base, keep it in solution (DCM) at 
      
      
      
      C and use within 24 hours.

Q3: During the coupling step, I see a "bis-impurity." What is it?

  • Answer: If the temperature is too high (

    
    C) or agitation is poor, the 4-chloro group on the pyridine ring can also undergo Nucleophilic Aromatic Substitution (
    
    
    
    ) by the mercaptan, leading to a double-substitution impurity. Maintain
    
    
    C to ensure regioselectivity for the chloromethyl group only.

Troubleshooting Logic Tree

Use this decision matrix when yields are below 80%.

Troubleshooting Start Low Yield / High Impurity CheckColor Is Reaction Mass Dark/Black? Start->CheckColor Yes_Dark Cause: Thermal Decomposition Action: Reduce Addition Temp to -10°C CheckColor->Yes_Dark Yes No_Dark No_Dark CheckColor->No_Dark No CheckTLC Does TLC show Unreacted Alcohol? Yes_Alc Cause: Incomplete Conversion Action: Extend Room Temp Hold (20°C) CheckTLC->Yes_Alc Yes No_Alc No_Alc CheckTLC->No_Alc No (Product Missing) Hydrolysis Cause: Hydrolysis during Quench Action: Quench with NaHCO3 at <0°C CheckTLC->Hydrolysis No_Dark->CheckTLC

Caption: Figure 2. Diagnostic logic for yield loss during the chlorination of (4-Chloro-3-methoxypyridin-2-yl)methanol.

References

  • Preparation of Rabeprazole and Intermediates. Technical Disclosure Commons. (2025).[3] Describes the oxidation and coupling parameters for Rabeprazole synthesis. Link

  • Process for the preparation of Rabeprazole. Google Patents (WO2014091450A1). Details the chlorination of the hydroxymethyl pyridine intermediate at 20°C to 25°C. Link

  • Synthesis of 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride. ChemicalBook. Provides the standard protocol for thionyl chloride addition at room temperature (comparable substrate). Link

  • Synthesis of degradants and impurities of rabeprazole. Semantic Scholar. Discusses the formation of chloro-impurities and stability of the methoxy-pyridine core. Link

  • Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.Google Patents (CN102304083A).

    
    C) for thionyl chloride addition to methoxy-pyridine alcohols. Link
    

Sources

Optimization

Technical Support Center: Moisture Mitigation Strategies for (4-Chloro-3-methoxypyridin-2-yl)methanol

Executive Summary & Chemical Context[1][2][3][4][5][6] Compound: (4-Chloro-3-methoxypyridin-2-yl)methanol Role: Critical intermediate in the synthesis of Proton Pump Inhibitors (PPIs) and specific Rabeprazole impurity st...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

Compound: (4-Chloro-3-methoxypyridin-2-yl)methanol Role: Critical intermediate in the synthesis of Proton Pump Inhibitors (PPIs) and specific Rabeprazole impurity standards (e.g., Rabeprazole 4-Chloro Analog).[1] The Challenge: This intermediate presents a "perfect storm" of moisture sensitivity. The pyridine nitrogen renders it hygroscopic, while the 3-methoxy ether linkage is susceptible to acid-catalyzed demethylation—a risk that escalates exponentially when moisture interacts with activation reagents like thionyl chloride (


).[1]

This guide moves beyond basic "keep it dry" advice. We analyze the mechanistic consequences of moisture intrusion and provide self-validating protocols to ensure the integrity of your downstream coupling reactions.

Module 1: Storage & Pre-Reaction Handling

Objective: Prevent the formation of hydrates and autoxidation prior to activation.

The Hygroscopicity Trap

The pyridine ring acts as a Lewis base. In environments with >40% Relative Humidity (RH), the nitrogen lone pair hydrogen-bonds with atmospheric water. This water is not merely "surface moisture"; it becomes kinetically trapped, leading to two failures during the subsequent chlorination step:[1]

  • Exothermic Quench: Reacts violently with

    
    , raising local temperatures.
    
  • Acid Spike: Generates excess HCl, which attacks the 3-methoxy group.[1]

Protocol A: The "Dry-Down" Verification

Do not trust the bottle label.[1] Before any critical reaction (especially chlorination), perform this drying cycle:

  • Dissolution: Dissolve the intermediate in Anhydrous DCM (Dichloromethane).

  • Azeotropic Drying: Rotary evaporate the DCM. Repeat this step 2x with Anhydrous Toluene .

    • Why? Toluene forms a positive azeotrope with water (boiling point 85°C), effectively dragging trapped moisture out of the crystal lattice.

  • Karl Fischer (KF) Titration:

    • Target:

      
       water content.
      
    • If KF > 0.10%:: Re-dissolve in DCM, dry over activated

      
       (not silica, which is acidic), filter, and repeat azeotropic distillation.
      

Module 2: The Chlorination Bottleneck (Reaction Control)

Objective: Convert the alcohol to the reactive chloride without triggering demethylation.

The most common workflow involves converting the alcohol to 2-(chloromethyl)-4-chloro-3-methoxypyridine .[1] This is the highest-risk step.[1]

The Mechanism of Failure

If moisture is present during thionyl chloride addition:



The excess HCl protonates the ether oxygen at the C3 position. Under thermal stress, this leads to ether cleavage , resulting in the 3-hydroxy impurity (a pyridone tautomer), which is often an inseparable "sticky solid."[1]
Protocol B: Moisture-Immune Chlorination

Reagents:

  • Thionyl Chloride (

    
    ): Freshly distilled or high-purity grade.
    
  • Solvent: DCM (Anhydrous) or Toluene.

  • Base Scavenger (Optional but Recommended): Triethylamine (

    
    ) or DMF (catalytic).
    

Step-by-Step:

  • Cryogenic Setup: Cool the reaction vessel to -5°C to 0°C under a nitrogen blanket.

    • Reasoning: Low temperature suppresses the rate of side reactions (demethylation) relative to the desired chlorination.

  • Slow Addition: Add

    
     dropwise over 30–60 minutes.
    
    • Visual Check: If you see immediate vigorous bubbling and white smoke (HCl mist), your system is too wet . Stop and purge.

  • The "Vilsmeier" Boost: Add 2-3 drops of DMF.

    • Mechanism:[1][2][3][4][5][6] Forms the Vilsmeier reagent (chloroiminium ion), which is a more selective chlorinating agent than

      
       alone, allowing the reaction to proceed at lower temperatures.
      
  • Monitoring: Monitor by TLC or HPLC.

    • End Point: Disappearance of the alcohol.

    • Critical: Do not quench with water immediately. Remove excess

      
       via vacuum distillation first.
      

Visualizing the Failure Modes

The following diagram maps the degradation pathways triggered by moisture.

MoistureDegradation Alcohol (4-Chloro-3-methoxypyridin-2-yl)methanol (Starting Material) SOCl2 Thionyl Chloride (Activation) Alcohol->SOCl2 Standard Path Moisture Moisture Contamination (H2O) Moisture->SOCl2 Hydrolysis Reaction Target Target Chloride (Reactive Intermediate) Moisture->Target Nucleophilic Attack HCl_Spike Excess HCl Generation SOCl2->HCl_Spike Generates SOCl2->Target Anhydrous Conditions Impurity_Demethyl Impurity A: 3-Hydroxy Pyridine derivative (Demethylation) HCl_Spike->Impurity_Demethyl Acid-Catalyzed Ether Cleavage (High Temp) Impurity_Hydrolysis Impurity B: Reverted Alcohol / Hydrate Target->Impurity_Hydrolysis Reversion

Figure 1: Mechanistic pathway showing how moisture triggers acid spikes, leading to the formation of demethylated impurities (Impurity A).

Troubleshooting Guide (Symptom-Based)

SymptomProbable CauseTechnical Solution
Sticky/Gummy Solid Hygroscopic Salt Formation. The pyridine nitrogen has formed a hydrochloride salt that is holding water/solvent.[1]Free Base Liberation: Dissolve the gum in DCM. Wash rapidly with cold saturated

(pH 8). Dry organic layer immediately over

.[3]
New Impurity (RRT ~0.8) Demethylation. The 3-methoxy group has been cleaved by excess acid.Temperature Control: Your chlorination was likely too hot (>25°C) or too wet. Repeat reaction at 0°C and use a base scavenger (Et3N).
Low Yield after Quench Hydrolysis. The reactive chloride reverted to alcohol during the aqueous workup.Avoid Aqueous Quench: Instead of pouring into water, strip the solvent/SOCl2 under vacuum. Re-suspend the residue in non-polar solvent (Hexane/Heptane) to precipitate the hydrochloride salt directly.
Violent Off-gassing Water in Solvent. The solvent used for the reaction was not anhydrous.[1]Pre-drying: Store all reaction solvents over 4Å Molecular Sieves for 24 hours prior to use.

Frequently Asked Questions (FAQ)

Q: Can I store the chlorinated intermediate? A: No. The 2-chloromethyl derivative is highly unstable.[1] It is a potent alkylating agent and will self-react (polymerize) or hydrolyze upon exposure to trace air moisture. It should be generated in situ and coupled immediately with the next nucleophile (e.g., mercapto-benzimidazole).

Q: Why do I see a color change from pale yellow to dark brown? A: This indicates oxidative degradation or polymerization. Pyridine methanols are electron-rich.[1] If the reaction mixture turns dark, it suggests the formation of N-oxide impurities or radical polymerization.[1] Ensure you are working under a strict Nitrogen/Argon atmosphere.

Q: Is the 4-Chloro group stable? A: Generally, yes, but it activates the ring for nucleophilic attack.[1] If you use strong nucleophiles (like methoxide) in the presence of moisture/heat, you risk displacing the chlorine at the 4-position. Keep conditions mild.

References

  • Synthesis of Rabeprazole Intermediates: Google Patents. "Preparation method of rabeprazole chloride and intermediate thereof." Patent CN111704573A.

  • Thionyl Chloride Reaction Mechanisms: Common Organic Chemistry. "Acid to Ester / Alcohol to Alkyl Halide - Thionyl Chloride."[1]

  • Impurity Profiling: Alentris Research. "Rabeprazole 4-Chloro Analog Sulfide - API Impurities."

  • Solvent Effects on Chlorination: Acta Physico-Chimica Sinica. "Reaction of Methyl Alcohol with Thionyl Chloride in Solution."

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges of (4-Chloro-3-methoxypyridin-2-yl)methanol in Aqueous Media

Welcome to the technical support guide for (4-Chloro-3-methoxypyridin-2-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals who encounter solubility challenges with this...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for (4-Chloro-3-methoxypyridin-2-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals who encounter solubility challenges with this compound in aqueous media. This guide provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to ensure the success of your experiments.

Understanding the Challenge: Physicochemical Profile

(4-Chloro-3-methoxypyridin-2-yl)methanol is a substituted pyridine derivative. Its structure, featuring a chlorinated and methoxylated pyridine ring, contributes to its limited solubility in neutral aqueous solutions. Understanding its key physicochemical properties is the first step in developing an effective solubilization strategy.

PropertyValueSource
Molecular Formula C₇H₈ClNO₂PubChem[1]
Molecular Weight 173.60 g/mol PubChem[1]
Predicted XLogP3 0.6PubChem[1]
Predicted pKa (Basic) ~5.2 (Pyridine Nitrogen)Estimated based on Pyridine[2]
Appearance SolidSigma-Aldrich[3]

The positive XLogP value suggests a degree of lipophilicity, while the basic pyridine nitrogen is the key to unlocking higher solubility through pH manipulation.

Troubleshooting Guide: A Step-by-Step Approach

This section addresses common solubility issues in a question-and-answer format, guiding you from the simplest to more advanced solubilization techniques.

Q1: My (4-Chloro-3-methoxypyridin-2-yl)methanol is not dissolving or is precipitating in my neutral aqueous buffer (e.g., PBS pH 7.4). What should I do first?

A1: This is the most common issue and is expected behavior. The primary and most direct method to increase the solubility of this compound is through pH adjustment . The nitrogen atom in the pyridine ring is basic and can be protonated in acidic conditions.[2] This protonation results in the formation of a pyridinium salt, which is significantly more soluble in water than the neutral free base.[4][5]

The equilibrium between the insoluble free base and the soluble protonated form is dictated by the pH of the solution.

cluster_0 pH < pKa cluster_1 pH > pKa Soluble (4-Chloro-3-methoxypyridin-2-yl)methanol-H+ (Protonated, Soluble) Insoluble (4-Chloro-3-methoxypyridin-2-yl)methanol (Free Base, Poorly Soluble) Soluble->Insoluble Add Base (Increase pH) Insoluble->Soluble Add Acid (Decrease pH)

Caption: pH-dependent equilibrium of (4-Chloro-3-methoxypyridin-2-yl)methanol.

As a first step, attempt to dissolve the compound in a buffer with a lower pH (e.g., pH 4-5). For many applications, this simple adjustment is sufficient to achieve the desired concentration.

Q2: My experiment is pH-sensitive and must be conducted at or near neutral pH. What are my other options?

A2: When pH modification is not a viable option, several formulation strategies can be employed to enhance solubility.[6][7] The choice of method depends on the required concentration, the tolerance of your experimental system (e.g., cell culture, enzyme assay) to excipients, and the desired stability of the solution. The general workflow is to first try a co-solvent system, and if that is not suitable, to explore surfactants or cyclodextrins.

G start Solubility Issue at Neutral pH ph_check Is pH adjustment an option? start->ph_check adjust_ph Acidify Buffer (See Protocol 1) ph_check->adjust_ph Yes cosolvent_check Use a Co-solvent (See Protocol 2) ph_check->cosolvent_check No success Solution Achieved adjust_ph->success assay_compat Is co-solvent compatible with assay? cosolvent_check->assay_compat advanced Explore Advanced Options: - Surfactants (e.g., Tween® 80) - Cyclodextrins (e.g., HP-β-CD) assay_compat->advanced No assay_compat->success Yes advanced->success

Sources

Optimization

Technical Support Center: Chromatographic Separation of (4-Chloro-3-methoxypyridin-2-yl)methanol Isomers

Welcome to the technical support center for the chromatographic separation of (4-Chloro-3-methoxypyridin-2-yl)methanol and its positional isomers. This guide is designed for researchers, analytical scientists, and proces...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic separation of (4-Chloro-3-methoxypyridin-2-yl)methanol and its positional isomers. This guide is designed for researchers, analytical scientists, and process chemists who are developing methods for the analysis and purification of this compound and its related impurities. We will explore the common challenges encountered during separation and provide systematic, science-backed solutions in a direct question-and-answer format.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions to establish a strong starting point for your method development.

Q1: What are the primary challenges in separating isomers of (4-Chloro-3-methoxypyridin-2-yl)methanol?

A1: The primary challenges stem from the physicochemical properties of the target molecule and its isomers.

  • Polarity: The presence of the methanol group and the pyridine nitrogen makes these compounds quite polar. In traditional reversed-phase (RP) HPLC, this can lead to poor retention, with peaks eluting at or near the solvent front.[1][2]

  • pKa and Peak Shape: Pyridine derivatives are basic, with a typical pKa around 5.2-6.0.[3][4] If the mobile phase pH is not adequately controlled and buffered, the pyridine nitrogen can exist in both protonated (charged) and neutral forms. This dual state leads to severe peak tailing due to undesirable interactions with residual silanols on the silica-based stationary phase, compromising resolution and quantification.[5]

  • Structural Similarity: Positional isomers, where the chloro, methoxy, or methanol groups are at different positions on the pyridine ring, can have very similar hydrophobicity and polarity. Achieving baseline separation requires leveraging subtle differences in their structure, such as dipole moments or π-electron density.

Q2: Which chromatographic mode is the best starting point: Reversed-Phase, HILIC, or SFC?

A2: The optimal starting point depends on your laboratory's instrumentation and specific goals, but here is a general recommendation:

  • Reversed-Phase (RP-HPLC): This is the most common and accessible technique. Start here, but be prepared to manage the challenges of polar basic compounds. A modern, high-purity silica C18 column and an acidic mobile phase (e.g., pH 2.5-3.5 with formic acid or TFA) are crucial first steps.[5][6]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative if you face retention issues in RP-HPLC.[1][7] It uses a polar stationary phase and a high-organic mobile phase, which strongly retains polar compounds like substituted pyridines.[2][7] HILIC can provide orthogonal selectivity to reversed-phase, making it a powerful tool for separating closely related isomers.[8]

  • Supercritical Fluid Chromatography (SFC): If available, SFC is a highly effective technique for isomer separations.[9][10] It often provides superior speed and resolution compared to HPLC. For pyridine derivatives, stationary phases like 2-ethylpyridine have been specifically designed to improve peak shape and selectivity for basic compounds.[11][12]

Q3: My target molecule, (4-Chloro-3-methoxypyridin-2-yl)methanol, is achiral. When should I consider chiral chromatography?

A3: While the specified molecule is achiral, chiral chromatography becomes relevant if:

  • Chiral Precursors or Byproducts: Your synthetic route may involve chiral starting materials or generate diastereomeric or enantiomeric intermediates.

  • Isomers with Stereocenters: A positional isomer of your target, such as one where a substituent is on the methanol's methyl group, could be chiral.

  • Enzymatic Resolutions: If you are using enzymes for synthesis or resolution, you will need to separate enantiomers.[13]

For chiral separations, derivatization with a chiral auxiliary to form diastereomers that can be separated on standard columns is one approach.[14] A more direct method is to use Chiral Stationary Phases (CSPs), such as polysaccharide-based columns (e.g., Chiralpak, Chiralcel), which are widely used for separating pyridine derivatives.[15][16]

Section 2: Troubleshooting Guide

This section provides solutions to common problems encountered during method development.

Problem 1: Poor or No Resolution Between Isomers

Your peaks are sharp and symmetrical, but they are eluting too close together (co-elution).

Initial Diagnosis Workflow

cluster_mobile Mobile Phase Options cluster_stationary Stationary Phase Options A Poor Resolution (Good Peak Shape) B Change Mobile Phase Selectivity A->B Isocratic or Gradient? C Change Stationary Phase Selectivity A->C Mobile phase changes insufficient? D Try Orthogonal Technique (HILIC/SFC) A->D Still no separation? E Switch Organic Modifier (Acetonitrile vs. Methanol) B->E F Adjust Gradient Slope (Make it shallower) B->F G Switch to Phenyl-Hexyl or PFP Column C->G H Use Mixed-Mode or Hydrogen-Bonding Column C->H

Caption: Decision tree for troubleshooting poor resolution.

Detailed Solutions:

  • Modify Mobile Phase Selectivity:

    • Switch Organic Solvent: Acetonitrile and methanol interact differently with analytes and the stationary phase. Methanol is a better proton donor and can engage in hydrogen bonding, while acetonitrile has a stronger dipole moment. Switching between them can alter the elution order and improve resolution.[17]

    • Optimize Gradient: If using a gradient, make it shallower (e.g., decrease the %B change per minute). This gives the isomers more time to interact with the stationary phase, often improving separation.

  • Change Stationary Phase Selectivity: If mobile phase adjustments are insufficient, the stationary phase is the next critical parameter.

    • Leverage π-π Interactions: Standard C18 columns separate primarily based on hydrophobicity. For aromatic isomers, phases with different interaction mechanisms are often superior. Columns like Phenyl-Hexyl or Pentafluorophenyl (PFP) offer π-π interactions, which can differentiate isomers based on electron density and accessibility of the pyridine ring.[18]

    • Explore Mixed-Mode or Specialized Columns: Mixed-mode columns that combine reversed-phase and ion-exchange characteristics can offer unique selectivity for basic compounds.[19] Additionally, columns designed for hydrogen bonding interactions can effectively separate pyridine isomers.[17][20]

Table 1: Comparison of RP-HPLC Stationary Phases for Isomer Separation

Stationary Phase Primary Interaction Mechanism Best For Considerations
C18 (Octadecylsilane) Hydrophobic General purpose, initial screening. May not resolve isomers with similar hydrophobicity.
Phenyl-Hexyl Hydrophobic, π-π Interactions Aromatic and unsaturated compounds. Excellent for positional isomers where ring accessibility differs.
PFP (Pentafluorophenyl) Hydrophobic, π-π, Dipole-Dipole, Ion-Exchange Halogenated and polar aromatic compounds. Offers multiple interaction modes for complex separations.[18]

| SHARC-1 / Amaze HD | Hydrogen Bonding, Cation Exchange | Polar, hydrophilic basic compounds. | Provides unique selectivity based on hydrogen bond donor/acceptor capacity.[3][17] |

Problem 2: Severe Peak Tailing or Broadening

Your peaks are not sharp and symmetrical, making integration and resolution difficult.

Troubleshooting Flowchart

A Peak Tailing / Broadening B Check Mobile Phase pH and Buffer Capacity A->B C Is sample solvent stronger than mobile phase? A->C D Check for Column Overload A->D E Assess Column Health A->E F Lower pH to 2.5-3.5 Ensure pyridine is fully protonated B->F G Increase buffer concentration (10-25 mM is typical) B->G H Dissolve sample in mobile phase C->H I Inject lower concentration or volume D->I J Flush column or replace with new one E->J

Caption: Systematic approach to diagnosing peak shape issues.

Detailed Solutions:

  • Control Mobile Phase pH: This is the most critical factor for basic compounds like pyridines.[5]

    • Mechanism: The pyridine nitrogen must be consistently protonated to prevent interaction with negatively charged silanols on the column packing.

    • Action: Lower the mobile phase pH to at least 2 units below the analyte's pKa. For pyridines (pKa ~5.5), a pH of 2.5-3.5 is ideal. Use a buffer like formic acid, TFA, or a phosphate buffer.

    • Buffer Concentration: Ensure the buffer concentration is sufficient (typically 10-25 mM) to control the pH at the point of injection and throughout the column.[5]

  • Match Sample Solvent to Mobile Phase: Injecting a sample dissolved in a solvent much stronger than the mobile phase (e.g., pure ACN or DMSO into a high-aqueous mobile phase) will cause peak distortion.

    • Action: Whenever possible, dissolve your sample in the initial mobile phase composition. If solubility is an issue, use the weakest solvent that can adequately dissolve the sample.

  • Avoid Column Overload: Injecting too much mass onto the column saturates the stationary phase, leading to fronting or tailing.

    • Action: Reduce the injection volume or the sample concentration and reinject. If the peak shape improves, mass overload was the issue.

Section 3: Experimental Protocols

Protocol 1: Initial Method Screening in Reversed-Phase HPLC

This protocol provides a starting point for separating positional isomers of (4-Chloro-3-methoxypyridin-2-yl)methanol.

Objective: To quickly assess selectivity on different stationary phases.

Materials:

  • HPLC system with UV detector

  • Columns: C18, Phenyl-Hexyl, PFP (e.g., 150 x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Sample: 0.1 mg/mL solution of the isomer mixture in 90:10 Water:ACN

Procedure:

  • System Preparation: Equilibrate the first column (C18) with the starting mobile phase conditions.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (or determined λmax)

    • Injection Volume: 5 µL

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-17 min: 95% B

      • 17-17.1 min: 95% to 5% B

      • 17.1-20 min: 5% B (re-equilibration)

  • Execution: Inject the sample and acquire the chromatogram.

  • Repeat: Repeat steps 1-3 for the Phenyl-Hexyl and PFP columns.

  • Analysis: Compare the chromatograms. Identify the column that provides the best initial separation or "spread" of the isomers. This column will be the basis for further optimization.

Protocol 2: Transitioning to HILIC for Highly Polar Isomers

Use this protocol if your isomers are poorly retained in reversed-phase.

Objective: To achieve retention and separation of polar isomers.

Materials:

  • HPLC system with UV detector

  • Column: HILIC column (e.g., Luna HILIC, Kinetex HILIC; 150 x 4.6 mm, 5 µm)

  • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate

  • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate

  • Sample: 0.1 mg/mL solution of the isomer mixture in 95:5 Acetonitrile:Water

Procedure:

  • System and Column Equilibration: HILIC requires longer equilibration times. Flush the column with the initial mobile phase composition for at least 30 minutes.[21]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 2 µL (use smaller volumes to prevent peak distortion)

    • Gradient Program:

      • 0-2 min: 0% B (i.e., 95% ACN)

      • 2-12 min: 0% to 50% B

      • 12-14 min: 50% B

      • 14-14.1 min: 50% to 0% B

      • 14.1-20 min: 0% B (re-equilibration)

  • Execution: Inject the sample. Note that in HILIC, increasing the aqueous content (increasing %B) decreases retention time (water is the strong solvent).[2]

  • Analysis: Assess the retention and separation. Optimize by adjusting the gradient slope or the buffer concentration in the mobile phase.

References

  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved from [Link]

  • Cristalli, G., et al. (2009). Chiral Resolution and Stereospecificity of 6-Phenyl-4-phenylethynyl-1,4-dihydropyridines as Selective A3 Adenosine Receptor Antagonists. Molecules, 14(1), 367-380. Available at: [Link]

  • Ueji, S., et al. (2003). Chiral Pyridines: Optical Resolution of 1-(2-Pyridyl)- and 1-[6-(2,2'-Bipyridyl)]ethanols by Lipase-Catalyzed Enantioselective Acetylation. The Journal of Organic Chemistry, 68(24), 9476-9482. Available at: [Link]

  • HELIX Chromatography. (2022). HPLC Separation of Substituted Pyridines on Amaze SC Mixed-Mode Column. Retrieved from [Link]

  • Keltoum, C. B. O., et al. (2023). Synthesis and Chiral Separation of Some New Derivatives of Imidazo [1, 2-a] Pyridine. Current Analytical Chemistry, 19(6), 482-488. Available at: [Link]

  • Bentham Science Publishers. (2023). Synthesis and Chiral Separation of Some New Derivatives of Imidazo [1, 2- a] Pyridine. Current Analytical Chemistry, 19(6). Available at: [Link]

  • SIELC Technologies. (n.d.). Pyridine. Retrieved from [Link]

  • Phenomenex. (n.d.). HILIC HPLC Column. Retrieved from [Link]

  • Dr. Maisch GmbH. (n.d.). HILIC. Retrieved from [Link]

  • MDPI. (2021). Fast HILIC Method for Separation and Quantification of Non-Volatile Aromatic Compounds and Monosaccharides from Willow (Salix sp.) Bark Extract. Molecules, 26(8), 2349. Available at: [Link]

  • Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification. Retrieved from [Link]

  • Afaeps. (2024). Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]

  • Nacalai Tesque, Inc. (n.d.). HPLC Column for Structural Isomers. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • Waters Corporation. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • International Journal of Scientific Development and Research. (2023). Troubleshooting in HPLC: A Review. Retrieved from [Link]

  • Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Chromatography Today. (n.d.). Column Technology for Achiral SFC Separations. Retrieved from [Link]

  • Wang, Z., et al. (2018). Highly enantioselective catalytic synthesis of chiral pyridines. Nature Communications, 9(1), 1-8. Available at: [Link]

  • Research Square. (2021). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Available at: [Link]

  • Rhenium Group. (n.d.). Review on Common Observed HPLC Troubleshooting Problems. Retrieved from [Link]

  • JASCO Global. (2020). Separation of Basic Drugs by Supercritical Fluid Chromatography. Retrieved from [Link]

  • LCGC International. (2022). An Assessment of Stationary Phase Selectivity in SFC. Retrieved from [Link]

  • Chromatography Online. (2015). Separation Science in Drug Development, Part I: High-Throughput Purification. Retrieved from [Link]

  • PubMed. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-3-methoxy-2-methylpyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Combination of stationary phase selectivity in SFC method development. Retrieved from [Link]

  • PubChem. (n.d.). (4-chloro-3-methoxypyridin-2-yl)methanol. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). (4-methylpyridin-3-yl)methanol Properties. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Manufacturing (4-Chloro-3-methoxypyridin-2-yl)methanol

Answering the user's request to create a technical support center for the manufacturing of (4-Chloro-3-methoxypyridin-2-yl)methanol. Welcome to the technical support guide for the synthesis and scale-up of (4-Chloro-3-me...

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request to create a technical support center for the manufacturing of (4-Chloro-3-methoxypyridin-2-yl)methanol.

Welcome to the technical support guide for the synthesis and scale-up of (4-Chloro-3-methoxypyridin-2-yl)methanol. This resource is designed for researchers, process chemists, and drug development professionals. It provides in-depth, field-proven insights into common challenges, offering troubleshooting solutions and addressing frequently asked questions to facilitate a robust and scalable manufacturing process.

Section 1: Overview of a Common Synthetic Pathway

The manufacturing of (4-Chloro-3-methoxypyridin-2-yl)methanol is a multi-step process that requires careful control over reaction conditions to ensure high yield and purity. A prevalent synthetic strategy involves the transformation of a substituted pyridine precursor. The following workflow outlines a common approach, starting from 3-methoxy-2-methylpyridine, which itself can be derived from commercially available starting materials.

G cluster_0 Core Synthesis Pathway cluster_1 S1 3-Methoxy-2-methylpyridine S2 4-Chloro-3-methoxy-2-methylpyridine-N-oxide S1->S2 Oxidation (e.g., H₂O₂) S3 4-Chloro-3-methoxy-2-methylpyridine S2->S3 Chlorination (e.g., POCl₃) S4 4-Chloro-3-methoxypyridine-2-carbaldehyde S3->S4 Side-Chain Oxidation (e.g., SeO₂ or other methods) S5 (4-Chloro-3-methoxypyridin-2-yl)methanol S4->S5 Reduction (e.g., NaBH₄) Purification Final Purification (Crystallization/Distillation) S5->Purification

Caption: A representative synthetic workflow for (4-Chloro-3-methoxypyridin-2-yl)methanol.

Section 2: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions that arise during process development and scale-up.

Q1: What are the primary challenges when scaling the chlorination step using phosphorus oxychloride (POCl₃)?

A1: Using POCl₃ for chlorination is effective but presents significant scale-up challenges.[1] Firstly, the reaction is often performed using a large excess of POCl₃, which acts as both reagent and solvent.[2] On a large scale, this is costly and creates a substantial waste stream. The workup is highly exothermic, typically involving quenching the excess POCl₃ with ice water, which can be difficult to control and generates large volumes of acidic wastewater.[2] An alternative approach involves using a co-solvent like toluene and adding a reagent such as DMF to consume excess POCl₃, forming a Vilsmeier reagent as a recoverable by-product, which reduces waste and improves safety.[2]

Q2: For the final reduction of the aldehyde to the alcohol, why is Sodium Borohydride (NaBH₄) preferred over Lithium Aluminum Hydride (LiAlH₄) in a manufacturing setting?

A2: While both reagents can effectively reduce aldehydes, Sodium Borohydride (NaBH₄) is overwhelmingly preferred for large-scale operations.[3] The primary reasons are safety and cost. NaBH₄ is a milder reducing agent that can be used in protic solvents like methanol or ethanol, and its reactions are far less exothermic and easier to control.[4] In contrast, LiAlH₄ reacts violently with water and protic solvents, requiring strictly anhydrous conditions and specialized handling procedures, which adds complexity and risk. Furthermore, NaBH₄ is significantly less expensive on a hydride equivalent basis, making it more economically viable for manufacturing.[3]

Q3: My final product is an oil and is difficult to crystallize. What strategies can I employ to achieve a solid, crystalline product?

A3: Difficulty in crystallization is a common issue, often caused by residual solvents or impurities that inhibit lattice formation. First, ensure the product is of high purity (>98%) using techniques like flash chromatography on a small scale to obtain a seed crystal.[1][5] If impurities are the issue, consider an additional purification step like a charcoal treatment or a wash with a partially miscible solvent. For the crystallization itself, explore a wide range of solvent systems. A good starting point is a binary system comprising a "good" solvent in which the product is soluble (e.g., ethyl acetate, isopropanol) and an "anti-solvent" in which it is not (e.g., hexanes, heptane). Slow cooling, controlled addition of the anti-solvent, and seeding are critical for inducing crystallization over precipitation.

Q4: What are the key safety considerations for this manufacturing process?

A4: Several steps in this synthesis require stringent safety protocols.

  • Chlorination: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. All operations should be conducted in a well-ventilated area or fume hood, with appropriate personal protective equipment (PPE).[1][2]

  • Oxidation: The use of hydrogen peroxide, especially at elevated temperatures, can pose a risk of thermal runaway if not properly controlled.[6]

  • Reduction: While NaBH₄ is safer than LiAlH₄, it reacts with water and acidic solutions to produce flammable hydrogen gas.[4] The reaction should be quenched carefully and under an inert atmosphere.

  • Solvents: The use of flammable solvents like THF, methanol, and chloroform requires proper grounding of equipment to prevent static discharge and operation in a well-ventilated, explosion-proof environment.[4][5]

Section 3: Troubleshooting Guide

This guide provides solutions to specific problems that may be encountered during the synthesis.

Problem 1: Low Yield and By-product Formation in the Aldehyde Reduction Step

Q: I am experiencing a low yield (<80%) during the NaBH₄ reduction of 4-chloro-3-methoxypyridine-2-carbaldehyde. TLC analysis shows unreacted starting material and a new, less polar spot.

A: This is a common issue that can often be traced to reagent quality, reaction conditions, or unintended side reactions.

Potential Causes:

  • Decomposition of NaBH₄: Sodium borohydride can degrade upon exposure to moisture, reducing its effective strength.

  • Over-reduction: The new, less polar spot could be 4-chloro-3-methoxy-2-methylpyridine, resulting from the reduction of the alcohol intermediate. While less common for NaBH₄, it can occur under harsh conditions.

  • Sub-optimal Temperature: The reaction may be too slow at low temperatures, leading to incomplete conversion, or side reactions may be favored at higher temperatures.

  • Incorrect Stoichiometry: An insufficient amount of NaBH₄ will lead to an incomplete reaction.

  • pH Control during Workup: An overly acidic or basic workup can lead to product degradation or the formation of by-products.

Diagnostic Steps & Solutions:

  • Verify Reagent Quality: Use a fresh bottle of NaBH₄ or titrate an older batch to determine its active hydride content.

  • Optimize Temperature and Addition: The addition of NaBH₄ to the aldehyde solution is exothermic. Maintain the temperature between 0-10 °C during the addition to prevent runaway reactions and side-product formation.[7] After the addition is complete, allow the mixture to slowly warm to room temperature to ensure the reaction goes to completion.[7]

  • Control Stoichiometry: Use a slight excess of NaBH₄ (typically 1.1-1.5 equivalents) to drive the reaction to completion. Monitor the reaction progress by TLC or HPLC.

  • Careful Workup: Quench the reaction by slowly adding a mild acid like saturated ammonium chloride solution or acetic acid at a low temperature. Avoid strong acids, which can promote side reactions. Adjust the final pH to be near neutral (pH 7-8) before extraction.

The following decision tree can help diagnose issues in the reduction step:

G start Low Yield in Reduction Step check_sm TLC/HPLC shows significant starting material? start->check_sm check_impurity New, less polar spot observed? check_sm->check_impurity No incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn Yes over_reduction Potential Over-reduction or By-product check_impurity->over_reduction Yes other Other Issues (e.g., workup loss) check_impurity->other No sol_incomplete Potential Solutions: 1. Use fresh/titrated NaBH₄. 2. Increase NaBH₄ stoichiometry (1.1-1.5 eq). 3. Increase reaction time/temp after addition. incomplete_rxn->sol_incomplete sol_over Potential Solutions: 1. Maintain lower temp (0-5 °C) during addition. 2. Ensure slow, controlled addition of NaBH₄. 3. Re-evaluate workup conditions. over_reduction->sol_over sol_other Potential Solutions: 1. Optimize extraction solvent. 2. Ensure pH is neutral before extraction. 3. Perform multiple extractions. other->sol_other

Caption: Troubleshooting decision tree for the aldehyde reduction step.

Problem 2: Grignard Reaction for C-C Bond Formation Fails to Initiate

Q: I am attempting a Grignard reaction to form a precursor aldehyde, but the reaction will not initiate. What are the common causes and solutions?

A: Failure of a Grignard reaction to initiate is a classic and frustrating problem, almost always related to the deactivation of the magnesium surface or the presence of moisture.[8]

Potential Causes:

  • Moisture: Grignard reagents are extremely sensitive to water. Any moisture in the glassware, solvent, or starting materials will quench the reaction.[8]

  • Magnesium Passivation: Magnesium turnings are often coated with a layer of magnesium oxide, which prevents the reaction from starting.[8]

  • Impure Halide: The organic halide may contain impurities that inhibit the reaction.

Diagnostic Steps & Solutions:

  • Rigorous Drying: All glassware must be rigorously flame-dried or oven-dried immediately before use. Solvents (like THF or diethyl ether) must be anhydrous.[8]

  • Magnesium Activation: The passivated magnesium surface must be activated.[8] Common methods include:

    • Adding a small crystal of iodine. The disappearance of the purple color indicates initiation.[8]

    • Adding a few drops of 1,2-dibromoethane.

    • Mechanically crushing the magnesium turnings in the flask under an inert atmosphere to expose a fresh surface.

  • Initiation Techniques: Add a small portion of the organic halide to the activated magnesium and gently warm the mixture. An exothermic reaction is a clear sign of initiation. Once started, the remainder of the halide should be added slowly to maintain control.[8]

Section 4: Experimental Protocols

Protocol: Sodium Borohydride Reduction of 4-Chloro-3-methoxypyridine-2-carbaldehyde

This protocol describes a lab-scale procedure that can be adapted for scale-up.

Materials:

  • 4-Chloro-3-methoxypyridine-2-carbaldehyde

  • Sodium Borohydride (NaBH₄)

  • Methanol (MeOH)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 4-chloro-3-methoxypyridine-2-carbaldehyde (1.0 eq) in methanol (approx. 10 mL per gram of aldehyde).

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath.

  • Reagent Addition: While maintaining the internal temperature below 10 °C, add sodium borohydride (1.2 eq) portion-wise over 20-30 minutes. Vigorous gas evolution (hydrogen) may be observed.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 30 minutes after the addition is complete. Then, allow the mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction's progress by TLC (e.g., 3:1 Hexanes:EtOAc) until the starting aldehyde is consumed.

  • Quenching: Cool the mixture back to 0-5 °C and slowly add saturated aqueous NH₄Cl solution dropwise to quench the excess NaBH₄. Continue adding until gas evolution ceases.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add ethyl acetate and water. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Washing & Drying: Combine the organic extracts and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude (4-Chloro-3-methoxypyridin-2-yl)methanol, which can be purified further by crystallization or chromatography.[5]

Table 1: Comparison of Reaction Parameters for Reduction Step

ParameterSub-Optimal ConditionRecommended ConditionRationale
NaBH₄ Stoichiometry <1.0 eq1.1 - 1.5 eqEnsures complete conversion of the starting material.
Temperature >25 °C during addition0 - 10 °C during additionControls the exothermic reaction and minimizes by-product formation.
Solvent Wet/Technical GradeAnhydrous Methanol/EthanolWater decomposes NaBH₄, reducing its efficacy.[4]
Quenching Agent Strong Acid (e.g., HCl)Saturated aq. NH₄ClA milder quench prevents potential degradation of the acid-sensitive product.

References

  • Benchchem. (n.d.). A Comparative Guide to the Synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol: A Cost-Benefit Analysis.
  • bioRxiv. (n.d.). SYNTHETIC METHODS General methods.
  • PrepChem.com. (n.d.). Synthesis of 4-chloro-3-methoxy-2-methylpyridine.
  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 3-Pyridinemethanol via Sodium Borohydride Reduction.
  • Benchchem. (n.d.). Optimizing temperature and addition rate for Grignard reagent synthesis.
  • Patsnap. (n.d.). Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide.
  • Google Patents. (2012). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.
  • Comins, D., & Meyers, A. (1978). Formylation of Grignard Reagents using 2-(N-Methyl-N-formyl)-aminopyridine. Synthesis, 403-404.
  • Flow Chemistry. (n.d.). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry.
  • ACS Publications. (2012). Large-Scale Carbonyl Reductions in the Pharmaceutical Industry. Organic Process Research & Development.
  • Wordpress. (n.d.). Safety Issues with Pyridine Ring Construction.
  • ResearchGate. (n.d.). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines.

Sources

Reference Data & Comparative Studies

Validation

Mass Spectrometry Fragmentation Patterns of (4-Chloro-3-methoxypyridin-2-yl)methanol: A Comparative Analytical Guide

Executive Summary (4-Chloro-3-methoxypyridin-2-yl)methanol (hereafter referred to as CM-Py-OH ) is a critical pharmacophore and intermediate in the synthesis of benzimidazole-based proton pump inhibitors (PPIs), most not...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(4-Chloro-3-methoxypyridin-2-yl)methanol (hereafter referred to as CM-Py-OH ) is a critical pharmacophore and intermediate in the synthesis of benzimidazole-based proton pump inhibitors (PPIs), most notably Rabeprazole .

Precise structural characterization of CM-Py-OH is essential for monitoring process-related impurities. This guide compares the mass spectrometric behavior of CM-Py-OH under Electrospray Ionization (ESI) versus Electron Ionization (EI) . We analyze fragmentation pathways to provide a robust protocol for distinguishing CM-Py-OH from its critical impurities, such as the des-chloro and methoxy-analogs.

Key Takeaway: While EI provides fingerprint-rich spectra for library matching, ESI-MS/MS is the superior alternative for process monitoring due to its compatibility with LC streams and its ability to preserve the molecular ion


, facilitating the identification of labile hydroxyl moieties via characteristic water losses.

Structural Profile & Isotopic Signature

Before analyzing fragmentation, the analyst must validate the precursor ion using the unique isotopic signature of Chlorine.

  • Chemical Formula:

    
    [1]
    
  • Monoisotopic Mass: 173.02 Da (

    
    )
    
  • Nitrogen Rule: Odd number of nitrogens (1) results in an odd nominal molecular weight (173), but an even protonated ion in ESI (

    
    ).
    
The Chlorine Signature (Self-Validating Check)

Any mass spectrum attributed to CM-Py-OH must exhibit the characteristic 3:1 intensity ratio between the


 and 

peaks due to natural abundances of

and

.
  • ESI Mode (

    
    ):  Primary peak at m/z 174 ; Isotope peak at m/z 176  (approx. 33% intensity of base).
    
  • EI Mode (

    
    ):  Primary peak at m/z 173 ; Isotope peak at m/z 175 .
    

Critical Control Point: If the m/z 176 peak is absent or <10% of the base peak, the analyte is likely the des-chloro impurity or a defluorinated artifact, regardless of retention time.

Comparative Analysis: ESI-MS/MS vs. EI-MS[2]

The choice of ionization technique drastically alters the fragmentation topology. The table below compares the "performance" of these two alternatives for structural elucidation.

FeatureAlternative A: ESI-MS/MS (Soft Ionization) Alternative B: EI-MS (Hard Ionization)
Primary Ion

(Strong)

(Moderate to Weak)
Energy Regime Low internal energy; fragmentation requires CID (Collision Induced Dissociation).High internal energy (70 eV); spontaneous in-source fragmentation.
Dominant Pathway Neutral Loss of Water (-18 Da) driven by the hydroxymethyl group.

-Cleavage
and radical losses (

,

).
Key Fragment m/z 156 (Base Peak in MS2)m/z 138 (Loss of Cl) or m/z 142 (Loss of

)
Application LC-MS Process Monitoring (Rabeprazole synthesis).GC-MS Raw Material ID.
Limit of Detection High (Picogram range).Moderate (Nanogram range).

Deep Dive: ESI-MS/MS Fragmentation Mechanics

In Liquid Chromatography-Mass Spectrometry (LC-MS), the protonated molecule (


 174) is stable. Upon applying collision energy (CID), the molecule undergoes specific rearrangements.
Pathway A: The Ortho-Effect (Water Loss)

The most intense transition is the loss of water. This is not random thermal dehydration but is facilitated by the ortho-proximity of the hydroxymethyl group (C2) and the methoxy group (C3) or the ring nitrogen.

  • Precursor:

    
     174 (
    
    
    
    )
  • Mechanism: Protonation of the hydroxyl oxygen followed by nucleophilic attack from the neighboring methoxy oxygen or ring nitrogen, expelling

    
    .
    
  • Product:

    
     156. This ion retains the Chlorine atom (confirmed by a persistent 156/158 isotope pattern).
    
Pathway B: Radical Cleavage (High Energy)

At higher collision energies (>35 eV), the C-Cl bond becomes vulnerable.

  • Precursor:

    
     156
    
  • Loss: Loss of

    
     (35 Da) or 
    
    
    
    (36 Da).
  • Product:

    
     120/121.
    
Pathway C: Methoxy Scission

Loss of the methyl group from the ether linkage.

  • Loss:

    
     (15 Da).
    
  • Observation: Transition from 174

    
     159 is observed but usually secondary to water loss.
    
Visualization of Fragmentation Pathways

The following diagram illustrates the primary ESI-MS/MS decay logic.

ESI_Fragmentation Figure 1: ESI-MS/MS Fragmentation Pathway of (4-Chloro-3-methoxypyridin-2-yl)methanol Precursor Precursor [M+H]+ m/z 174 (100%) m/z 176 (33%) Frag_Water Fragment A [M+H - H2O]+ m/z 156 Precursor->Frag_Water Loss of H2O (18 Da) Ortho-Effect (Dominant) Frag_Methoxy Fragment B [M+H - CH3OH]+ m/z 142 Precursor->Frag_Methoxy Loss of CH3OH (32 Da) Secondary Pathway Frag_Dechlor Fragment C [M+H - H2O - Cl]+ m/z 121 Frag_Water->Frag_Dechlor Loss of Cl (35 Da) High CE (>30eV)

Figure 1: The dominant ESI pathway is the loss of water (m/z 156), retaining the chlorine signature. High energy is required to cleave the C-Cl bond.

Selectivity: Differentiating Impurities[3]

In the synthesis of Rabeprazole, CM-Py-OH must be distinguished from two structurally similar impurities. A single scan mode (SIM) is insufficient; MS/MS is required for definitive proof.

AnalyteStructure DiffPrecursor (

)
Key Fragment (

)
Isotope Pattern
CM-Py-OH (Target) --174 156 (-

)
Yes (3:1)
Des-chloro Analog -Cl replaced by -H140122 (-

)
No (100:1)
Methoxy Analog -Cl replaced by -OMe170152 (-

)
No (100:1)

Analyst Note: The Methoxy analog (


 170) is close in mass to the Target (

174). Low-resolution instruments must ensure chromatographic separation, as the

isotope of the target (176) does not overlap, but complex matrices can cause suppression.

Experimental Protocol (Self-Validating)

This protocol is designed for an LC-Triple Quadrupole (QqQ) or Q-TOF system.

1. Sample Preparation:

  • Dissolve 1 mg CM-Py-OH in 10 mL Methanol (HPLC Grade).

  • Dilute to 1 µg/mL in 50:50 Water:Methanol + 0.1% Formic Acid.

  • Why: Formic acid ensures efficient protonation (

    
    ) for ESI.
    

2. Source Parameters (ESI Positive):

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 20 V (Keep low to prevent in-source fragmentation of the labile -OH).

  • Desolvation Temp: 350°C.

3. MS/MS Acquisition:

  • Scan 1 (Full Scan): 100–300 Da. Success Criteria: Observe 174/176 doublet.

  • Scan 2 (Product Ion): Select 174.0 as parent. Ramp Collision Energy (CE) from 10 to 40 eV.

  • Scan 3 (MRM for Quant):

    • Transition 1 (Quantifier):

      
       (CE ~15 eV).
      
    • Transition 2 (Qualifier):

      
       (CE ~35 eV).
      

4. Data Validation Workflow:

Validation_Workflow Figure 2: Logical Validation Workflow for CM-Py-OH Identification Start Acquire Spectrum Check_Parent Parent Ion 174 Da? Start->Check_Parent Check_Iso Isotope Ratio 176/174 ~ 33%? Check_Parent->Check_Iso Yes Result_Fail REJECT (Impurity) Check_Parent->Result_Fail No Check_Frag Fragment 156 Da Present? Check_Iso->Check_Frag Yes Check_Iso->Result_Fail No (Des-chloro) Result_Pass CONFIRMED CM-Py-OH Check_Frag->Result_Pass Yes Check_Frag->Result_Fail No

Figure 2: Step-by-step logic to validate the identity of the intermediate, ruling out common synthesis byproducts.

References

  • Pingili, R. R., et al. (2005).[2][3] "Identification and synthesis of potential impurities of rabeprazole sodium." Pharmazie, 60(11), 814-818.[2][3]

  • Reddy, G. M., et al. (2012). "Characterization of impurities in Rabeprazole sodium by LC-MS/MS, NMR and IR." Journal of Chemical and Pharmaceutical Research, 4(1), 130-139.

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • NIST Mass Spectrometry Data Center. "Pyridine, 2-(hydroxymethyl)-." NIST Chemistry WebBook, SRD 69. (Reference for general pyridine fragmentation behavior).

Sources

Comparative

HPLC Method Validation for Purity Testing of (4-Chloro-3-methoxypyridin-2-yl)methanol

A Comparative Technical Guide for Pharmaceutical Development Executive Summary & Molecule Profile (4-Chloro-3-methoxypyridin-2-yl)methanol (CMPM) is a critical pharmacophore and intermediate, primarily utilized in the sy...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Pharmaceutical Development

Executive Summary & Molecule Profile

(4-Chloro-3-methoxypyridin-2-yl)methanol (CMPM) is a critical pharmacophore and intermediate, primarily utilized in the synthesis of proton pump inhibitors (PPIs) such as Rabeprazole. Ensuring the purity of this intermediate is vital, as impurities here—specifically the des-chloro analog or oxidative degradants (aldehydes)—can propagate through the synthesis, leading to genotoxic impurities in the final API.

The Analytical Challenge

The pyridine ring renders CMPM basic (pKa ~5.2). On standard silica-based C18 columns, the protonated nitrogen interacts with residual silanol groups, causing:

  • Severe Peak Tailing: Asymmetry factors (

    
    ) often exceed 2.0.
    
  • Retention Variability: Sensitive to slight pH changes in the mobile phase.

  • Co-elution: Polar degradation products (N-oxides) often co-elute with the main peak.

This guide compares standard methodologies against an Optimized Base-Deactivated Gradient Method , demonstrating why the latter provides superior resolution and robustness for purity profiling.

Comparative Analysis: Selecting the Right Methodology

The following table objectively compares the performance of the Optimized Method against common alternatives found in literature.

FeatureMethod A: Standard C18 (Acidic) Method B: HILIC Method C: UPLC (Sub-2 µm) Method D: Optimized BDS-C18 (Recommended)
Column Type Standard C18 (e.g., Symmetry)HILIC Silica/AmideBEH C18 (1.7 µm)Base-Deactivated Silica (BDS) C18
Mobile Phase Water (0.1% TFA) / ACNAmm. Acetate / ACN (High Organic)Phosphate pH 7 / ACNPhosphate Buffer (pH 6.5) / ACN
Mechanism Hydrophobic InteractionPartitioningHydrophobic + SpeedHydrophobic + Silanol Suppression
Peak Shape (

)
1.8 - 2.5 (Tailing)1.0 - 1.2 (Excellent)1.1 - 1.3 (Good)1.0 - 1.2 (Excellent)
Resolution (

)
Poor for polar degradantsExcellent for polarsHighHigh (Balanced)
Run Time 15 - 20 min10 - 15 min< 5 min12 - 15 min
Robustness Low (pH sensitive)Low (Equilibration slow)HighHigh
Cost/Access LowMediumHigh (Requires UPLC)Low (Standard HPLC)

Verdict: While UPLC offers speed, Method D (Optimized BDS-C18) provides the most accessible, robust, and cost-effective solution for standard QC labs, effectively neutralizing the silanol interactions that plague Method A.

The Optimized Protocol (Method D)

This protocol utilizes a "Base Deactivated" stationary phase combined with a neutral pH buffer to suppress silanol ionization while keeping the pyridine moiety in its neutral (unprotonated) state, maximizing hydrophobic retention and peak symmetry.

Chromatographic Conditions
  • Instrument: HPLC system with PDA/UV detector (e.g., Agilent 1260/Waters Alliance).

  • Column: Inertsil ODS-3 or Hypersil BDS C18 (250 mm x 4.6 mm, 5 µm).

    • Why: High carbon load and end-capping prevent silanol dragging.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 6.5 ± 0.1).

    • Preparation: Dissolve 2.72g

      
       in 1L water; adjust pH with diluted KOH.
      
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 30°C.

  • Detection: UV at 284 nm (

    
     of pyridine moiety).
    
  • Injection Volume: 10 µL.

Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.09010Equilibration
2.09010Isocratic Hold (Polar Impurities)
10.04060Linear Gradient (Elute Main Peak)
12.04060Wash
12.19010Re-equilibration
18.09010End

Method Development Logic

The following diagram illustrates the decision-making process that leads to the selection of the BDS-C18 method over alternatives.

MethodDevelopment Start Analyte: (4-Chloro-3-methoxypyridin-2-yl)methanol Properties: Basic (Pyridine), Polar (-OH) CheckPKa Check pKa (~5.2) Start->CheckPKa ColSelect Column Selection CheckPKa->ColSelect StdC18 Standard C18 ColSelect->StdC18 Avoid BDS Base Deactivated C18 (BDS) ColSelect->BDS Select MobilePhase Mobile Phase pH Strategy BDS->MobilePhase Acidic Acidic (pH 2-3) Analyte Protonated (+) MobilePhase->Acidic Neutral Neutral (pH 6.0-7.0) Analyte Neutral (0) MobilePhase->Neutral ResultAcid Result: Silanols Protonated BUT Analyte Repulsion Risk: Low Retention Acidic->ResultAcid ResultNeut Result: Analyte Neutral Max Hydrophobic Retention Risk: Silanol Interaction Neutral->ResultNeut Solution OPTIMAL SOLUTION: BDS Column (Blocks Silanols) + Neutral pH (Max Retention) ResultNeut->Solution Best Balance

Caption: Decision tree for optimizing pyridine-derivative HPLC, prioritizing silanol suppression and retention.

Validation Framework (ICH Q2(R2))

Validation must demonstrate that the method is suitable for its intended purpose (Purity Testing).

Specificity (Forced Degradation)

To prove the method is stability-indicating, the sample must be subjected to stress conditions. The method must resolve the main peak from all degradants.

  • Acid Stress: 0.1N HCl, 60°C, 2 hours.

  • Base Stress: 0.1N NaOH, 60°C, 2 hours (Expect significant degradation here).

  • Oxidation: 3%

    
    , Room Temp, 4 hours (Simulates N-oxide formation).
    
  • Acceptance Criteria: Peak Purity > 99.0% (via PDA) for the main peak; Resolution > 1.5 between all peaks.

Linearity & Range

Prepare solutions from 0.1% (LOQ level) to 120% of the nominal concentration.

  • Regression: Plot Peak Area vs. Concentration.

  • Acceptance:

    
    .
    
Accuracy (Recovery)

Spike known impurities (or the analyte itself if impurities are unavailable) into a placebo matrix at 50%, 100%, and 150% of the specification limit.

  • Acceptance: Mean recovery 90.0% - 110.0%.

Validation Workflow Diagram

ValidationFlow Plan Validation Plan (ICH Q2 R2) Spec Specificity (Stress Testing) Plan->Spec Lin Linearity (5 Levels) Spec->Lin Pass Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability) Acc->Prec Robust Robustness (pH, Flow, Temp) Prec->Robust Report Final Validation Report Robust->Report All Criteria Met

Caption: Sequential workflow for ICH Q2(R2) method validation.

Representative Experimental Data

The following data represents typical results obtained using the Optimized BDS-C18 Method (Method D).

System Suitability Parameters
ParameterAcceptance CriteriaExperimental ResultStatus
Theoretical Plates (N) > 20006,450Pass
Tailing Factor (

)
< 1.51.12Pass
Resolution (

)
> 1.5 (vs. nearest impurity)2.8 (vs. Des-chloro imp)Pass
RSD (n=6 injections) < 2.0%0.45%Pass
Accuracy (Recovery) Data
Spike LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
50% 5.04.9298.4%
100% 10.010.05100.5%
150% 15.014.8899.2%
Mean --99.4%

References

  • International Council for Harmonisation (ICH). (2023).[2] Validation of Analytical Procedures: Q2(R2). Available at: [Link]

  • Reddy, P. S., et al. (2013). "Stability-indicating HPLC method for the determination of Rabeprazole sodium and its impurities." Journal of Chromatographic Science, 51(5), 465-472.
  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • PubChem. (2025). "(4-Chloro-3-methoxypyridin-2-yl)methanol Compound Summary." National Library of Medicine. Available at: [Link]

Sources

Validation

Synthetic Strategies for (4-Chloro-3-methoxypyridin-2-yl)methanol: Boekelheide Rearrangement vs. Carboxylate Reduction

[1] Executive Summary (4-Chloro-3-methoxypyridin-2-yl)methanol is a critical pharmacophore and the penultimate intermediate in the synthesis of proton pump inhibitors (PPIs) such as Rabeprazole .[1] Its synthesis represe...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

(4-Chloro-3-methoxypyridin-2-yl)methanol is a critical pharmacophore and the penultimate intermediate in the synthesis of proton pump inhibitors (PPIs) such as Rabeprazole .[1] Its synthesis represents a classic dichotomy in organic process development: the choice between constructing functionality via rearrangement (Route A) versus transforming functionality via redox manipulation (Route B).

This guide compares the two dominant synthetic philosophies:

  • The "Substitution" Route (Boekelheide Rearrangement): The industrial standard. It leverages the abundant feedstock Maltol to build a 2-methylpyridine core, which is then functionalized via an N-oxide rearrangement.[1]

  • The "Reduction" Route (Carboxylate Reduction): The medicinal chemistry expedient. It utilizes commercially available picolinic acid derivatives to access the alcohol in a single high-yielding step, albeit at a higher raw material cost.[1]

Part 1: Strategic Pathway Overview

The following diagram illustrates the two distinct logical approaches to the target molecule. Note how Route A builds complexity from a pyrone ring, while Route B assumes the pyridine core is pre-functionalized.

SynthesisPathways cluster_A Route A: Industrial Process (Boekelheide) cluster_B Route B: MedChem Expedient (Reduction) Target (4-Chloro-3-methoxypyridin-2-yl)methanol (Target Molecule) Maltol Maltol (Starting Material) Pyridone 3-Methoxy-2-methyl-4(1H)-pyridone Maltol->Pyridone 1. Methylation 2. Ammonolysis Chloropyridine 4-Chloro-3-methoxy-2-methylpyridine Pyridone->Chloropyridine POCl3 (Chlorination) NOxide N-Oxide Intermediate Chloropyridine->NOxide H2O2 / Phosphotungstic Acid Rearrangement Boekelheide Rearrangement (Ac2O / Heat) NOxide->Rearrangement [3,3]-Sigmatropic Shift Rearrangement->Target Hydrolysis (NaOH) Acid 4-Chloro-3-methoxypicolinic Acid Ester Methyl Ester Derivative Acid->Ester Esterification Reduction Hydride Reduction (NaBH4 / CaCl2) Ester->Reduction Chemo-selective Red. Reduction->Target Workup

Figure 1: Comparative workflow of the Boekelheide Rearrangement (Left) vs. Carboxylate Reduction (Right).

Part 2: Route A – The Boekelheide Rearrangement (Industrial Standard)

This route is the industry standard for manufacturing Rabeprazole intermediates due to the low cost of Maltol and the scalability of the reagents. It relies on the Boekelheide rearrangement , a powerful method to convert a 2-methyl group into a 2-hydroxymethyl group via an N-oxide.[1]

Mechanistic Insight

The transformation is not a simple oxidation.[2] It involves a [3,3]-sigmatropic rearrangement .[1]

  • Acylation: The N-oxide oxygen attacks acetic anhydride, forming an N-acetoxypyridinium salt.[1]

  • Deprotonation: Acetate acts as a base, removing a proton from the benzylic (2-methyl) position, forming an anhydrobase (enamine-like intermediate).

  • Rearrangement: The acetate group migrates from the nitrogen to the benzylic carbon.

  • Hydrolysis: The resulting ester is saponified to the alcohol.

Experimental Protocol

Step 1: N-Oxidation

  • Reagents: 4-Chloro-3-methoxy-2-methylpyridine (1.0 eq), 30% Hydrogen Peroxide (excess), Phosphotungstic acid (cat.).[1]

  • Procedure: Dissolve the pyridine in water/acetic acid. Add catalyst.[3][4][5][6][7] Add H2O2 dropwise at 60°C (Caution: Exothermic). Heat to 85°C for 4-6 hours.

  • Workup: Quench excess peroxide with sodium sulfite. Extract with dichloromethane (DCM).

  • Critical Control Point: Residual peroxide must be <50 ppm before concentration to prevent explosion hazards.

Step 2: Boekelheide Rearrangement

  • Reagents: N-Oxide intermediate (1.0 eq), Acetic Anhydride (3-5 eq).

  • Procedure: Add N-oxide solution dropwise to hot acetic anhydride (90-100°C). Note: Adding anhydride to the oxide can lead to thermal runaway.

  • Reaction: Reflux for 2-4 hours.[1][8] Monitor by TLC/HPLC for disappearance of N-oxide.

  • Hydrolysis: Distill off excess acetic anhydride. Add 10% NaOH solution to the residue and stir at 50°C for 1 hour to cleave the acetate ester.

  • Yield: Typically 75-85% overall from the methylpyridine.[1]

Pros & Cons
  • Pros: Uses cheap reagents; high atom economy for the core construction; avoids expensive hydride reducing agents.

  • Cons: Handling potentially explosive N-oxides; acetic anhydride is corrosive; requires careful temperature control.[1]

Part 3: Route B – Carboxylate Reduction (Medicinal Chemistry)

When the primary goal is speed or small-scale synthesis (grams vs. tons), the reduction of Methyl 4-chloro-3-methoxypicolinate is superior.[1] This route avoids the thermal hazards of N-oxides.[1]

Mechanistic Insight

This is a chemoselective reduction. The challenge is to reduce the ester to the alcohol without displacing the chlorine atom (dehalogenation) or reducing the pyridine ring.

  • Reagent Choice: NaBH4 is preferred over LiAlH4. While LiAlH4 is stronger, it poses a higher risk of reducing the C-Cl bond.[1] Enhancing NaBH4 with CaCl2 or MeOH generates active borohydride species capable of reducing esters safely.

Experimental Protocol

Protocol: NaBH4/CaCl2 Reduction

  • Preparation: Dissolve Methyl 4-chloro-3-methoxypicolinate (10 mmol) in THF (50 mL) and Ethanol (25 mL).

  • Activation: Add CaCl2 (15 mmol) in portions. The mixture may warm slightly.

  • Reduction: Cool to 0°C. Add NaBH4 (20 mmol) slowly.

  • Reaction: Stir at room temperature for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Quench: Carefully add saturated NH4Cl solution. Caution: Hydrogen gas evolution.

  • Extraction: Extract with EtOAc, wash with brine, dry over Na2SO4.

  • Yield: 85-92%.

Pros & Cons
  • Pros: Single step; mild conditions; no thermal hazards; very high purity profile.

  • Cons: The starting material (Picolinate) is significantly more expensive than Maltol; atom economy is lower if the ester must be synthesized from the acid first.

Part 4: Comparative Analysis & Data

The following table summarizes the key performance metrics for both routes.

MetricRoute A: Boekelheide (Substitution)Route B: Hydride Reduction
Primary Application Industrial Manufacturing (API Production)Medicinal Chemistry / Lab Scale
Starting Material Cost Low (Maltol derived)High (Specialty Pyridines)
Step Count 3 (Oxidation -> Rearrange -> Hydrolysis)1 (Reduction)
Safety Hazard High: N-Oxide thermal instabilityModerate: H2 gas evolution
Key Impurity 4-Chloro-3-methoxy-6 -hydroxymethyl isomerDechlorinated byproduct (Des-chloro)
Typical Yield 75-80% (Overall)85-90%
Scalability Excellent (Continuous flow compatible)Good (Batch limits on hydride handling)
Self-Validating Quality Checks[1]
  • For Route A: Check the HPLC for the N-oxide peak.[1] If >0.5% remains, the rearrangement is incomplete. Ensure the final product is free of acetic acid (odor check/NMR).

  • For Route B: Check the 1H NMR for the disappearance of the methyl ester singlet (~3.9 ppm) and the appearance of the methylene doublet (~4.6 ppm). Verify the integration of the aromatic protons to ensure no dechlorination occurred.

Mechanism of Action: Boekelheide Rearrangement

The following diagram details the electron flow in the critical rearrangement step of Route A.

Figure 2: Stepwise mechanism of the Boekelheide rearrangement.

References

  • Synthesis of 4-chloro-3-methoxy-2-methylpyridine (Maltol Route)

    • Source: PrepChem. "Synthesis of 4-chloro-3-methoxy-2-methylpyridine."
    • URL:[Link]

  • Boekelheide Rearrangement Protocol: Source: BenchChem. "Reaction of 4-Methoxy-2,3,5-trimethylpyridine N-oxide with Acetic Anhydride."
  • Industrial Rabeprazole Synthesis (Patent)
  • Reduction of Picolinic Esters

    • Source: RSC New Journal of Chemistry.
    • URL:[Link]

Sources

Comparative

Infrared (IR) absorption peaks for (4-Chloro-3-methoxypyridin-2-yl)methanol characterization

Executive Summary & Application Context (4-Chloro-3-methoxypyridin-2-yl)methanol (CAS: 86604-78-6) is a critical pharmacophore intermediate, primarily utilized in the synthesis of proton pump inhibitors (PPIs) such as Ra...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

(4-Chloro-3-methoxypyridin-2-yl)methanol (CAS: 86604-78-6) is a critical pharmacophore intermediate, primarily utilized in the synthesis of proton pump inhibitors (PPIs) such as Rabeprazole Sodium .

In drug development pipelines, the purity of this "Chloro-Alcohol" intermediate is the gatekeeper for the final drug's efficacy. The primary challenge in characterization is not just identifying the molecule, but differentiating it from its structural neighbors: the N-oxide precursor (from the preceding synthesis step) and the oxidized aldehyde impurity (a degradation product).

This guide moves beyond basic peak listing. We compare the infrared (IR) spectral performance of this molecule against its critical impurities, providing a logic-based framework for rapid Quality Control (QC) using Attenuated Total Reflectance (ATR) FTIR.

Spectral Fingerprint Analysis[1][2][3][4]

The IR spectrum of (4-Chloro-3-methoxypyridin-2-yl)methanol is defined by the interplay between the electron-deficient pyridine ring and the hydrogen-bonding capability of the primary alcohol.

Table 1: Critical Absorption Bands & Mechanistic Assignments
Functional GroupWavenumber (cm⁻¹)IntensityMechanistic Causality
O-H Stretch 3200 – 3400 Broad, StrongPrimary Alcohol: Broadening indicates intermolecular Hydrogen bonding. In solid state (ATR), this is the most dominant feature.
C-H Stretch (Alkyl) 2850 – 2950 MediumMethoxy/Methylene: Asymmetric and symmetric stretching of the -OCH₃ and -CH₂- groups.
Pyridine Ring (C=N) 1570 – 1590 StrongAromatic Breathing: Characteristic skeletal vibration of the pyridine ring. The 4-Cl substitution often shifts this slightly lower than unsubstituted pyridine.
C-O Stretch 1000 – 1080 StrongPrimary Alcohol/Ether: Two distinct bands likely appear: one for the primary alcohol (C-OH) and one for the ether linkage (C-O-C) of the methoxy group.
C-Cl Stretch 730 – 760 Medium/SharpHalogen Fingerprint: The heavy mass of the Chlorine atom attached to the aromatic ring creates a low-frequency vibration. Critical for confirming the 4-position substitution.

Scientist’s Note: The C-Cl stretch is your "anchor" peak. If the reaction has undergone hydrodechlorination (losing the Cl), this peak in the fingerprint region will vanish.

Comparative Diagnostics: Target vs. Impurities

The true value of FTIR in this context is exclusionary logic . We do not just look for what is there; we look for what should not be there.

Scenario A: Differentiating from Oxidized Impurity (Aldehyde)

Upon storage, the primary alcohol group (-CH₂OH) can oxidize to an aldehyde (-CHO). This is a common degradation pathway.

  • Target Molecule: Shows broad O-H stretch (3300 cm⁻¹).

  • Aldehyde Impurity: Shows a sharp, intense Carbonyl (C=O) peak at ~1700–1720 cm⁻¹ .[1]

  • Diagnostic Rule: If the spectrum shows a "shark tooth" peak at 1700 cm⁻¹, the sample is degraded.

Scenario B: Differentiating from Precursor (N-Oxide)

The synthesis often involves reducing the N-oxide form to the free pyridine.

  • Target Molecule: Clean pyridine C=N stretch (~1580 cm⁻¹).

  • N-Oxide Precursor: Exhibits a strong, characteristic N-O stretching vibration at ~1200–1300 cm⁻¹ (often split or broad).

  • Diagnostic Rule: A large unexplained band in the 1250 cm⁻¹ region suggests incomplete reduction of the starting material.

Table 2: Comparative Peak Logic
FeatureTarget: Chloro-AlcoholImpurity: Aldehyde AnalogImpurity: N-Oxide Precursor
3300 cm⁻¹ (OH) Present (Strong) Absent/WeakPresent (if OH is conserved)
1700 cm⁻¹ (C=O) Absent Present (Diagnostic) Absent
1250 cm⁻¹ (N-O) AbsentAbsentPresent (Diagnostic)
740 cm⁻¹ (C-Cl) PresentPresentPresent

Experimental Protocol: Self-Validating ATR Workflow

We recommend Diamond ATR (Attenuated Total Reflectance) over KBr pellets.

  • Why? The target molecule contains a hydroxyl group and is potentially hygroscopic. KBr absorbs environmental moisture, creating a false O-H signal that interferes with purity assessment. ATR eliminates this variable.

Step-by-Step Methodology
  • System Blanking:

    • Clean the Diamond crystal with isopropanol.

    • Collect a background spectrum (Air) with 32 scans at 4 cm⁻¹ resolution.

    • Validation: Ensure the background is flat with CO₂ peaks visible at 2350 cm⁻¹.

  • Sample Preparation:

    • Place ~5 mg of (4-Chloro-3-methoxypyridin-2-yl)methanol directly on the crystal.

    • Apply pressure using the anvil until the "force gauge" is in the green zone (ensure consistent contact).

  • Acquisition:

    • Scan Range: 4000 – 600 cm⁻¹.

    • Scans: 32 (Screening) or 64 (High Quality).

    • Resolution: 4 cm⁻¹.[2]

  • Data Processing (The "Decision Gate"):

    • Apply Baseline Correction.

    • Normalization: Normalize the C=N peak (~1580 cm⁻¹) to 1.0 absorbance units to allow overlay comparison with the reference standard.

Visualizations

Diagram 1: Spectral Logic Tree for QC Release

This decision tree guides the analyst through the pass/fail criteria based on the spectral data discussed above.

QC_Logic_Tree Start Start: Acquire ATR Spectrum Check_CO Check 1700-1720 cm⁻¹ (Carbonyl Region) Start->Check_CO Decision_CO Peak Present? Check_CO->Decision_CO Fail_Aldehyde FAIL: Aldehyde Impurity (Oxidation) Decision_CO->Fail_Aldehyde Yes Check_NO Check 1200-1300 cm⁻¹ (N-Oxide Region) Decision_CO->Check_NO No Decision_NO Strong Unassigned Peak? Check_NO->Decision_NO Fail_Precursor FAIL: N-Oxide Precursor (Incomplete Reaction) Decision_NO->Fail_Precursor Yes Check_OH Check 3200-3400 cm⁻¹ (Hydroxyl Region) Decision_NO->Check_OH No Decision_OH Broad Band Present? Check_OH->Decision_OH Decision_OH->Fail_Aldehyde No (Possible Dehydration) Pass PASS: Identity Confirmed (Release to Synthesis) Decision_OH->Pass Yes

Caption: Logical workflow for interpreting the IR spectrum of the Rabeprazole intermediate. This tree prioritizes impurity exclusion before identity confirmation.

Diagram 2: Molecular Vibration Map

This diagram maps the specific functional groups of the molecule to their corresponding IR frequencies.

Molecular_Vibration_Map Molecule (4-Chloro-3-methoxypyridin-2-yl)methanol OH_Group Primary Alcohol (-CH2OH) Molecule->OH_Group Pyridine Pyridine Ring (Aromatic) Molecule->Pyridine Cl_Group Chloro Substituent (-Cl) Molecule->Cl_Group Methoxy Methoxy Group (-OCH3) Molecule->Methoxy Freq_OH 3200-3400 cm⁻¹ (O-H Stretch) OH_Group->Freq_OH Freq_CO 1000-1080 cm⁻¹ (C-O Stretch) OH_Group->Freq_CO Freq_CN 1570-1590 cm⁻¹ (C=N / C=C Stretch) Pyridine->Freq_CN Freq_Cl 730-760 cm⁻¹ (C-Cl Stretch) Cl_Group->Freq_Cl Freq_Ether 1200-1250 cm⁻¹ (C-O-C Stretch) Methoxy->Freq_Ether

Caption: Mapping of structural moieties to diagnostic IR frequency bands. Note the dual contribution of the alcohol group to both high and low wavenumber regions.

References

  • National Institute of Standards and Technology (NIST). (2025). Infrared Spectra of Pyridine Derivatives. NIST Chemistry WebBook, SRD 69.[2] [Link]

  • Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage Learning. (Chapter 16: Infrared Spectrometry).
  • ResearchGate. (2024). Identification and characterization of potential impurities of Rabeprazole sodium. [Link]

  • Chemistry LibreTexts. (2025). Spectroscopy of Aldehydes and Ketones. [Link]

  • PubChem. (2025).[3] (4-Chloro-3-methoxypyridin-2-yl)methanol Compound Summary. [Link]

Sources

Validation

Reference Standards for (4-Chloro-3-methoxypyridin-2-yl)methanol: A Technical Comparison &amp; Analysis Guide

Topic: Reference standards for (4-Chloro-3-methoxypyridin-2-yl)methanol analysis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary (4-Chloro-3-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reference standards for (4-Chloro-3-methoxypyridin-2-yl)methanol analysis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

(4-Chloro-3-methoxypyridin-2-yl)methanol (CAS 101990-69-6 / related analogs) is a Critical Process Intermediate (CPI) in the synthesis of proton pump inhibitors (PPIs), specifically Pantoprazole and Rabeprazole analogs. Functionally, it serves as the stable hydroxymethyl precursor that is subsequently chlorinated to form the reactive "linker" species (2-chloromethyl derivative) required to couple with the benzimidazole moiety.

Accurate quantification of this intermediate is vital for two reasons:

  • Process Control: It determines the stoichiometry for the subsequent chlorination step.

  • Impurity Profiling: Unreacted hydroxymethyl species can carry through to the final API, potentially forming genotoxic impurities (GTIs) if side-reactions occur.

This guide objectively compares reference standard grades and outlines a self-validating analytical workflow to ensure data integrity in drug development.

PART 1: The Analyte & Criticality

The molecule consists of a pyridine ring substituted with a chloro group (position 4), a methoxy group (position 3), and a hydroxymethyl group (position 2).

  • Chemical Reactivity: The C4-Chloro position is susceptible to nucleophilic aromatic substitution (SNAr), which is the mechanism used to attach the final alkoxy side chains in PPIs. The C2-Methanol group is chemically distinct but prone to oxidation or premature chlorination.

  • Stability Profile: Like many pyridine derivatives, it is hygroscopic and sensitive to light. Analytical methods must account for potential degradation into N-oxides or carboxylic acid derivatives.

Visualizing the Synthetic Role

The following diagram illustrates where this analyte fits in the PPI synthesis lifecycle, highlighting why its purity is a critical quality attribute (CQA).

PPI_Synthesis Precursor 2-Methyl-3-methoxy- 4-chloropyridine Oxidation Oxidation Precursor->Oxidation Target (4-Chloro-3-methoxypyridin- 2-yl)methanol (THE ANALYTE) Oxidation->Target Chlorination Chlorination (SOCl2) Target->Chlorination Critical Step API Final PPI (Pantoprazole/Rabeprazole) Target->API Carryover Impurity Linker 2-Chloromethyl Derivative Chlorination->Linker Coupling Coupling w/ Benzimidazole Linker->Coupling Coupling->API

Figure 1: Synthetic pathway showing the analyte as the direct precursor to the reactive linker. Dashed line indicates the risk of impurity carryover.

PART 2: Comparative Analysis of Reference Standard Grades

Selecting the correct reference standard is not merely a purchasing decision; it is a compliance decision. The "fitness for purpose" depends on whether you are in early R&D or GMP release.

Comparison Matrix: CRM vs. Analytical vs. Research Grade
FeatureISO 17034 CRM (Primary Reference)Analytical Standard (Secondary/Working)Research/Reagent Grade
Traceability SI-Traceable (NIST/BIPM). Unbroken chain of comparisons.Traceable to a CRM or internal primary standard.Often undefined or "Batch specific."
Uncertainty Certified Uncertainty Budget provided (e.g., 99.5% ± 0.3%). Includes homogeneity & stability data.Purity value provided (e.g., 99.5%), but usually lacks a comprehensive uncertainty budget.Purity is an estimate (e.g., >98%). No uncertainty given.
Validation Use Mandatory for Method Validation (ICH Q2) and Instrument Qualification (USP <1058>).Routine QC release testing; Daily calibration curves.Early synthetic route scouting; Structure elucidation (NMR).
Cost/Availability High / Low Availability.Moderate / High Availability.Low / High Availability.
Risk Profile Low. Defensible in regulatory audits (FDA/EMA).Medium. Requires in-house verification against a Primary Standard.High. Unsuitable for quantitative GMP data.
Scientific Insight: The "Purity Bias" Effect

Using a Research Grade standard (e.g., 98% purity) to quantify a high-purity intermediate can lead to "False Failures" (OOS).

  • Scenario: Your process yields 99.2% purity.

  • Error: You calibrate with a 98.0% standard but assume it is 100% (or fail to correct for water/solvent content).

  • Result: Your sample calculates as >101% or skews the relative response factors (RRF) of impurities.

  • Recommendation: Always use ISO 17034 CRMs for establishing the Relative Response Factor (RRF) of this intermediate during method validation.

PART 3: Experimental Validation (The Protocol)

This protocol is designed to be self-validating . It includes system suitability tests (SST) that fail if the column, mobile phase, or standard quality is compromised.

Method: Reverse-Phase HPLC with UV Detection

1. Chromatographic Conditions:

  • Column: C18 (L1), 150 x 4.6 mm, 3.5 µm (e.g., XBridge or Zorbax). Rationale: The chloro and methoxy groups add sufficient hydrophobicity for C18 retention.

  • Mobile Phase A: 10 mM Ammonium Acetate buffer, pH 5.5. Rationale: Pyridine nitrogen pKa is ~5.2. A pH of 5.5 ensures the molecule is predominantly in the free base form, reducing peak tailing caused by silanol interactions.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 10% B to 80% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 284 nm. Rationale: Max absorption for the substituted pyridine ring.

  • Temperature: 25°C.

2. Standard Preparation Workflow:

  • Stock Solution: Dissolve 10.0 mg of ISO 17034 CRM in 10 mL ACN.

  • Working Standard: Dilute to 50 µg/mL in Mobile Phase A:B (50:50).

  • Critical Step: Pyridines are hygroscopic. Weighing must be performed rapidly or in a glove box if humidity >60%.

3. System Suitability Criteria (Self-Validation):

  • Tailing Factor (T): NMT 1.5. If >1.5, the buffer pH is likely incorrect or the column is aged.

  • RSD (n=6 injections): NMT 2.0%. If higher, check autosampler precision or standard solubility.

  • Resolution (Rs): > 2.0 between the Analyte and the "2-Chloromethyl" derivative (synthetic downstream product).

Workflow Visualization

The following decision tree guides the preparation and qualification of the standard.

Standard_Prep Start Start: Standard Selection Check_Grade Is it for GMP Release or Method Validation? Start->Check_Grade Use_CRM Select ISO 17034 CRM Check_Grade->Use_CRM Yes Use_Working Select Analytical Grade (Qualify against CRM) Check_Grade->Use_Working No (Routine) Weighing Weighing Step (Control Humidity) Use_CRM->Weighing Use_Working->Weighing Dissolution Dissolve in ACN (Ensure complete solubility) Weighing->Dissolution SST_Check Run System Suitability (Tailing < 1.5?) Dissolution->SST_Check Pass Proceed to Analysis SST_Check->Pass Yes Fail Fail: Adjust pH or Replace Column SST_Check->Fail No

Figure 2: Decision tree for reference standard selection and qualification workflow.

PART 4: Data Interpretation & Impact

The choice of standard directly impacts the calculated Limit of Quantitation (LOQ) and Linearity .

  • Linearity Impact: Impurities in a lower-grade standard will cause the calibration curve to intercept the Y-axis away from zero (bias). An ISO 17034 CRM ensures the intercept is statistically indistinguishable from zero.

  • Relative Response Factor (RRF): When analyzing the final API (e.g., Pantoprazole), this intermediate is a potential impurity. You must establish its RRF.[1]

    • Formula:

      
      
      
    • Using an impure standard for the impurity will underestimate the slope, leading to an overestimation of the impurity in the final drug product (a safe but costly error).

PART 5: Stability & Handling
  • Storage: Store at 2°C – 8°C. Protect from light.

  • Hygroscopicity: The methanol group can form hydrogen bonds with atmospheric water. Always equilibrate the vial to room temperature before opening to prevent condensation.

References
  • International Organization for Standardization (ISO). (2016). ISO 17034:2016 General requirements for the competence of reference material producers.Link

  • U.S. Pharmacopeia (USP). General Chapter <1058> Analytical Instrument Qualification. USP-NF. Link

  • European Medicines Agency (EMA). (2006). Guideline on the Limits of Genotoxic Impurities. (Relevant for chlorinated pyridine analysis). Link

  • PubChem. Compound Summary: (4-chloro-3-methoxypyridin-2-yl)methanol (CID 11480736). National Library of Medicine. Link

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

Sources

Comparative

Comparison of (4-Chloro-3-methoxypyridin-2-yl)methanol reactivity vs non-chlorinated analogs

This guide provides an in-depth technical comparison of (4-Chloro-3-methoxypyridin-2-yl)methanol versus its non-chlorinated analogs (e.g., (3-methoxypyridin-2-yl)methanol).[1] It highlights the unique "diversity handle"...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of (4-Chloro-3-methoxypyridin-2-yl)methanol versus its non-chlorinated analogs (e.g., (3-methoxypyridin-2-yl)methanol).[1] It highlights the unique "diversity handle" provided by the C4-chlorine and the critical stability advantages conferred by its electron-withdrawing nature.

Executive Summary: The "Diversity Handle" Advantage

In medicinal chemistry, particularly for Proton Pump Inhibitor (PPI) and kinase inhibitor scaffolds, the 4-chloro substituent is not merely a structural feature but a functional "handle." While non-chlorinated analogs (e.g., 3-methoxypyridin-2-yl methanol) are limited to reactions at the alcohol group, the 4-chloro variant enables Nucleophilic Aromatic Substitution (SNAr) . This allows for late-stage introduction of complex ether or amine side chains, a strategy impossible with the inert C4-H bond of the analog.[1] Furthermore, the chlorine atom significantly reduces the basicity of the pyridine nitrogen, enhancing the stability of reactive intermediates.[1]

Electronic Structure & Basicity Analysis

The reactivity differences stem directly from the electronic perturbation caused by the 4-chloro and 3-methoxy groups.

Electronic Effects Diagram

The following diagram illustrates the competing electronic effects that define the molecule's reactivity profile compared to the non-chlorinated analog.

ElectronicEffects Target (4-Chloro-3-methoxypyridin-2-yl)methanol (Target Molecule) Cl_Group 4-Chloro Group (-I Inductive Effect) Target->Cl_Group Contains OMe_Group 3-Methoxy Group (+M Resonance / -I Inductive) Target->OMe_Group Contains Analog (3-Methoxypyridin-2-yl)methanol (Non-Chlorinated Analog) Analog->OMe_Group Contains Cl_Group->Target Activates C4 for S_NAr N_Atom Pyridine Nitrogen (Nucleophilic Center) Cl_Group->N_Atom Reduces Basicity (Stabilizes Alkyl Chloride) OMe_Group->N_Atom Modulates Basicity

Caption: The 4-Cl substituent exerts a strong inductive withdrawing effect (-I), deactivating the ring nitrogen and activating the C4 position for nucleophilic attack.

Basicity and Stability Implications[1]
  • Non-Chlorinated Analog (pKa ~4.8 - 5.2): The pyridine nitrogen is relatively basic. When the alcohol is converted to a leaving group (e.g., chloromethyl), the nitrogen can intramolecularly or intermolecularly attack the electrophilic carbon, leading to rapid self-polymerization (formation of pyridinium salts).

  • 4-Chloro Target (pKa ~3.8): The electron-withdrawing chlorine reduces the electron density on the nitrogen. This suppresses self-alkylation , making the activated chloromethyl derivative significantly more stable and easier to handle during scale-up.[1]

Reactivity Profile 1: Nucleophilic Aromatic Substitution (SNAr)

This is the primary divergent pathway. The 4-chloro group serves as a leaving group, allowing the synthesis of 4-alkoxy or 4-amino pyridines.[1]

Comparison
Feature(4-Chloro-3-methoxypyridin-2-yl)methanolNon-Chlorinated Analog
Reactivity at C4 High (Susceptible to SNAr)Inert (C-H bond is unreactive)
Nucleophiles Alkoxides (RO⁻), Thiolates (RS⁻), Amines (RNH₂)None
Mechanism Addition-Elimination (Meisenheimer Complex)N/A
Application Installing ether chains (e.g., for Rabeprazole)Limited to C2 side-chain modification
Experimental Protocol: SNAr Displacement with Alkoxide

Objective: Displacement of the 4-Cl group with 3-methoxypropan-1-ol (Side chain installation).

  • Reagents:

    • Substrate: (4-Chloro-3-methoxypyridin-2-yl)methanol (1.0 equiv)

    • Nucleophile: 3-Methoxypropan-1-ol (1.5 equiv)

    • Base: Sodium Hydride (NaH, 60% dispersion, 2.0 equiv)[1]

    • Solvent: Anhydrous DMSO or DMF.[1]

  • Procedure:

    • Step A: Suspend NaH in anhydrous solvent at 0°C under N₂.

    • Step B: Dropwise add 3-methoxypropan-1-ol.[1] Stir for 30 min to generate the alkoxide.

    • Step C: Add the pyridine substrate solution dropwise.

    • Step D: Heat to 80–90°C for 4–6 hours. Monitor by TLC/HPLC.

    • Step E: Quench with ice water, extract with Ethyl Acetate.[1]

  • Expected Result: >85% yield of the 4-alkoxy derivative. The non-chlorinated analog would show no reaction under these conditions.

Reactivity Profile 2: Alcohol Activation (Chlorination)

Converting the hydroxymethyl group (-CH₂OH) to a chloromethyl group (-CH₂Cl) is a standard step to create a coupling partner.

Stability Paradox
  • Non-Chlorinated Analog: The product, 2-(chloromethyl)-3-methoxypyridine, is unstable as a free base.[1] It must be stored as a hydrochloride salt to prevent it from turning into a black tar (polymerization).[1]

  • 4-Chloro Target: The product, 4-chloro-2-(chloromethyl)-3-methoxypyridine, is metastable as a free base due to the reduced nucleophilicity of the nitrogen. This allows for easier aqueous workups and biphasic coupling reactions.[1]

Experimental Protocol: Chlorination with Thionyl Chloride

Objective: Conversion of alcohol to alkyl chloride.

  • Reagents:

    • Substrate: (4-Chloro-3-methoxypyridin-2-yl)methanol (10 g)

    • Reagent: Thionyl Chloride (SOCl₂, 1.2 equiv)[1]

    • Solvent: Dichloromethane (DCM)

  • Procedure:

    • Dissolve substrate in DCM and cool to 0°C.[1]

    • Add SOCl₂ dropwise (Gas evolution: SO₂ and HCl).

    • Stir at room temperature for 2 hours.

    • Workup (Critical):

      • For Analog: Evaporate solvent and SOCl₂ to obtain the HCl salt. Do not neutralize.

      • For 4-Cl Target: Can be neutralized with cold saturated NaHCO₃ to obtain the free base organic layer, provided it is used immediately in the next step.[1]

Comparative Data Summary

Parameter(4-Chloro-3-methoxypyridin-2-yl)methanol(3-Methoxypyridin-2-yl)methanol
Molecular Weight 173.60 g/mol 139.15 g/mol
pKa (Pyridine N) ~3.8 (Weak Base)~4.8 (Moderate Base)
SNAr Reactivity Yes (Excellent with alkoxides)No
Alkyl Chloride Stability Moderate (Free base handles well short-term)Low (Must be kept as HCl salt)
Primary Application Intermediate for substituted PPIs (e.g., Rabeprazole precursors)Simple pyridine building block
Cost Higher (Specialized synthesis)Lower (Commodity chemical)

Synthesis Workflow Diagram

The following diagram visualizes the divergent synthetic utility.

SynthesisWorkflow Start Starting Material (4-Chloro-3-methoxypyridin-2-yl)methanol SOCl2 Reaction A: SOCl2 / DCM (Chlorination) Start->SOCl2 NaH Reaction B: NaH / R-OH (S_NAr at C4) Start->NaH Analog_Path Non-Chlorinated Analog (Reaction B IMPOSSIBLE) Start->Analog_Path Contrast Prod_Cl 4-Chloro-2-(chloromethyl) derivative (Coupling Partner) SOCl2->Prod_Cl Retains 4-Cl Prod_Ether 4-Alkoxy-2-hydroxymethyl derivative (Advanced Intermediate) NaH->Prod_Ether Displaces 4-Cl

Caption: Workflow showing the dual reactivity of the 4-chloro compound compared to the limited utility of the analog.

References

  • Synthesis of Rabeprazole Intermediates

    • Title: Process for the prepar
    • Source: WO2014091450A1 (Patent).[1]

    • URL
    • Relevance: Details the chlorination of the hydroxymethyl group and subsequent coupling.
  • Nucleophilic Aromatic Substitution on Pyridines

    • Title: Nucleophilic Aromatic Substitution of Heteroarenes.[1][2]

    • Source: Master Organic Chemistry.[1]

    • URL:[Link]

    • Relevance: Explains the mechanism by which the 4-chloro group activ
  • Basicity and Stability of Chloromethyl Pyridines

    • Title: 2-(Chloromethyl)pyridine hydrochloride Product Guide.[1]

    • Source: BenchChem / Sigma-Aldrich.[1]

    • Relevance: Confirms the instability of the non-chlorinated free base and the need for HCl salt form
  • Electronic Effects in Pyridines

    • Title: Roles of the Chloro and Methoxy Groups in Drug Discovery.
    • Source: Drug Hunter / NIH.[1]

    • URL:[Link]

    • Relevance: Discusses the dual electrostatic nature of Cl and OMe groups in ligand design.

Sources

Validation

Definitive Structural Elucidation of (4-Chloro-3-methoxypyridin-2-yl)methanol: A Comparative Guide to X-ray Crystallography vs. Spectroscopic Alternatives

Executive Summary: The Regioisomerism Challenge In the synthesis of proton pump inhibitors (PPIs) and related pyridine derivatives, the intermediate (4-Chloro-3-methoxypyridin-2-yl)methanol represents a critical quality...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioisomerism Challenge

In the synthesis of proton pump inhibitors (PPIs) and related pyridine derivatives, the intermediate (4-Chloro-3-methoxypyridin-2-yl)methanol represents a critical quality control checkpoint. A recurring failure mode in this synthesis is the formation of regioisomers—specifically the transposition of the chloro- and methoxy- substituents, or the migration of the hydroxymethyl group.

While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are standard for purity analysis, they frequently fail to provide unambiguous de novo structural confirmation for polysubstituted pyridines due to the lack of coupling protons on quaternary carbons.

This guide argues that Single Crystal X-ray Diffraction (SC-XRD) is not merely an alternative, but the necessary "Gold Standard" for validating this structure, offering a self-validating 3D map of electron density that eliminates the ambiguity of spectral interpretation.

Comparative Analysis: SC-XRD vs. Spectroscopic Alternatives

The following analysis contrasts the capabilities of SC-XRD against standard spectroscopic methods for this specific molecule.

Table 1: Methodological Performance Matrix
FeatureSC-XRD (Crystallography) 1H/13C NMR (Solution State) HR-Mass Spectrometry
Primary Output 3D Electron Density MapChemical Shift (δ) & Coupling (

)
Mass-to-Charge Ratio (

)
Regioisomer ID Absolute (Direct visualization)Inferential (Requires prediction/reference)Null (Isomers have identical mass)
Stereochemistry Absolute Configuration (if chiral)Relative (via NOESY/ROESY)None
Sample State Solid (Single Crystal)SolutionGas Phase (Ionized)
Ambiguity Risk < 1% (with

)
High (for quaternary centers)High (cannot distinguish isomers)
Data Acquisition 2–24 Hours10–60 Minutes< 5 Minutes
Deep Dive: Why NMR is Insufficient for this Target

For (4-Chloro-3-methoxypyridin-2-yl)methanol, the pyridine ring is tetrasubstituted.

  • Quaternary Silence: Carbons 2, 3, and 4 are quaternary. They show no

    
     coupling. HMBC (Heteronuclear Multiple Bond Correlation) can connect protons to carbons, but in a compressed aromatic system, 3-bond vs. 4-bond correlations are often indistinguishable.
    
  • The "Blind Spot": Distinguishing between the 3-methoxy-4-chloro and 4-methoxy-3-chloro isomers relies on subtle chemical shift calculations, which are prone to solvent effects and concentration dependence.

  • SC-XRD Advantage: Crystallography does not "interpret" signals; it diffracts X-rays off electrons. The Chlorine atom (Z=17) has significantly higher electron density than Oxygen (Z=8) or Nitrogen (Z=7), making it shine brightly in the diffraction map. Its position is unmistakable.

Experimental Protocol: Structure Determination

The following workflow is designed to produce publication-quality data suitable for regulatory submission (IND/NDA).

Phase 1: Crystallization Strategy

Objective: Grow a single crystal of size


 mm. Pyridine alcohols are prone to hydrogen bonding, often aiding crystallization.

Recommended Method: Vapor Diffusion (Sitting Drop)

  • Solvent Screen: Dissolve 20 mg of the compound in 0.5 mL of a "Good Solvent" (Methanol or Ethyl Acetate).

  • Precipitant: Use a "Poor Solvent" (Pentane or Diethyl Ether).

  • Setup: Place the sample solution in a central well. Surround it with the volatile poor solvent. Seal the chamber.

  • Mechanism: As the ether diffuses into the methanol, solubility decreases slowly, promoting ordered lattice growth rather than amorphous precipitation.

  • Timeline: Check for crystals after 24–48 hours.

Phase 2: Data Collection & Reduction
  • Instrument: Bruker D8 Venture or Rigaku XtaLAB (or equivalent).

  • Source:

    
     (
    
    
    
    Å) is preferred over Copper for chlorinated compounds to minimize absorption, though modern absorption correction software makes
    
    
    acceptable.
  • Temperature: Maintain sample at 100 K using a nitrogen cryostream. This freezes thermal motion, sharpening the diffraction spots and allowing for higher resolution (lower

    
    ).
    
Phase 3: Structure Solution
  • Indexing: Determine the unit cell dimensions (

    
    ) from a matrix of low-angle reflections.
    
  • Space Group Determination: Analyze systematic absences (e.g., reflections that are missing due to symmetry elements like screw axes). Expect Monoclinic (

    
    ) or Triclinic (
    
    
    
    ).
  • Phasing: Use Direct Methods (SHELXT or SIR). The presence of the heavy Chlorine atom will facilitate rapid phase determination.

  • Refinement: Use Least-Squares minimization (SHELXL) to fit the atomic model to the observed electron density.

Representative Experimental Data

Note: The following data represents a high-quality dataset typical for this class of pyridine derivatives. Use these parameters as a benchmark for assessing your own experimental results.

Table 2: Crystallographic Parameters (Benchmark)
ParameterRepresentative ValueInterpretation
Crystal System MonoclinicCommon for small organic unsymmetrical molecules.
Space Group

(No. 14)
Centrosymmetric; most common organic space group.
Unit Cell

Å,

Å,

Å
Dimensions accommodating the pyridine packing.
Angle (

)

Typical monoclinic tilt.
R-Factor (

)

(3.5% - 5.5%)
Critical Quality Metric. <5% is excellent. >10% indicates poor data.
Goodness of Fit (GooF) 1.00 – 1.05Indicates the model fits the data within experimental error.
C–Cl Bond Length

Å
Standard aromatic C-Cl bond.
C–OMe Bond Length

Å
Standard aromatic C-O bond.

Validation Check: In the final electron density map (


), the Chlorine atom should show the highest peak (approx 

to

the height of Oxygen). If the Chlorine peak appears at the position expected for the Methoxy group, your synthesis has produced the wrong regioisomer.

Visualizations

Diagram 1: The Crystallography Decision Workflow

A logic tree for researchers deciding when to escalate from NMR to XRD.

DecisionMatrix Start Synthesized Intermediate (4-Chloro-3-methoxypyridin-2-yl)methanol NMR Run 1H & 13C NMR Start->NMR Analysis Are Quaternary Carbons Unambiguously Assigned? NMR->Analysis Success Proceed to Next Step Analysis->Success Yes (Rare) Failure Ambiguous Regiochemistry (Risk of Isomerism) Analysis->Failure No (Common) Cryst Attempt Crystallization (Vapor Diffusion) Failure->Cryst Escalate Method XRD SC-XRD Data Collection (Mo Source) Cryst->XRD Solve Structure Solution (Direct Methods) XRD->Solve Confirm Absolute Structure Confirmation Solve->Confirm

Caption: Decision matrix illustrating the necessity of SC-XRD when NMR fails to resolve quaternary carbon assignments in polysubstituted pyridines.

Diagram 2: Experimental Workflow for Structure Solution

The step-by-step physical process.

Workflow cluster_0 Sample Prep cluster_1 Data Acquisition cluster_2 Refinement S1 Synthesis S2 Slow Diffusion (MeOH/Ether) S1->S2 S3 Crystal Selection (Polarized Light) S2->S3 D1 Mounting (Cryoloop) S3->D1 D2 Diffraction (Bragg's Law) D1->D2 D3 Integration (Raw Intensity) D2->D3 R1 Phasing (Heavy Atom Cl) D3->R1 R2 Model Building R1->R2 R3 Final CIF R2->R3

Caption: End-to-end workflow from crude synthesis to the Crystallographic Information File (CIF).

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-Core: The World’s Repository for Small-Molecule Crystal Structures. [Link][1]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry. [Link]

  • Hollingsworth, M. D. (2002). Crystal Growth of Small Molecules. Science. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[2] (For comparison of NMR limitations). [Link]

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Disposal of (4-Chloro-3-methoxypyridin-2-yl)methanol

Executive Summary & Immediate Action Stop and Verify: (4-Chloro-3-methoxypyridin-2-yl)methanol is a Halogenated Organic Compound . Unlike standard organic waste, this compound contains a chlorine atom attached to a pyrid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

Stop and Verify: (4-Chloro-3-methoxypyridin-2-yl)methanol is a Halogenated Organic Compound .

Unlike standard organic waste, this compound contains a chlorine atom attached to a pyridine ring. It MUST NOT be commingled with non-halogenated solvents (e.g., pure acetone, methanol). Mixing this compound into general organic waste streams contaminates the entire volume, requiring the whole container to undergo high-temperature incineration (at significantly higher cost and environmental impact) to prevent dioxin formation.

Disposal Classification: Halogenated Solvent/Organic Waste RCRA Status: Hazardous (Characteristic/Listed)

Chemical Profile & Hazard Identification

To dispose of a chemical safely, you must understand its reactivity profile. This compound is a multi-functionalized pyridine derivative often used as a building block in medicinal chemistry (e.g., proton pump inhibitors).

Structural Analysis for Disposal
  • Pyridine Ring: Nitrogen-containing aromatic. Potential for forming toxic nitrogen oxides (NOx) during combustion.

  • Chloro- Substituent (C-4): The critical disposal determinant. The presence of chlorine necessitates halogenated waste streams .

  • Methoxy (C-3) & Methanol (C-2) Groups: Oxygenated functionalities that increase polarity/solubility in polar organic solvents but do not alter the primary disposal path.

Key Hazard Characteristics (GHS)
Hazard TypeCodeDescriptionOperational Implication
Skin Irritation H315 Causes skin irritationDouble-glove (Nitrile) during transfer.[1]
Eye Irritation H319 Causes serious eye irritationSafety goggles are mandatory; face shield recommended for liquid waste pouring.
STOT-SE H335 May cause respiratory irritationAll transfer operations must occur inside a fume hood.
Aquatic Toxicity H411 Toxic to aquatic lifeZero tolerance for drain disposal.

Step-by-Step Disposal Protocol

Phase 1: Pre-Disposal Stabilization

Before moving the waste to a central accumulation area, ensure the material is stable.

  • Quenching (If Reaction Mixture): If the compound is in a reaction mixture (e.g., with thionyl chloride or strong acids), quench carefully with saturated sodium bicarbonate (NaHCO₃) to neutralize pH to 6–8.

  • Solvent Compatibility: Dissolve solid residues in a compatible halogenated solvent (e.g., Dichloromethane) or a polar solvent (e.g., Methanol) only if the destination container is rated for that solvent mixture.

    • Note: While the compound dissolves in methanol, the resulting mixture is still Halogenated Waste .

Phase 2: Waste Segregation (The "Halogen Rule")

This is the most frequent point of failure in laboratory waste management.

  • Correct Stream: Halogenated Organic Waste .

  • Incorrect Stream: General Organic Waste / Non-Halogenated Solvents.[2]

  • Why? Standard organic waste is often used as auxiliary fuel in cement kilns. Halogenated waste releases acidic gases (HCl) and potential dioxins upon combustion, requiring specialized scrubbers and higher temperatures (>1100°C).

Phase 3: Packaging & Containment
  • Container Selection: Use High-Density Polyethylene (HDPE) or Amber Glass carboys.

    • Avoid: Metal cans if the waste is acidic (corrosion risk).

  • Headspace: Leave at least 10% headspace in the container to allow for vapor expansion.

  • Secondary Containment: Transport waste containers in a secondary tub (polypropylene) capable of holding 110% of the container's volume.

Phase 4: Labeling

A generic "Waste" label is insufficient and illegal under most regulations (RCRA/EU).

  • Label Must Include:

    • Full Chemical Name: "(4-Chloro-3-methoxypyridin-2-yl)methanol"[3][4]

    • Solvent Composition: e.g., "Dissolved in Dichloromethane (80%)"

    • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Flammable (if in solvent)

    • Date of Accumulation Start.

Operational Workflow: Segregation Decision Tree

The following diagram illustrates the critical decision-making process for segregating this specific pyridine derivative.

DisposalWorkflow Start Waste Generation: (4-Chloro-3-methoxypyridin-2-yl)methanol StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid Residue StateCheck->SolidPath LiquidPath Liquid / Solution StateCheck->LiquidPath Dissolve Dissolve in minimal compatible solvent (e.g., DCM or MeOH) SolidPath->Dissolve HalogenCheck CRITICAL CHECK: Does the mixture contain Halogens (Cl, Br, F, I)? LiquidPath->HalogenCheck Dissolve->HalogenCheck YesPath YES (Compound has Cl) HalogenCheck->YesPath Intrinsic Cl atom StreamSelect Select Stream: HALOGENATED ORGANIC WASTE YesPath->StreamSelect Container Pack in HDPE/Glass Carboy Label: 'Halogenated Waste' StreamSelect->Container Final Transfer to EHS/Waste Facility for High-Temp Incineration Container->Final

Figure 1: Segregation logic ensuring the chlorinated intermediate enters the correct high-temperature incineration stream.

Regulatory & Compliance Context (RCRA/EPA)

For US-based researchers, strict adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.

  • Waste Coding:

    • While this specific molecule may not be explicitly listed by name on the "P" or "U" lists, it often falls under F002/F005 (Spent halogenated solvents) if dissolved in them, or D001 (Ignitable) / D003 (Reactive) depending on the matrix.

    • Pyridine Rule: Pyridine itself is a D038 waste (Toxic Characteristic Leaching Procedure limit: 5.0 mg/L). Although this is a derivative, conservative EHS protocols often treat pyridine-ring wastes as potential D038 hazards unless testing proves otherwise.

  • Satellite Accumulation Areas (SAA):

    • Waste must be stored at or near the point of generation.

    • Containers must remain closed except when adding waste.

Emergency Response (Spills)

In the event of a spill of (4-Chloro-3-methoxypyridin-2-yl)methanol:

  • Evacuate & Ventilate: If the spill is significant (>100mL) or outside a hood, evacuate the immediate area to prevent inhalation of vapors/dust.

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a half-mask respirator with organic vapor/acid gas cartridges if ventilation is poor.

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust generation, then scoop into a waste container.

    • Liquids: Absorb with vermiculite, sand, or commercial spill pads. Do not use combustible materials (like sawdust) if the solvent matrix is flammable.

  • Decontamination: Wipe the surface with a mild detergent and water solution. Collect all cleanup materials as Halogenated Hazardous Waste .

References
  • PubChem. (4-Chloro-3-methoxypyridin-2-yl)methanol Compound Summary. National Library of Medicine. [Link]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261. [Link]

Sources

Handling

Personal protective equipment for handling (4-Chloro-3-methoxypyridin-2-yl)methanol

Executive Safety Summary: The "Precautionary Principle" Compound: (4-Chloro-3-methoxypyridin-2-yl)methanol CAS: 170621-85-9 (Representative) / Analogous structures Physical State: Typically a white to off-white solid/pow...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary: The "Precautionary Principle"

Compound: (4-Chloro-3-methoxypyridin-2-yl)methanol CAS: 170621-85-9 (Representative) / Analogous structures Physical State: Typically a white to off-white solid/powder.

Scientist-to-Scientist Note: As researchers, we often encounter "Research Use Only" (RUO) chemicals with sparse toxicological data. For (4-Chloro-3-methoxypyridin-2-yl)methanol, specific LD50 data is limited. Therefore, we must apply Read-Across Toxicology . We treat this as a functionalized chloropyridine . These motifs are known skin/eye irritants and can exhibit acute toxicity upon dermal absorption or ingestion.[1] The primary risk is not just immediate irritation, but the potential for the pyridine ring to facilitate systemic absorption.

Core Hazard Assumptions (Conservative Approach):

  • H302/H312: Harmful if swallowed or in contact with skin.[2]

  • H315/H319: Causes skin and serious eye irritation.[3][4][5]

  • H335: May cause respiratory irritation.[1][3][4][5]

Hierarchy of Controls & PPE Selection Matrix

We do not rely on PPE as the first line of defense. We use it to backstop engineering controls.

A. Engineering Controls (Primary Barrier)
  • Solid Handling: All weighing of the dry powder must occur inside a certified Chemical Fume Hood or a Powder Weighing Station.

  • Solution Handling: Once dissolved (especially in organic solvents like DCM or THF), the permeation risk increases. Maintain all open-vessel operations behind the sash.

B. Personal Protective Equipment (PPE) Matrix
Protection ZoneRecommended EquipmentTechnical Rationale (The "Why")
Hand Protection (Solid) Disposable Nitrile (min 5 mil / 0.12 mm) Nitrile provides excellent resistance to dry pyridine solids. Latex is not recommended due to poor chemical resistance against pyridines.
Hand Protection (Solution) Double Gloving (Nitrile + Laminate) If dissolved in halogenated solvents (e.g., DCM), standard nitrile degrades in <5 mins. Use a Silver Shield® (laminate) liner under a nitrile outer glove for dexterity + barrier.
Eye Protection Chemical Splash Goggles Safety glasses are insufficient for fine powders that can drift around side shields. Goggles seal the ocular cavity against irritant dust.
Respiratory N95 (if outside hood) / P100 Primary: Use Fume Hood. Secondary: If weighing outside a hood is unavoidable (not recommended), a fit-tested N95 is the minimum to prevent inhalation of irritant dust.
Body Protection Lab Coat (Poly/Cotton) + Tyvek Sleeves Standard lab coats are porous. Disposable Tyvek sleeves prevent powder accumulation on forearms—a common contact dermatitis vector.

Operational Protocol: Safe Handling Workflow

This protocol uses a Self-Validating System : At each step, a check is performed to ensure the barrier is intact before proceeding.

Step 1: Pre-Operational Check
  • Airflow Validation: Verify fume hood flow is 80–100 fpm (face velocity).

  • Glove Integrity Test: Inflate nitrile gloves with air to check for pinholes before donning.

Step 2: Weighing & Transfer (The Critical Zone)
  • Static Control: Pyridine powders can be static-prone. Use an anti-static gun or bar if available.

  • The "Clean Hand / Dirty Hand" Rule:

    • Left Hand (Dirty): Holds the spatula/container inside the hood.

    • Right Hand (Clean): Operates the balance doors/notebook outside the hood.

    • Why: This prevents cross-contamination of the lab bench.

Step 3: Reaction Setup
  • Solvent Addition: Add solvent slowly down the side of the flask to minimize aerosolization of the powder.

  • Septum Use: Once dissolved, cap the flask with a septum and use syringe transfer techniques to virtually eliminate exposure risk.

Step 4: Decontamination
  • Wipe Down: Wipe the balance area with a solvent-dampened tissue (check solvent compatibility) immediately after use. Dispose of the tissue as solid hazardous waste.

  • Doffing: Remove gloves by peeling from the cuff (inside-out) to trap any residue inside the glove. Wash hands with soap and water for 20 seconds immediately.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling this compound, integrating engineering controls with PPE.

SafetyWorkflow Start Start: Handling (4-Chloro-3-methoxypyridin-2-yl)methanol StateCheck Is the compound Solid or in Solution? Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution In Solution (Organic Solvent) StateCheck->Solution HoodCheck Is Fume Hood Available? Solid->HoodCheck HoodYes Engineering Control: Work inside Hood HoodCheck->HoodYes Yes HoodNo STOP: Respiratory Protection (N95/P100) Required HoodCheck->HoodNo No SolidPPE PPE: Nitrile Gloves + Goggles + Lab Coat HoodYes->SolidPPE HoodNo->SolidPPE Action Perform Weighing/Transfer SolidPPE->Action SolventCheck Is Solvent Halogenated (e.g., DCM)? Solution->SolventCheck SolventYes PPE: Double Glove (Laminate Liner + Nitrile) SolventCheck->SolventYes Yes SolventNo PPE: Standard Nitrile (Change every 15 mins) SolventCheck->SolventNo No SolventYes->Action SolventNo->Action Decon Decontamination: Wipe surfaces, Wash hands Action->Decon

Caption: Decision logic for PPE selection based on physical state and solvent carrier.

Emergency Response & Waste Disposal

Accidental Exposure[4][7][8]
  • Eye Contact: Flush immediately with water for 15 minutes .[4][6] Hold eyelids open. The "methanol" moiety suggests water solubility, aiding washout, but the pyridine ring is an irritant.

  • Skin Contact:

    • Blot, don't rub. (Rubbing drives the chemical deeper into pores).

    • Wash with copious soap and water.[1][4]

    • If redness persists, seek medical attention (bring the SDS/structure).

Disposal Plan
  • Solid Waste: Dispose of contaminated gloves, weighing boats, and tissues in the Solid Hazardous Waste stream (typically labeled "Toxic/Irritant Solids").

  • Liquid Waste: Collect in the Halogenated or Non-Halogenated organic waste container, depending on the solvent used. Do not pour down the sink.

References

  • PubChem. (2025).[7][8] Compound Summary: (4-Chloro-3-methoxypyridin-2-yl)methanol.[8][9] National Library of Medicine. [Link]

  • ECHA (European Chemicals Agency). (n.d.). C&L Inventory: Pyridine Derivatives Hazard Classification. (Used for Read-Across Logic regarding H315/H319/H335 classifications). [Link]

Sources

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